Glochidonol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11R,11aR,11bS,13aR,13bR)-11-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,24+,25+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGESLRCWHPFR-GEWRCSBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(=O)C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](CC(=O)C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure Elucidation of Glochidonol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the methodologies and data interpretation integral to the chemical structure elucidation of Glochidonol, a pentacyclic triterpenoid. It serves as a technical guide, amalgamating key experimental protocols and spectroscopic data analysis into a comprehensive resource.
Introduction to this compound
This compound is a naturally occurring pentacyclic triterpenoid of the lupane class. Its chemical structure has been identified as 1β-hydroxylup-20(29)-en-3-one. This compound has been isolated from various plant species within the Euphorbiaceae and Phyllanthaceae families, including Glochidion wrightii, Breynia fruticosa, Glochidion puberum, and Glochidion velutinum. As a secondary metabolite, this compound is part of a diverse group of triterpenoids that are of significant interest to researchers for their potential biological activities. The precise determination of its complex stereochemistry and functional group placement is a foundational step for any further investigation into its pharmacological potential. This guide details the systematic process of its structural elucidation.
Experimental Protocols
The elucidation of this compound's structure begins with its successful isolation and purification from a natural source. The following sections describe a generalized yet detailed methodology based on standard phytochemistry practices.
Isolation from Plant Material
The initial step involves the extraction of crude secondary metabolites from the plant source.
-
Plant Material Preparation: The stems, twigs, or leaves of a this compound-containing plant, such as Glochidion puberum, are collected, air-dried, and ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a solvent such as 95% ethanol (EtOH) or methanol (MeOH) at room temperature. This process yields a crude extract containing a complex mixture of compounds.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc). This liquid-liquid extraction step separates compounds based on their polarity, enriching the this compound content in a specific fraction (typically the EtOAc fraction).
Chromatographic Purification
Following initial extraction, the enriched fraction undergoes several stages of chromatography to isolate this compound to a high degree of purity.
-
Column Chromatography (CC): The EtOAc extract is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel or Sephadex LH-20. A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography that show the presence of this compound (as monitored by Thin Layer Chromatography) are often further purified using preparative HPLC. This technique offers higher resolution and yields the compound in a highly pure form, suitable for spectroscopic analysis.
Data Presentation and Spectroscopic Analysis
The determination of this compound's molecular structure relies on a combination of spectroscopic techniques. The data obtained from these methods are systematically analyzed to piece together the final structure.
Physicochemical and Mass Spectrometry Data
Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of the isolated compound.
| Parameter | Data | Method | Inference |
| Molecular Formula | C₃₀H₄₈O₂ | HR-ESI-MS | Confirms the elemental composition and is used to calculate the Degree of Unsaturation (7). |
| Molecular Weight | 440.7 g/mol | MS | Provides the mass of the parent molecule. |
| Exact Mass | 440.3654 | HR-ESI-MS | High-resolution mass confirms the molecular formula with high accuracy. |
Spectroscopic Data Interpretation
Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify functional groups and map the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify the key functional groups. The spectrum of this compound would exhibit characteristic absorption bands for a hydroxyl group (-OH stretch) and a carbonyl group (C=O stretch), confirming its nature as a triterpene ketol.
-
¹H and ¹³C NMR Spectroscopy: 1D NMR is fundamental to determining the carbon skeleton. The ¹³C NMR spectrum would show 30 distinct carbon signals, consistent with the molecular formula. Key signals would include a carbonyl carbon (C-3), a hydroxyl-bearing carbon (C-1), and two olefinic carbons (C-20, C-29). The ¹H NMR spectrum provides information on the proton environments, including signals for methyl groups, olefinic protons of the isopropenyl group, and the proton attached to the hydroxyl-bearing carbon.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY): 2D NMR experiments are crucial for establishing connectivity and stereochemistry.
-
COSY (Correlation Spectroscopy) reveals proton-proton couplings within the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, which is essential for assembling the complete carbon skeleton and placing the functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry by identifying protons that are close in space.
-
The following tables summarize the type of data that would be generated from NMR analysis to confirm the structure of this compound.
Table 2: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Key HMBC Correlations |
|---|---|---|---|
| H-1 | ~3.5-3.7 | m | C-2, C-3, C-5, C-10 |
| H₂-29 | ~4.6, ~4.7 | s, s | C-19, C-20, C-30 |
| H₃-23 | ~1.0 | s | C-3, C-4, C-5, C-24 |
| H₃-24 | ~0.9 | s | C-3, C-4, C-5, C-23 |
| H₃-25 | ~0.8 | s | C-1, C-5, C-9, C-10 |
Table 3: Representative ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm | Type (DEPT) | Inference |
|---|---|---|---|
| C-1 | ~78.0 | CH | Hydroxyl-bearing methine |
| C-3 | ~215.0 | C | Ketone carbonyl |
| C-20 | ~150.0 | C | Olefinic quaternary carbon |
| C-29 | ~110.0 | CH₂ | Olefinic methylene |
Structure Elucidation Workflow and Visualization
The process of elucidating the structure of this compound is a logical progression from isolation to the final confirmed chemical entity. This workflow integrates all the experimental and analytical steps described previously.
Caption: Logical workflow for the isolation and structure elucidation of this compound.
The culmination of this process is the confirmed chemical structure of this compound. The spectroscopic data collectively support a lupane-type triterpenoid backbone with specific functionalization patterns determined through meticulous analysis.
A Comprehensive Technical Guide to the Natural Sources of the Triterpenoid Glochidonol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Glochidonol, a pentacyclic triterpenoid with noteworthy biological activities. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the primary plant sources of this compound, quantitative data on its occurrence, a representative experimental protocol for its isolation, and an elucidation of its potential mechanism of action.
Natural Sources of this compound
This compound is predominantly found in various species of the plant genus Glochidion, belonging to the family Phyllanthaceae. These plants, commonly known as cheese trees or buttonwood, are distributed throughout tropical and subtropical regions. Additionally, this compound has been identified in other related genera.
The primary plant sources of this compound include, but are not limited to:
-
Glochidion wrightii Benth : The stems of this species are a known source of this compound.[1]
-
Glochidion eriocarpum Champ. ex Benth : This species has been a subject of phytochemical investigations that have led to the isolation of this compound.[2][3]
-
Glochidion sphaerogynum (Müll.Arg.) Kurz : Research has demonstrated the presence of this compound in this plant.[3]
-
Glochidion velutinum Wight : Metabolomic profiling has identified this compound as a constituent of this species.[4]
-
Glochidion zeylanicum (Gaertn.) A.Juss. : The stem bark of this plant contains this compound.[3]
-
Glochidion multiloculare (Roxb. ex Willd.) Voigt : Studies have reported the isolation of this compound from this species.[5]
-
Glochidion obliquum Decne. : The leaves of this plant have been found to contain this compound.[6]
-
Glochidion littorale Blume : This species is another confirmed natural source of the triterpenoid.[7][8]
-
Glochidion puberum (L.) Hutch. : Phytochemical analysis has led to the isolation of this compound from the stems and twigs of this plant.[9]
-
Breynia fruticosa (L.) Hook.f. : this compound has also been isolated from this species, which is closely related to the Glochidion genus.[10]
-
Phyllanthus sellowianus (Müll.Arg.) Müll.Arg. : This species is another reported source of this compound.[10]
Quantitative Data on this compound Occurrence
Precise quantitative data on the yield of this compound from various plant sources is often not extensively reported in the literature, as many studies focus on the identification and structural elucidation of natural products rather than their quantification. However, based on available phytochemical screening and isolation reports, the concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used (e.g., leaves, stems, bark), geographical location, and harvesting time.
For illustrative purposes, the following table summarizes the reported isolation of this compound from a specific extraction procedure. It is important to note that these values are from single studies and may not represent the full range of yields possible.
| Plant Species | Plant Part | Extraction Solvent | Isolated Yield of this compound | Reference |
| Glochidion puberum | Stems and Twigs | 95% Ethanol | 10 mg from 13 kg of dried plant material | [5] |
| Glochidion eriocarpum | Aerial Parts | Methanol | 30 mg from 7 kg of dried plant material | [5] |
Note: The yields presented are the final amounts of purified compound obtained after chromatographic separation and may not reflect the total concentration of this compound in the crude extract. High-performance liquid chromatography (HPLC) based methods are recommended for accurate quantification in plant extracts.[11]
Experimental Protocol: Isolation and Purification of this compound
The following is a representative experimental protocol for the isolation and purification of this compound from Glochidion species, based on methodologies described in the scientific literature. This protocol typically involves solvent extraction followed by various chromatographic techniques.
Plant Material Collection and Preparation
-
Collect the desired plant parts (e.g., stems, leaves) of a Glochidion species.
-
Thoroughly wash the plant material to remove any dirt and debris.
-
Air-dry the plant material in a well-ventilated area, preferably in the shade, until it is completely dry.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Macerate the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature for several days. The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).
-
Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.
-
After the extraction period, filter the mixture to separate the plant residue from the solvent extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation and Chromatographic Purification
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Subject the fraction containing this compound (typically the less polar fractions like chloroform or ethyl acetate) to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system. Visualize the spots by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Combine the fractions containing this compound and further purify them using preparative TLC or repeated column chromatography.
-
For final purification, techniques such as crystallization or preparative high-performance liquid chromatography (prep-HPLC) can be employed to obtain pure this compound.
Structure Elucidation
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
Signaling Pathways and Mechanism of Action
While the specific signaling pathways of this compound are still under investigation, studies on structurally related triterpenoids from Glochidion species provide strong evidence for its potential mechanism of action, particularly in the context of its cytotoxic effects against cancer cells. The primary proposed mechanism is the induction of endoplasmic reticulum (ER) stress-mediated apoptosis .
Endoplasmic Reticulum Stress-Mediated Apoptosis
ER stress occurs when the folding capacity of the ER is overwhelmed by an accumulation of unfolded or misfolded proteins. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.
The key signaling cascade believed to be initiated by this compound involves the following steps:
-
Induction of ER Stress : this compound is thought to disrupt protein folding and processing within the ER, leading to an accumulation of unfolded proteins.
-
Activation of the PERK Pathway : This accumulation of unfolded proteins leads to the activation of the ER transmembrane protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).
-
Phosphorylation of eIF2α and Upregulation of ATF4 : Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4).
-
Induction of CHOP : ATF4 is a key transcription factor that upregulates the expression of C/EBP homologous protein (CHOP), a critical mediator of ER stress-induced apoptosis.
-
Modulation of Bcl-2 Family Proteins : CHOP, in turn, influences the expression of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating the expression of anti-apoptotic proteins such as Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : The increased ratio of pro- to anti-apoptotic Bcl-2 proteins leads to the permeabilization of the outer mitochondrial membrane.
-
Caspase Activation and Apoptosis : MOMP results in the release of cytochrome c from the mitochondria into the cytosol, which triggers the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.
Below is a diagram illustrating this proposed signaling pathway.
Experimental Workflow for Investigating Mechanism of Action
To elucidate the mechanism of action of this compound, a series of in vitro experiments are typically conducted using cancer cell lines. A general experimental workflow is outlined below.
This in-depth technical guide provides a foundational understanding of the natural sources, isolation, and potential mechanism of action of this compound. Further research is warranted to fully explore the therapeutic potential of this promising triterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. papalab.ucsf.edu [papalab.ucsf.edu]
- 4. mdpi.com [mdpi.com]
- 5. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Implication of Nrf2 and ATF4 in differential induction of CHOP by proteasome inhibition in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
The Discovery, Isolation, and Biological Evaluation of Glochidonol from Glochidion Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glochidonol, a pentacyclic triterpenoid, represents a significant secondary metabolite isolated from various species of the genus Glochidion. First identified in Glochidion wrightii, this compound has garnered interest for its potential cytotoxic activities against cancer cell lines. This technical guide provides an in-depth overview of the discovery and isolation of this compound, featuring detailed experimental protocols for its extraction, purification, and characterization. Furthermore, it delves into its proposed mechanism of action, highlighting its potential role in inducing apoptosis through the endoplasmic reticulum (ER) stress pathway. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry and drug development.
Introduction
The genus Glochidion, belonging to the family Phyllanthaceae, comprises a diverse group of plants that have been a source of various bioactive secondary metabolites.[1] Among these, the triterpenoid this compound has been identified as a characteristic metabolite.[1] This guide focuses on the technical aspects of its discovery, its isolation from plant material, and the current understanding of its biological activity, with a particular emphasis on its potential as a cytotoxic agent.
Discovery and Physicochemical Properties
This compound was first isolated from the stems of Glochidion wrightii Benth.[2] It is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₂.[1] Its structure has been elucidated as 1β-hydroxylup-20(29)-en-3-one through chemical and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
Quantitative Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.7 g/mol | [3] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 441 | [1] |
| Melting Point | 228-230 °C | |
| ¹H NMR (CDCl₃, 600 MHz) | See Table 2 | [4] |
| ¹³C NMR (CDCl₃, 150 MHz) | See Table 3 | [4] |
Experimental Protocols
Isolation and Purification of this compound from Glochidion wrightii
The following protocol is a synthesized methodology based on established phytochemical techniques for the isolation of triterpenoids from plant material.
3.1.1. Plant Material and Extraction
-
Collection and Preparation: Collect the stems of Glochidion wrightii. Air-dry the plant material in the shade and then pulverize it into a coarse powder.
-
Extraction: Macerate the powdered plant material (e.g., 1 kg) with light petroleum (petroleum ether) at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Chromatographic Purification
-
Column Preparation: Pack a silica gel (60-120 mesh) column using a slurry method with petroleum ether.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Gradient Elution: Elute the column with a gradient of increasing polarity using a mixture of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Isolation of this compound: Combine the fractions containing the compound of interest (identified by its Rf value) and concentrate them. Recrystallize the residue from a suitable solvent (e.g., methanol) to obtain pure this compound.
Note: It is crucial to avoid using alumina for column chromatography as it can cause the dehydration of this compound to Glochidone.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the isolated this compound can be assessed using the following HPLC method.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water. |
| Detection | UV at 210 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed by its NMR spectral data.
Table 2: ¹H NMR Data of this compound (CDCl₃, 600 MHz) [4]
| Proton | Chemical Shift (δ, ppm) |
| H-1 | 3.90 (m) |
| H-2a | 2.60 (m) |
| H-2b | 2.50 (m) |
| H-5 | 1.45 (m) |
| H-29a | 4.72 (s) |
| H-29b | 4.60 (s) |
| Me-23 | 1.08 (s) |
| Me-24 | 1.05 (s) |
| Me-25 | 0.97 (s) |
| Me-26 | 1.02 (s) |
| Me-27 | 0.94 (s) |
| Me-28 | 0.83 (s) |
| Me-30 | 1.68 (s) |
Table 3: ¹³C NMR Data of this compound (CDCl₃, 150 MHz) [4]
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 79.6 |
| C-2 | 34.5 |
| C-3 | 218.4 |
| C-4 | 47.4 |
| C-5 | 54.9 |
| C-20 | 150.3 |
| C-29 | 109.8 |
Biological Activity and Proposed Signaling Pathway
This compound has demonstrated cytotoxic activity against various cancer cell lines. While the precise molecular mechanism of this compound is still under investigation, studies on structurally related triterpenoids from Glochidion species suggest that it may induce apoptosis through the activation of the Endoplasmic Reticulum (ER) stress pathway.
Proposed Mechanism of Action: ER Stress-Mediated Apoptosis
The accumulation of unfolded or misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a signaling cascade aimed at restoring ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis. It is proposed that this compound induces ER stress, leading to the upregulation of key pro-apoptotic proteins.
The key molecular events in this proposed pathway include:
-
Activation of ER Stress Sensors: this compound may activate ER stress sensors such as PERK and ATF6.
-
Upregulation of Pro-Apoptotic Factors: This leads to increased expression of the transcription factor ATF4, which in turn upregulates the pro-apoptotic protein CHOP.
-
Modulation of Bcl-2 Family Proteins: CHOP can transcriptionally repress the anti-apoptotic protein Bcl-2 and promote the expression of the pro-apoptotic protein Bax.
-
Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade, including caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves key cellular substrates, such as PARP, leading to the execution of apoptosis.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and characterization of this compound.
Proposed Signaling Pathway
Caption: Proposed ER stress-mediated apoptotic pathway of this compound.
Conclusion
This compound, a triterpenoid from Glochidion species, presents a promising scaffold for the development of novel anticancer agents. This guide has provided a comprehensive overview of the technical aspects of its isolation, characterization, and a plausible mechanism of action. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of this natural product. Future studies should focus on confirming the proposed signaling pathway of this compound and exploring its efficacy in preclinical models.
References
The Glochidonol Biosynthesis Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidonol, a lupane-type pentacyclic triterpenoid, is a significant secondary metabolite predominantly found in plant species of the genus Glochidion. These compounds, including this compound and its structural relatives like glochidiol and glochidone, have garnered considerable interest within the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the core enzymatic steps, relevant experimental methodologies for pathway elucidation, and a framework for quantitative analysis.
Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that originates from primary metabolism and diverges into the specialized terpenoid pathway. The pathway can be broadly divided into three key stages: the formation of the universal triterpenoid precursor, the cyclization to the specific lupane skeleton, and the subsequent oxidative modifications.
Formation of 2,3-Oxidosqualene
The initial steps of this compound biosynthesis are shared with all triterpenoids and sterols, commencing with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) pathway in the cytosol.[1] A series of enzymatic reactions, starting with the condensation of acetyl-CoA, leads to the formation of farnesyl pyrophosphate (FPP).[1] Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to form squalene. Subsequently, squalene epoxidase (SQE) catalyzes the oxidation of squalene to produce the universal triterpenoid precursor, 2,3-oxidosqualene.[1]
Cyclization to Lupeol
The crucial branching point for the biosynthesis of the lupane scaffold is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific oxidosqualene cyclase (OSC), namely lupeol synthase (LUS).[1] LUS directs the intricate series of carbocation-mediated cyclizations and rearrangements of the linear squalene epoxide to form the pentacyclic lupane skeleton, yielding lupeol.[2] Lupeol is widely considered the direct precursor to a variety of oxidized lupane-type triterpenoids, including this compound.[3]
Oxidative Tailoring to this compound
The final and most specific stage in the biosynthesis of this compound involves the oxidative modification of the lupeol backbone. This is hypothesized to be carried out by cytochrome P450 monooxygenases (CYP450s), a large and diverse family of enzymes known for their role in the structural diversification of secondary metabolites.[4] Specifically, the conversion of a lupeol-like precursor to this compound requires hydroxylation at the C-1 position of the A-ring. While the precise enzyme has not been definitively characterized in Glochidion species, members of the CYP716 family are strong candidates. Enzymes from this family are known to be multifunctional oxidases capable of acting on lupeol and other triterpenoid skeletons.[5][6] For instance, CYP716A12 has been shown to have lupeol 28-oxidase activity, producing betulinic acid.[5][6] It is plausible that a related CYP716 enzyme or another P450 in Glochidion species possesses the specific regioselectivity to hydroxylate the C-1 position.
Signaling Pathways and Regulation
The biosynthesis of triterpenoids, including this compound, is a regulated process influenced by various internal and external factors. Plant hormones such as jasmonic acid and salicylic acid are known to be important signaling molecules that can induce the production of triterpenoid saponins as part of plant defense responses. The expression of key biosynthetic genes, including those encoding OSCs and CYP450s, is often upregulated in response to biotic and abiotic stress. Further research is needed to elucidate the specific transcription factors and signaling cascades that govern this compound accumulation in Glochidion species.
Data Presentation
While specific quantitative data for the this compound biosynthetic pathway is not yet available in the literature, the following tables provide an illustrative framework for the types of data that are crucial for pathway characterization. These values are based on typical ranges observed for other plant triterpenoid pathways.
Table 1: Enzyme Kinetic Parameters (Illustrative)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism (Example) |
| Lupeol Synthase (LUS) | 2,3-Oxidosqualene | 10 - 50 | 0.1 - 1.0 | Arabidopsis thaliana |
| CYP716A family member | Lupeol | 5 - 100 | 0.01 - 0.5 | Medicago truncatula |
Table 2: Metabolite Concentrations in Glochidion Species (Illustrative)
| Metabolite | Tissue | Concentration (µg/g dry weight) | Analytical Method |
| Lupeol | Leaves | 50 - 500 | GC-MS, LC-MS |
| This compound | Leaves | 10 - 200 | LC-MS/MS |
| Glochidiol | Roots | 20 - 300 | LC-MS/MS |
| Glochidone | Bark | 100 - 1000 | HPLC, LC-MS |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed protocols for key experiments.
Protocol 1: Identification of Candidate Biosynthetic Genes
Objective: To identify candidate Lupeol Synthase (LUS) and Cytochrome P450 (CYP450) genes from a Glochidion species.
Methodology:
-
RNA Sequencing and Transcriptome Assembly:
-
Extract total RNA from various tissues of a Glochidion plant (e.g., leaves, roots, stems).
-
Perform high-throughput RNA sequencing (RNA-seq).
-
Assemble the transcriptome de novo to generate a comprehensive set of unigenes.
-
-
Gene Annotation and Mining:
-
Annotate the assembled unigenes by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).
-
Specifically search for unigenes with high similarity to known triterpenoid biosynthetic enzymes, including lupeol synthases and cytochrome P450s from the CYP71, CYP72, and CYP85 clans (which include the CYP716 family).
-
-
Phylogenetic Analysis:
-
Perform multiple sequence alignment of the candidate protein sequences with known functional orthologs.
-
Construct phylogenetic trees to infer evolutionary relationships and predict function.
-
-
Gene Expression Analysis:
-
Analyze the expression patterns of candidate genes across different tissues using quantitative real-time PCR (qRT-PCR) or by mapping RNA-seq reads back to the assembled transcriptome.
-
Correlate gene expression levels with the accumulation of this compound and related triterpenoids in different tissues.
-
Protocol 2: Functional Characterization of Candidate Genes by Heterologous Expression in Yeast
Objective: To functionally characterize a candidate CYP450 as a lupeol-modifying enzyme.
Methodology:
-
Yeast Strain Engineering:
-
Use a Saccharomyces cerevisiae strain engineered to produce the precursor, lupeol. This can be achieved by expressing a plant lupeol synthase (LUS) gene.
-
-
Vector Construction and Yeast Transformation:
-
Clone the full-length coding sequence of the candidate Glochidion CYP450 gene into a yeast expression vector.
-
Co-transform the engineered yeast strain with the CYP450 expression vector and a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana), which is essential for P450 activity.
-
-
Yeast Culture and Metabolite Extraction:
-
Culture the transformed yeast in an appropriate medium.
-
Induce gene expression.
-
Harvest the yeast cells and extract the metabolites using an organic solvent (e.g., ethyl acetate).
-
-
Metabolite Analysis:
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Compare the metabolite profiles of yeast expressing the candidate CYP450 with control strains (e.g., expressing an empty vector).
-
Identify the product of the enzymatic reaction by comparing its mass spectrum and retention time with an authentic standard of this compound, if available, or by structural elucidation using NMR.
-
Protocol 3: In Vitro Enzyme Assays
Objective: To determine the enzymatic activity and kinetic parameters of a purified candidate enzyme.
Methodology:
-
Heterologous Protein Expression and Purification:
-
Express the candidate enzyme (e.g., a CYP450) in a suitable heterologous system such as E. coli or insect cells.
-
Purify the recombinant protein using affinity chromatography.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the substrate (lupeol), a cofactor (NADPH for CYP450s), and a suitable buffer. For CYP450s, a CPR is also required.
-
Incubate the reaction at an optimal temperature.
-
Stop the reaction and extract the products.
-
-
Product Analysis and Quantification:
-
Analyze the reaction products by HPLC or LC-MS to identify and quantify the formation of this compound.
-
Determine kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction velocity.
-
Protocol 4: Metabolite Profiling in Glochidion Tissues
Objective: To identify and quantify this compound and related triterpenoids in different plant tissues.
Methodology:
-
Sample Preparation:
-
Harvest and freeze-dry plant tissues.
-
Grind the dried tissues to a fine powder.
-
Extract the metabolites using a suitable solvent system (e.g., methanol/chloroform).
-
-
LC-MS/MS Analysis:
-
Separate the extracted metabolites using a reversed-phase C18 column on an HPLC or UHPLC system.
-
Use a tandem mass spectrometer for detection and quantification.
-
Optimize the mass spectrometry parameters for the specific detection of this compound and its precursors (e.g., using Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass fragmentation patterns with authentic standards.
-
Quantify the metabolites by generating a standard curve with known concentrations of the pure compounds.
-
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.
Caption: Workflow for identification and characterization of this compound biosynthetic genes.
Caption: Proposed signaling pathway regulating this compound biosynthesis.
References
- 1. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a platform yeast strain for cytochrome P450-containing pathway [research.chalmers.se]
- 3. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Pharmacological Profile of Glochidionol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidonol, a triterpenoid compound isolated from various species of the Glochidion genus, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a characteristic metabolite of this plant genus, Glochidionol is frequently associated with a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the preliminary pharmacological profile of Glochidionol, summarizing the current quantitative data, detailing relevant experimental methodologies, and visualizing potential mechanisms of action.
Cytotoxic Activity
This compound has demonstrated notable cytotoxic effects against human cancer cell lines, positioning it as a compound of interest for further oncology research.
Quantitative Data: Cytotoxicity
A key study has quantified the inhibitory activity of Glochidionol against the HCT-116 human colorectal carcinoma cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
| Glochidionol | HCT-116 | 2.99 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) of Glochidionol against the HCT-116 cell line was likely determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following protocol outlines the general methodology.
1. Cell Culture and Seeding:
-
HCT-116 cells are cultured in a suitable medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of Glochidionol is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of Glochidionol are prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of Glochidionol. Control wells receive medium with DMSO only.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
4. MTT Assay:
-
Following incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cytotoxicity Screening
Potential Anti-Inflammatory Activity
While direct studies on the anti-inflammatory effects of purified Glochidionol are limited, extracts from Glochidion species containing this triterpenoid have shown anti-inflammatory properties. The potential mechanism may involve the modulation of key inflammatory pathways.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.
1. Cell Culture and Seeding:
-
RAW 264.7 cells are cultured in DMEM supplemented with FBS and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
2. Compound Treatment and Stimulation:
-
Cells are pre-treated with various concentrations of Glochidionol for a defined period (e.g., 1-2 hours).
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells. Control wells are included with and without LPS and with the vehicle solvent.
3. Incubation:
-
Plates are incubated for 24 hours to allow for NO production.
4. Nitric Oxide Measurement (Griess Assay):
-
The supernatant from each well is collected.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.
-
The absorbance is measured at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.
5. Data Analysis:
-
The percentage of NO inhibition by Glochidionol is calculated relative to the LPS-stimulated control.
Potential Signaling Pathway: NF-κB Inhibition
A plausible mechanism for the anti-inflammatory activity of Glochidionol is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Potential Antiviral Activity
While specific antiviral studies on Glochidionol are not widely available, many triterpenoids exhibit antiviral properties. The evaluation of Glochidionol's antiviral potential would likely involve the following methodologies.
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to determine the effect of a compound on the replication of a virus.
1. Cell Monolayer Preparation:
-
A confluent monolayer of susceptible host cells is prepared in multi-well plates.
2. Virus Infection:
-
The cell monolayer is infected with a known dilution of the virus for a short period to allow for viral attachment.
3. Compound Treatment:
-
After the infection period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of Glochidionol. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions called plaques.
4. Incubation:
-
The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
5. Plaque Visualization and Counting:
-
The cells are fixed and stained (e.g., with crystal violet), which stains the viable cells, leaving the plaques (areas of cell death) unstained.
-
The number of plaques in the treated wells is counted and compared to the untreated control wells.
6. Data Analysis:
-
The percentage of plaque reduction is calculated, and the EC50 (50% effective concentration) can be determined.
Conclusion and Future Directions
The preliminary pharmacological data for Glochidionol, particularly its demonstrated cytotoxicity against colorectal cancer cells, highlights its potential as a lead compound for drug discovery. Further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:
-
Broad-spectrum cytotoxicity screening: Evaluating the activity of Glochidionol against a wider panel of cancer cell lines.
-
In-depth mechanistic studies: Investigating the specific molecular targets and signaling pathways modulated by Glochidionol to understand its mode of action in inducing cytotoxicity and potential anti-inflammatory effects.
-
In vivo efficacy studies: Assessing the anti-tumor and anti-inflammatory potential of Glochidionol in animal models.
-
Antiviral activity screening: Systematically evaluating the antiviral properties of Glochidionol against a range of viruses.
The continued exploration of Glochidionol's pharmacological activities will be crucial in determining its therapeutic potential and paving the way for its possible development as a novel therapeutic agent.
References
Glochidonol mechanism of action initial studies
An in-depth analysis of the initial studies surrounding the mechanism of action of Glochidonol, a pentacyclic triterpenoid found in plants of the Glochidion genus, reveals a landscape where direct, comprehensive research is limited. However, cytotoxic screenings and mechanistic studies of co-isolated, structurally related compounds provide a foundational understanding of its potential anti-cancer properties. This guide synthesizes the available data on this compound's bioactivity and delves into the detailed mechanism of a more potent analogue, Glochodpurnoid B, to infer a probable mode of action.
Cytotoxic Activity of this compound
Initial investigations have focused on the cytotoxic effects of compounds isolated from Glochidion puberum. This compound was identified as one of several triterpenoids with notable inhibitory activity against human colorectal cancer (CRC) cells.
Data Presentation: In Vitro Cytotoxicity
A key study screened a series of 19 triterpenoids, including this compound (designated as compound 17 ), for their ability to inhibit the proliferation of the HCT-116 colorectal cancer cell line. The results demonstrated that this compound possesses significant cytotoxic activity, comparable to other active compounds from the same plant source.
Table 1: Cytotoxicity of this compound and Related Compounds Against HCT-116 Cells
| Compound | IC₅₀ (μM) | Positive Control (5-FU) IC₅₀ (μM) |
|---|---|---|
| Glochodpurnoid B (2 ) | 0.80 ± 0.05 | > 10 |
| Compound 3 | 2.11 ± 0.13 | > 10 |
| Compound 5 | 1.54 ± 0.09 | > 10 |
| Compound 6 | 2.99 ± 0.15 | > 10 |
| Compound 11 | 2.53 ± 0.11 | > 10 |
| This compound (17) | 2.61 ± 0.12 | > 10 |
Data sourced from a study on triterpenoids from Glochidion puberum.[1][2]
Experimental Protocols: Cytotoxicity Assay
The anti-proliferative activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Line: Human colorectal cancer cell line HCT-116.
-
Cell Seeding: HCT-116 cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells were then treated with various concentrations of this compound and other isolated compounds. 5-Fluorouracil (5-FU) was used as a positive control.
-
Incubation: The treated cells were incubated for a period of 72 hours.
-
MTT Assay: Following incubation, MTT reagent (20 μL of a 5 mg/mL solution) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Data Acquisition: The resulting formazan crystals were dissolved in 150 μL of DMSO. The absorbance was measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) was calculated from the dose-response curves generated from the absorbance data.[1]
Visualization: Cytotoxicity Screening Workflow
The general workflow for identifying the cytotoxic effects of this compound and related compounds is outlined below.
Inferred Mechanism of Action: ER Stress-Mediated Apoptosis
While specific mechanistic studies on this compound are lacking, extensive research was conducted on the most potent co-isolated compound, Glochodpurnoid B (Compound 2 ).[1][2] Given the structural similarities among these triterpenoids, this detailed analysis serves as a strong predictive model for the potential mechanism of action of this compound.
The study on Glochodpurnoid B revealed that it induces apoptosis in HCT-116 cells through the activation of the Endoplasmic Reticulum (ER) stress pathway.[1]
Key Findings:
-
Induction of Apoptosis: Treatment with Glochodpurnoid B led to a dose-dependent increase in the expression of key apoptosis-related proteins, including cleaved PARP (c-PARP), cleaved caspase-3 (c-cas-3), and the pro-apoptotic protein Bax. Conversely, the expression of the anti-apoptotic protein Bcl-2 was downregulated.[1]
-
ER Stress Activation: The compound was found to increase the expression of ER stress markers, specifically Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP).[1]
-
Causal Link: The link between ER stress and apoptosis was confirmed by experiments showing that an ER stress inhibitor (4-PBA) could reduce the compound-induced expression of CHOP and apoptosis markers. Furthermore, silencing CHOP with siRNA also led to a decrease in cleaved PARP and cleaved caspase-3 levels.[1]
Visualization: Proposed Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by a this compound-like triterpenoid, leading to apoptosis in colorectal cancer cells.
References
- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of Glochidonol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of glochidonol and its derivatives. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and workflows.
Introduction to this compound
This compound is a naturally occurring triterpenoid found in various plant species of the genus Glochidion. This compound and its synthetic derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities. Extensive research has highlighted their potential as anticancer, anti-inflammatory, antioxidant, and antiviral agents. This guide synthesizes the current knowledge on the biological evaluation of these promising molecules.
Biological Activities and Quantitative Data
The primary biological activities attributed to this compound and its derivatives are summarized below. The quantitative data, primarily presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%), are organized in the following tables for clear comparison.
Anticancer and Cytotoxic Activity
This compound and its analogues have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, often through pathways such as endoplasmic reticulum (ER) stress.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Glochidpurnoid B | HCT-116 (Colorectal) | 0.80 ± 0.05 | [1] |
| Derivative 3 | HCT-116 (Colorectal) | >0.80 | [1] |
| Derivative 5 | HCT-116 (Colorectal) | >0.80 | [1] |
| Derivative 6 | HCT-116 (Colorectal) | >0.80 | [1] |
| Derivative 11 | HCT-116 (Colorectal) | >0.80 | [1] |
| Derivative 17 | HCT-116 (Colorectal) | >0.80 | [1] |
| 5-Fluorouracil (Control) | HCT-116 (Colorectal) | >2.99 | [1] |
| This compound | Trypanosoma brucei brucei | 1.25 µg/mL | [2] |
Note: The IC50 values for derivatives 3, 5, 6, 11, and 17 were reported to be in the range of 0.80–2.99 μM[1].
Anti-inflammatory Activity
The anti-inflammatory properties of extracts from Glochidion species have been evaluated using both in vitro and in vivo models. These studies suggest that the observed effects may be due to the inhibition of inflammatory mediators.
| Extract/Compound | Assay | Model | Activity | Reference |
| Glochidion multiloculare methanol extract | Carrageenan-induced paw edema | Mice | Significant reduction in paw edema | [3] |
| Glochidion daltonii ethanolic extract | Inhibition of TNF-α and IL-1β expression | LPS-stimulated RAW264.7 cells | Inhibition at 0.063 - 0.250 mg/mL | [4] |
| Glochidion daltonii ethanolic extract | Carrageenan-induced paw edema | Rats | Significant reduction in paw edema | [4] |
Antioxidant Activity
Extracts from various Glochidion species have demonstrated potent antioxidant activity, which is the ability to neutralize harmful free radicals in the body. This activity is often attributed to the presence of phenolic and flavonoid compounds.
| Extract/Compound | Assay | IC50 (µg/mL) | Reference |
| Glochidion daltonii ethanolic extract | DPPH radical scavenging | 6.35 ± 0.28 | [4] |
| Glochidion philippicum leaf extract (MAEEO) | ABTS radical scavenging | 38.950 ± 0.302 | [5] |
Antiviral Activity
While specific antiviral data for this compound is limited, flavonoids, a class of compounds found in Glochidion species, are known to possess a broad range of antiviral activities against various viruses, including influenza, HIV, and hepatitis viruses[6][7]. The mechanisms of action often involve the inhibition of viral entry, replication, or the function of viral enzymes[8]. Further research is warranted to specifically elucidate the antiviral potential of this compound and its derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assays
This colorimetric assay is a standard method for assessing cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
The XTT assay is another colorimetric method for determining cell viability.
Principle: In the presence of an electron-coupling agent, XTT is reduced to a water-soluble formazan product by metabolically active cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Anti-inflammatory Assay
This is a widely used in vivo model for screening acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Antioxidant Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored compound, and the decrease in absorbance is measured.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Antiviral Assay
This is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a cell monolayer.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with different concentrations of the test compound or a vehicle control and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathways and Experimental Workflows
Visual representations of key cellular processes and experimental designs are crucial for understanding the mechanisms of action and the screening methodologies.
References
- 1. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. reprocell.com [reprocell.com]
- 4. abcam.cn [abcam.cn]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of Glochidonol and Its Natural Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidonol, a pentacyclic triterpenoid predominantly isolated from plants of the Glochidion genus, has garnered significant scientific interest due to its diverse pharmacological activities. As the quest for novel therapeutic agents from natural sources continues, understanding the bioactivity of this compound and its structurally related natural analogues is paramount. This technical guide provides an in-depth overview of the current scientific knowledge on this compound analogues, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. The information is presented to facilitate further research and development in the field of natural product-based drug discovery.
Natural Analogues of this compound
This compound is frequently co-isolated with a variety of other structurally similar triterpenoids from Glochidion species. These compounds, sharing the same fundamental carbon skeleton, are considered natural analogues and often exhibit comparable or, in some cases, enhanced biological activities. The most commonly cited natural analogues include:
-
Glochidiol: A diol derivative of the lupane triterpenoid skeleton.
-
Glochidone: A ketone derivative of the lupane triterpenoid skeleton.
-
Lupeol: A widely distributed pentacyclic triterpenoid and a precursor to many other lupane-type triterpenoids.
-
Betulin and Betulinic Acid: Closely related lupane-type triterpenoids with well-documented pharmacological properties.
-
Friedelin: A pentacyclic triterpenoid with a different carbon skeleton (friedelane-type) but often found alongside this compound.
Beyond these direct analogues, crude extracts of various Glochidion species have also demonstrated significant biological effects, attributable to a complex mixture of these and other phytochemicals, including flavonoids and saponins.
Quantitative Biological Activity of this compound and Its Analogues
The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and its natural analogues. This data is essential for comparing the potency of these compounds and for guiding future structure-activity relationship (SAR) studies.
Table 1: Cytotoxic Activity of this compound and Its Natural Analogues
| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference(s) |
| This compound | HCT-116 (Colon) | MTT | 2.99 ± 0.12 | [1] |
| Glochidiol | HCC-44 (Lung) | Not Specified | 1.62 | [1] |
| HOP-62 (Lung) | Not Specified | 2.01 | [1] | |
| Calu-6 (Lung) | Not Specified | 2.10 | [1] | |
| NCI-H3122 (Lung) | Not Specified | 2.36 | [1] | |
| NCI-H2087 (Lung) | Not Specified | 4.12 | [1] | |
| HARA (Lung) | Not Specified | 4.79 | [1] | |
| COR-L105 (Lung) | Not Specified | 6.07 | [1] | |
| NCI-H520 (Lung) | Not Specified | 7.53 | [1] | |
| EPLC-272H (Lung) | Not Specified | 7.69 | [1] | |
| Glochidpurnoid B | HCT-116 (Colon) | MTT | 0.80 ± 0.05 | [1] |
| Morolic Acid Acetate | HCT-116 (Colon) | MTT | 1.25 ± 0.08 | [1] |
| Betulin | HCT-116 (Colon) | MTT | 2.31 ± 0.15 | [1] |
| 3β-O-trans-coumaroylbetulinic acid | HCT-116 (Colon) | MTT | 2.45 ± 0.11 | [1] |
| Lupeol | LCL (Lymphoblastoid) | Not Specified | 51.8 (at 72h) | [2] |
| BL41 (Burkitt's lymphoma) | Not Specified | 56.9 (at 72h) | [2] | |
| HeLa (Cervical) | Not Specified | 63.3 (at 72h) | [2] | |
| HFF (Human Foreskin Fibroblasts) | Not Specified | 79.7 (at 72h) | [2] |
Table 2: Anti-inflammatory Activity of this compound Analogues
| Compound/Extract | Assay | Parameter Measured | IC50 (µg/mL) | Reference(s) |
| Glochidion daltonii extract | LPS-stimulated RAW264.7 cells | TNF-α and IL-1β expression | - (inhibition at 0.063 - 0.250 mg/mL) | [3] |
| Lupeol | Soybean lipoxygenase-1 inhibition | Enzyme activity | 35 µM | [4] |
Table 3: Antioxidant Activity of this compound Analogues
| Compound/Extract | Assay | IC50 (µg/mL) | Reference(s) |
| Glochidion acuminatum extract | DPPH radical scavenging | 14.97 | [5] |
| Glochidion daltonii extract | DPPH radical scavenging | 6.35 ± 0.28 | [3] |
| Glochidion arborescens leaf extract | DPPH radical scavenging | 75.25 | [6] |
| Glochidion arborescens stem bark extract | DPPH radical scavenging | 74.92 | |
| Glochidion arborescens leaf extract | ABTS radical scavenging | 42.40 | |
| Glochidion arborescens stem bark extract | ABTS radical scavenging | 34.00 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays cited in this guide.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Test compounds and control (e.g., doxorubicin)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in the dark, allowing the MTT to be metabolized.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay. The ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds and positive control (e.g., ascorbic acid)
-
Methanol
-
96-well microtiter plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution to a defined volume of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Signaling Pathways and Mechanisms of Action
This compound and its analogues exert their biological effects by modulating key cellular signaling pathways. The primary mechanisms identified are the induction of apoptosis and the inhibition of inflammatory pathways.
Induction of Apoptosis (Intrinsic Pathway)
Many triterpenoids, including this compound analogues, have been shown to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic, or mitochondrial, pathway is a common mechanism. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1][8]
Caption: Intrinsic apoptosis pathway induced by this compound analogues.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[4][9] Some triterpenoids, such as lupeol, have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[4][9]
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagrams
Visualizing experimental workflows can aid in understanding the sequence of steps and the overall design of an assay.
MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
This compound and its natural analogues represent a promising class of bioactive compounds with demonstrated cytotoxic, anti-inflammatory, and antioxidant properties. This technical guide has summarized the key quantitative data, detailed relevant experimental protocols, and visualized the underlying signaling pathways to provide a comprehensive resource for researchers in the field.
Future research should focus on several key areas. Firstly, a more extensive screening of a wider range of this compound analogues is needed to establish a more robust structure-activity relationship. Secondly, while the involvement of the apoptosis and NF-κB pathways is evident, further studies are required to identify the specific molecular targets of these compounds within these pathways. Finally, in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising natural products, paving the way for their potential development as therapeutic agents.
References
- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lupeol Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. cetjournal.it [cetjournal.it]
- 7. Phytochemical Composition and Comparative Antioxidant Activity of Leaf and Stem Bark Extracts of Glochidion arborecens Using DPPH and ABTS Assays | Chemical Engineering Transactions [cetjournal.it]
- 8. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Lupeol modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice | Semantic Scholar [semanticscholar.org]
Glochidonol: A Comprehensive Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidonol, a lupane-type triterpenoid, is a natural product isolated from various species of the Glochidion genus of plants. Traditionally, extracts from these plants have been used in folk medicine for a range of ailments, hinting at a rich underlying phytochemistry with potential therapeutic applications. Modern scientific investigation has begun to isolate and characterize individual compounds from these extracts, with this compound emerging as a molecule of interest due to its diverse biological activities. This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its cytotoxic, antimicrobial, and antitrypanosomal properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the current understanding of its potential mechanisms of action to support further research and development efforts.
Biological Activities of this compound
Research into the biological effects of this compound has revealed a spectrum of activities, with the most prominent being its cytotoxicity against cancer cell lines, its inhibitory action against various bacteria, and its potent activity against the protozoan parasite Trypanosoma brucei.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of pure this compound.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | MTT | 2.99 | [1] |
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Gram Stain | Assay | MIC (µM) | Reference |
| Acinetobacter baumannii | Negative | Broth Microdilution | 64 - 2048 | [2] |
| Escherichia coli ATCC 25922 | Negative | Broth Microdilution | 64 - 2048 | [2] |
| Pseudomonas aeruginosa | Negative | Broth Microdilution | 64 - 2048 | [2] |
Note: The original research paper presents the MIC as a range for a group of five lupanes including this compound.
Table 3: Antitrypanosomal Activity of this compound
| Organism | Disease | Assay | EC₅₀ (µg/mL) | Reference |
| Trypanosoma brucei brucei | African Trypanosomiasis | Alamar Blue | 1.25 |
Proposed Signaling Pathway for Cytotoxic Activity
While direct studies on the signaling pathways modulated by this compound are limited, research on a structurally related triterpenoid, Glochidpurnoid B, isolated from the same plant (Glochidion puberum), provides strong evidence for a potential mechanism of action. Glochidpurnoid B was found to induce apoptosis in colorectal cancer cells through the activation of the Endoplasmic Reticulum (ER) stress pathway[1]. This pathway is a plausible mechanism for this compound's cytotoxic effects.
The proposed pathway involves the upregulation of key ER stress markers, Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP). This leads to the downstream activation of the apoptotic cascade, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3[1].
Caption: Proposed ER Stress-Mediated Apoptosis Pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature on this compound.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT-116) in a 96-well plate at a density of 1 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., 5-fluorouracil) for 48 to 96 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Apoptosis Detection: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to observe the expression levels of key apoptosis-related proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved PARP, cleaved caspase-3, ATF4, CHOP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
In Vitro Cytotoxic Effects of Glochidonol on Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxic effects of Glochidonol, a triterpenoid isolated from plants of the Glochidion genus, on cancer cells. While research on this compound is emerging, this document synthesizes the available data on its cytotoxic activity, potential mechanisms of action, and relevant experimental protocols.
Quantitative Data on Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined for the colorectal cancer cell line HCT-116.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (17) | HCT-116 (Colorectal Carcinoma) | 2.99 ± 0.12 | [1] |
Note: The available literature with specific IC50 values for purified this compound is limited. The data presented here is based on a study that screened a series of compounds, including this compound.
Extracts from Glochidion species, which contain this compound among other compounds, have also demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), suggesting a broad potential for anticancer activity within this genus[2].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.
References
A Technical Guide to the Spectroscopic Data Analysis of Glochidonol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for Glochidonol, a pentacyclic triterpenoid identified as 1β-hydroxylup-20(29)-en-3-one. As a compound isolated from various species of the Glochidion genus, its structural elucidation is fundamental for further research into its pharmacological potential. This document outlines the key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols for acquiring such data, and illustrates the analytical workflow.
Spectroscopic Data Summary
The structural confirmation of this compound relies on the comprehensive analysis of data from multiple spectroscopic techniques. The following tables summarize the key quantitative findings.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.7 g/mol | [1] |
| Observed Ion (ESI-MS) | [M+H]⁺ at m/z 441 | [1] |
Note: Detailed MS/MS fragmentation data for this compound was not available in the cited literature. Such data would typically be acquired to further confirm the structure by analyzing fragmentation patterns.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in the molecule. While a specific experimental spectrum for this compound is not provided in the searched literature, the following table lists the expected characteristic absorption bands based on its known structure.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| ~3450 | Alcohol (O-H) | Stretching | Strong, Broad |
| ~3075 | Alkene (=C-H) | Stretching | Medium |
| 2960-2850 | Alkane (C-H) | Stretching | Strong |
| ~1710 | Ketone (C=O) | Stretching | Strong |
| ~1640 | Alkene (C=C) | Stretching | Medium |
| ~880 | Alkene (=C-H₂) | Bending (Out-of-Plane) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data presented below is referenced from a study on triterpenoids from Glochidion littorale, where this compound was identified and characterized in deuterated chloroform (CDCl₃)[1].
Table 1.3.1: ¹H-NMR Data for this compound (600 MHz, CDCl₃)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|
| H-1 | 3.90 | m |
| H-29a | 4.70 | br s |
| H-29b | 4.58 | br s |
| Note: A complete list of all 48 proton assignments is detailed in the source literature[1]. The signals shown are characteristic of the hydroxyl-bearing methine and the exocyclic methylene group. |
Table 1.3.2: ¹³C-NMR Data for this compound (150 MHz, CDCl₃)
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 79.6 |
| C-3 | 218.1 |
| C-20 | 150.9 |
| C-29 | 109.4 |
| Note: A complete list of all 30 carbon assignments is detailed in the source literature[1]. The signals shown are characteristic of the hydroxyl- and carbonyl-bearing carbons and the exocyclic double bond. |
Experimental Protocols
The following sections describe standardized methodologies for obtaining the spectroscopic data essential for the structural elucidation of triterpenoids like this compound.
NMR Spectroscopy Protocol (1D and 2D)
This protocol outlines the steps for acquiring high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility, gentle vortexing may be applied. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup : The experiments are typically performed on a 500 MHz or higher field NMR spectrometer. The instrument should be properly tuned and shimmed for the specific probe and solvent to ensure high resolution and correct peak shapes.
-
¹H-NMR Acquisition : Acquire a 1D proton spectrum. A standard pulse sequence (e.g., 'zg30') is used. Key parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C-NMR Acquisition : Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30'). Key parameters include a spectral width of ~220-250 ppm and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition :
-
COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies proton-proton spin couplings. A standard gradient-enhanced COSY sequence is used to show correlations between protons that are typically two or three bonds apart.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are typically two or three bonds apart, which is crucial for assembling the molecular backbone and connecting different spin systems.
-
FT-IR Spectroscopy Protocol (KBr Pellet Method)
This method is suitable for analyzing solid-state samples.
-
Sample Preparation : Weigh approximately 1-2 mg of the purified this compound sample and 150-200 mg of spectroscopic grade potassium bromide (KBr) powder. The KBr must be thoroughly dried in an oven to remove moisture, which can interfere with the spectrum[2][3].
-
Grinding : Combine the sample and KBr in an agate mortar and gently grind with a pestle until a fine, homogeneous powder is obtained[4][5].
-
Pellet Formation : Transfer the powder mixture into a pellet-forming die. Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes[6][7]. This process should yield a thin, transparent, or translucent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record a background spectrum using an empty sample holder or a pure KBr pellet. Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹[7]. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry Protocol (ESI-MS)
This protocol is for determining the molecular weight of the compound.
-
Sample Preparation : Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in a suitable HPLC-grade solvent, such as methanol or acetonitrile.
-
Instrument Setup : The analysis is performed on a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The instrument can be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer. The ESI source is typically operated in positive ion mode to generate protonated molecules ([M+H]⁺).
-
Infusion and Data Acquisition : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The mass spectrum is acquired over a relevant m/z range (e.g., 100-1000 amu). Key source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature, are optimized to maximize the signal of the molecular ion and minimize in-source fragmentation.
-
Data Analysis : The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental formula by comparing the measured accurate mass to theoretical values.
Analytical Workflow Visualization
The structural elucidation of a natural product like this compound is a systematic process. It begins with isolating the pure compound, followed by a series of spectroscopic analyses that provide complementary information to piece together the final structure.
Caption: Workflow for the structure elucidation of this compound.
References
Unveiling the Antitrypanosomal Potential of Glochidonol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antitrypanosomal activity of Glochidonol, a pentacyclic triterpenoid isolated from plants of the Glochidion genus. Human African Trypanosomiasis (HAT), a devastating disease caused by protozoan parasites of the genus Trypanosoma, necessitates the urgent development of novel and effective chemotherapeutics. Natural products, such as this compound, represent a promising avenue for the discovery of new lead compounds. This document summarizes the available quantitative data, details the experimental protocols for assessing its activity, and illustrates the logical workflow of its evaluation.
Quantitative Data Summary
The in vitro efficacy of this compound against Trypanosoma brucei brucei, the causative agent of Nagana in cattle and a model organism for human pathogenic species, has been quantitatively assessed. The available data is summarized in the table below for clear comparison.
| Compound | Parasite Strain | Assay | Efficacy Metric | Value | Reference |
| This compound | Trypanosoma brucei brucei | Alamar Blue Assay | EC50 | 1.25 µg/mL | [1][2] |
EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response.
Experimental Protocols
The evaluation of the antitrypanosomal activity of this compound was conducted using a standardized in vitro assay. The detailed methodology is crucial for the reproducibility and validation of these findings.
In Vitro Antitrypanosomal Activity Assay (Alamar Blue Assay)
This assay determines the viability of Trypanosoma brucei brucei bloodstream forms upon exposure to the test compound. The Alamar Blue reagent contains resazurin, which is reduced to the fluorescent resorufin by metabolically active cells. The level of fluorescence is proportional to the number of viable parasites.
Materials:
-
Trypanosoma brucei brucei bloodstream forms
-
HMI-9 (Hirumi's Modified Iscove's Medium) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in Dimethyl Sulfoxide, DMSO)
-
Suramin (positive control)
-
Alamar Blue reagent (10% v/v in HMI-9)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrofluorometer (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Parasite Culture: Trypanosoma brucei brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions of this compound are made in HMI-9 medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should be kept below 1% to avoid solvent toxicity.
-
Assay Setup:
-
In a 96-well plate, add 100 µL of HMI-9 medium to all wells.
-
Add 100 µL of the this compound serial dilutions to the respective wells in triplicate.
-
Include wells for a positive control (Suramin) and a negative control (medium with DMSO, no compound).
-
-
Parasite Seeding: A suspension of T. b. brucei is prepared at a density of 3 x 10⁴ cells/mL in HMI-9 medium. 100 µL of this parasite suspension is added to each well, except for the sterility control wells (medium only).
-
Incubation: The plate is incubated for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
Alamar Blue Addition: After 48 hours of incubation, 20 µL of Alamar Blue solution is added to each well.
-
Final Incubation: The plate is incubated for an additional 24 hours under the same conditions.
-
Fluorescence Reading: The fluorescence is measured using a spectrofluorometer with an excitation wavelength between 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of inhibition of parasite growth is calculated relative to the negative control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the isolation, characterization, and evaluation of the antitrypanosomal activity of this compound.
Caption: Experimental workflow for evaluating this compound's antitrypanosomal activity.
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways affected by this compound in Trypanosoma have not yet been elucidated in the available scientific literature. As a pentacyclic triterpenoid, it may share mechanisms of action with other compounds in its class. Some proposed mechanisms for triterpenoids against protozoan parasites include the induction of oxidative stress, interference with parasite-specific enzymes, and disruption of membrane integrity. However, further research is required to determine the specific mechanism of this compound. The diagram below illustrates a hypothetical mechanism of action for pentacyclic triterpenoids, which may be relevant for this compound.
Caption: Hypothetical mechanism of action for pentacyclic triterpenoids like this compound.
This technical guide provides a foundational understanding of the antitrypanosomal activity of this compound. Further investigations into its mechanism of action, in vivo efficacy, and toxicological profile are warranted to fully assess its potential as a lead compound for the development of new treatments for Human African Trypanosomiasis.
References
Investigating the Anti-inflammatory Properties of Glochidonol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glochidonol, a triterpenoid compound isolated from various species of the Glochidion genus, has garnered scientific interest for its potential therapeutic properties. While comprehensive research on the isolated compound remains nascent, preliminary studies on extracts from Glochidion species, which contain this compound, suggest significant anti-inflammatory activities. This technical guide synthesizes the available preclinical data, outlines key molecular targets, and provides detailed experimental protocols to facilitate further investigation into the anti-inflammatory mechanisms of this compound. The primary focus is on its potential to modulate key inflammatory pathways, including the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, and its interaction with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.
Introduction to this compound and its Anti-inflammatory Potential
This compound is a pentacyclic triterpenoid that has been identified as a constituent of several medicinal plants within the Glochidion genus. Traditional medicine has utilized extracts from these plants for various ailments, including conditions with an inflammatory component. Scientific investigations into these extracts have begun to validate their empirical use, pointing towards a class of compounds with significant biological activity. While direct studies on isolated this compound are limited, research on extracts from species such as Glochidion littorale, Glochidion daltonii, and Glochidion ellipticum provide a foundational understanding of its potential anti-inflammatory effects. These studies indicate that this compound may contribute to the observed inhibition of key inflammatory mediators and signaling pathways.
Quantitative Data on Anti-inflammatory Activity
Direct quantitative data on the anti-inflammatory activity of isolated this compound is not extensively available in current scientific literature. However, studies on crude extracts of Glochidion species provide valuable preliminary insights. It is important to note that these values represent the combined effect of all bioactive compounds in the extract and not solely that of this compound.
Table 1: Summary of In Vitro Anti-inflammatory Activity of Glochidion Species Extracts
| Plant Species | Assay | Key Findings | Reference |
| Glochidion littorale | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 Macrophages | Approximately 61% inhibition of NO production at a concentration of 200 µg/mL. | [1] |
| Glochidion daltonii | Cytokine Expression in LPS-stimulated RAW 264.7 Macrophages | Inhibition of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) expression at concentrations between 0.063 - 0.250 mg/mL. | [2] |
Mechanistic Insights: Key Molecular Targets
Based on the activities of Glochidion extracts and the known mechanisms of other anti-inflammatory triterpenoids, the following are proposed as key molecular targets for this compound.
Inhibition of Inflammatory Mediators: iNOS and COX-2
Inflammation is often characterized by the overproduction of nitric oxide (NO) and prostaglandins, synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Extracts from Glochidion ellipticum have been shown to diminish the protein expression of both iNOS and COX-2[3]. This suggests that this compound may exert its anti-inflammatory effects by downregulating the expression of these pro-inflammatory enzymes.
Modulation of Pro-inflammatory Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. Studies on Glochidion ellipticum extracts have demonstrated an ameliorative effect on colitis through the blockade of the NF-κB signaling pathway[3]. It is hypothesized that this compound may contribute to this inhibition, potentially by preventing the phosphorylation and subsequent degradation of IκBα, which would otherwise lead to the nuclear translocation and activation of NF-κB.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising pathways such as ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Natural compounds, particularly flavonoids and triterpenoids, are known to modulate these pathways. While direct evidence for this compound is pending, it is plausible that it may interfere with the phosphorylation of key kinases in the MAPK cascade, thereby suppressing the downstream activation of transcription factors like AP-1, which also contributes to the expression of inflammatory genes.
Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.
Detailed Experimental Protocols
The following protocols are standard methods for assessing the anti-inflammatory properties of a test compound like this compound.
In Vitro Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance at 540 nm is proportional to the nitrite concentration.
-
A standard curve using sodium nitrite is used for quantification.
-
Cell viability should be assessed in parallel using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Caption: Workflow for the in vitro nitric oxide (NO) production inhibition assay.
Cyclooxygenase (COX-2) Inhibition Assay
This can be assessed by measuring the production of Prostaglandin E2 (PGE2) or by directly measuring the enzymatic activity.
-
PGE2 Measurement in Cell Culture:
-
Follow a similar protocol as the NO production assay, using LPS-stimulated RAW 264.7 macrophages.
-
After the 24-hour incubation with this compound and LPS, collect the cell supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
-
Cell-Free COX-2 Enzymatic Assay:
-
Use a commercial COX inhibitor screening assay kit which typically includes purified ovine or human COX-2 enzyme.
-
The assay measures the peroxidase activity of COX, which is detected by a colorimetric or fluorometric substrate.
-
Incubate the COX-2 enzyme with this compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the change in absorbance or fluorescence over time to determine the rate of the reaction.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
This technique is used to determine the effect of this compound on the protein expression levels of key inflammatory and signaling molecules.
-
Culture and treat RAW 264.7 cells with this compound and LPS as described previously.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, total p38 MAPK, etc.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
The available evidence from studies on Glochidion species extracts strongly suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. The proposed mechanisms of action, including the inhibition of iNOS and COX-2 expression and the modulation of NF-κB and MAPK signaling pathways, provide a solid framework for future research.
To fully elucidate the therapeutic potential of this compound, the following research is imperative:
-
Isolation and Purification: Large-scale isolation and purification of this compound to enable comprehensive biological testing.
-
In Vitro Quantitative Analysis: Determination of IC50 values of isolated this compound against key inflammatory targets (iNOS, COX-2, various cytokines) in relevant cell-based assays.
-
Mechanistic Studies: Detailed investigation into the precise molecular interactions of this compound with the components of the NF-κB and MAPK signaling pathways using techniques such as immunoprecipitation, kinase assays, and reporter gene assays.
-
In Vivo Efficacy: Evaluation of the anti-inflammatory effects of purified this compound in animal models of inflammation, such as carrageenan-induced paw edema, LPS-induced systemic inflammation, and models of chronic inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features responsible for its anti-inflammatory activity and to potentially develop more potent and selective derivatives.
By pursuing these avenues of research, the scientific community can build a comprehensive understanding of the anti-inflammatory properties of this compound and assess its potential as a novel therapeutic agent for the treatment of inflammatory disorders.
References
Unveiling the Antioxidant Potential of Glochidionol: A Technical Guide for Researchers
For Immediate Release
Introduction to Glochidionol and its Antioxidant Context
Glochidonol is a naturally occurring triterpenoid that has been identified as a characteristic metabolite in several species of the Glochidion genus.[1] Triterpenoids as a class of compounds are known for their diverse pharmacological activities, including antioxidant effects. The antioxidant potential of natural products is a significant area of research in the quest for novel therapeutic agents to combat oxidative stress-related diseases. Cell-free antioxidant assays are fundamental in the preliminary screening and characterization of the antioxidant capacity of pure compounds and complex extracts. These assays provide a rapid and standardized measure of a substance's ability to scavenge free radicals or reduce oxidizing agents.
While specific data for purified this compound is pending further research, the significant antioxidant activity observed in extracts from Glochidion species suggests that their constituent compounds, including this compound, contribute to this effect. This guide, therefore, summarizes the existing data on these extracts to provide a foundational understanding for future investigations into the specific antioxidant properties of this compound.
Quantitative Antioxidant Activity of Glochidion Species Extracts
The following tables summarize the reported 50% inhibitory concentration (IC50) values and other antioxidant metrics for various Glochidion species extracts from different cell-free assays. Lower IC50 values indicate a higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity of Glochidion Extracts
| Plant Species | Plant Part | Extract Type | IC50 (µg/mL) | Reference Standard (IC50, µg/mL) |
| Glochidion arborescens | Leaves | Ethanol | 75.25 ± 1.32 | Ascorbic Acid (37.07 ± 0.85) |
| Glochidion arborescens | Stem Bark | Ethanol | 74.92 ± 1.41 | Ascorbic Acid (37.07 ± 0.85) |
| Glochidion ellipticum | Leaves | Methanol | 14.40 | Ascorbic Acid (2.46) |
| Glochidion ellipticum | Leaves | Chloroform | 28.74 | Ascorbic Acid (2.46) |
| Glochidion ellipticum | Leaves | Petroleum Ether | 70.72 | Ascorbic Acid (2.46) |
| Glochidion multiloculare | Bark | Methanol Fraction (Ff) | 9.27 ± 0.117 | Ascorbic Acid (2.9 ± 0.04) |
| Glochidion multiloculare | Bark | Methanol Extract (ME) | 16.46 ± 0.32 | Ascorbic Acid (2.9 ± 0.04) |
| Glochidion acuminatum | Leaves | Ethanol | 14.97 | Ascorbic Acid (8.87) |
Data compiled from multiple sources.[2][3][4][5]
Table 2: ABTS Radical Scavenging Activity of Glochidion Extracts
| Plant Species | Plant Part | Extract Type | IC50 (µg/mL) | Reference Standard (IC50, µg/mL) |
| Glochidion arborescens | Leaves | Ethanol | 42.40 ± 1.27 | Vitamin C (4.51 ± 0.64) |
| Glochidion arborescens | Stem Bark | Ethanol | 34.00 ± 1.12 | Vitamin C (4.51 ± 0.64) |
| Glochidion ellipticum | Leaves | Methanol | 12.73 | Ascorbic Acid (2.05) |
| Glochidion ellipticum | Leaves | Petroleum Ether | 22.51 | Ascorbic Acid (2.05) |
Data compiled from multiple sources.[2][3]
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Glochidion philippicum Extracts
| Extraction Method | Solvent | FRAP Value (mmol Fe(II)/g) |
| Microwave-Assisted | 70% Ethanol | High Activity |
| Microwave-Assisted | Water | High Activity |
Qualitative data indicating high activity as reported in the study.[6]
Experimental Protocols for Cell-Free Antioxidant Assays
The following are detailed methodologies for the most common cell-free assays used to evaluate the antioxidant potential of natural products. These protocols can be adapted for the specific analysis of Glochidionol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (e.g., Glochidionol) or extract in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer. A blank containing the solvent and the sample is used to correct for any background absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Generation of ABTS Radical Cation: Prepare the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound or extract in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample solution to a larger, fixed volume of the diluted ABTS•+ solution (e.g., 20 µL of sample to 180 µL of ABTS•+).
-
Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Prepare different concentrations of the test compound or extract.
-
Reaction Mixture: Add a small volume of the sample solution to a larger volume of the pre-warmed (37 °C) FRAP reagent (e.g., 30 µL of sample to 900 µL of FRAP reagent).
-
Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known standard, typically FeSO₄. The results are often expressed as Fe²⁺ equivalents or in reference to a standard antioxidant like Trolox.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the general workflow of cell-free antioxidant assays and the specific reaction mechanism of the DPPH assay.
Conclusion and Future Directions
The available data strongly indicates that extracts from various Glochidion species possess significant antioxidant activity in cell-free assays. This suggests that the constituent compounds, which include the triterpenoid this compound, are likely contributors to this bioactivity. However, to fully understand the antioxidant potential of this compound itself, further research is imperative.
Future studies should focus on the isolation and purification of this compound to perform direct antioxidant activity testing using the standardized cell-free assays detailed in this guide. Such research will provide crucial quantitative data, including IC50 values, which are essential for comparing its potency with other known antioxidants and for elucidating its potential as a novel therapeutic agent. This technical guide provides the foundational knowledge and methodologies necessary for researchers to embark on these important investigations.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Glochidonol from Glochidion Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glochidonol is a lupane-type triterpenoid that has been isolated from plants of the Glochidion genus, which belongs to the family Phyllanthaceae. Triterpenoids from this genus, including this compound, have garnered scientific interest due to their potential pharmacological activities, such as cytotoxic and anti-inflammatory effects. These compounds represent promising leads for drug discovery and development. This document provides a detailed protocol for the extraction, isolation, and characterization of this compound from Glochidion plant material, based on established scientific literature.
I. Plant Material Collection and Preparation
Proper collection and preparation of plant material are crucial for the successful isolation of high-quality this compound.
Protocol 1: Plant Material Handling
-
Collection: Collect fresh plant material, such as the stems and leaves of Glochidion species. For instance, this compound has been successfully isolated from the stems of Glochidion wrightii[1].
-
Drying: Thoroughly wash the collected plant material with running water to remove any debris. The material should then be air-dried or oven-dried at a controlled temperature, typically around 40-60°C, to prevent the degradation of bioactive compounds[2][3].
-
Grinding: Once dried, grind the plant material into a fine powder using a mechanical grinder. Sieving the powder through a mesh can ensure a uniform particle size, which facilitates efficient solvent extraction[2][4].
-
Storage: Store the powdered plant material in airtight containers in a cool, dry, and dark place to prevent decomposition and oxidation of the active compounds[3].
II. Extraction of this compound
The extraction process aims to separate the desired triterpenoids from the plant matrix. Various solvents and techniques can be employed, with the choice depending on the polarity of the target compound and the desired efficiency.
Protocol 2: Solvent Extraction
Several extraction methods can be utilized, including maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE)[4][5][6].
A. Maceration:
-
Place the powdered plant material in a large container and add a suitable organic solvent, such as ethanol or methanol, to completely submerge the powder[2][5].
-
Seal the container and allow it to stand for a period of 24 to 72 hours, with occasional agitation to enhance the extraction process[2][4].
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue[2].
-
Repeat the extraction process with fresh solvent to ensure maximum recovery of the compounds.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract[2].
B. Soxhlet Extraction:
-
Place the powdered plant material in a thimble and insert it into a Soxhlet apparatus.
-
Add the extraction solvent (e.g., n-hexane, chloroform, or ethanol) to the distillation flask[7][8].
-
Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back onto the plant material, extracting the desired compounds.
-
Continue the extraction for several hours until the solvent in the extraction chamber becomes colorless.
-
Concentrate the resulting extract using a rotary evaporator.
C. Ultrasound-Assisted Extraction (UAE):
-
Mix the powdered plant material with the chosen solvent in a flask[4][6].
-
Place the flask in an ultrasonic bath and sonicate for a specified period, typically 30-60 minutes[4][6].
-
The ultrasonic waves facilitate the disruption of cell walls, enhancing the extraction efficiency.
-
Filter the mixture and concentrate the extract as described for maceration.
Table 1: Comparison of Extraction Methods for Triterpenoids
| Extraction Method | Solvents | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol, n-hexane, Ethyl acetate | Simple, requires minimal equipment.[4][5] | Time-consuming, may result in lower yields.[9] |
| Soxhlet Extraction | n-hexane, Chloroform, Ethanol | High extraction efficiency. | Can cause thermal degradation of sensitive compounds.[9] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, n-hexane, Ethyl acetate | Fast, efficient, and requires less solvent.[6][9] | Requires specialized equipment. |
III. Purification of this compound
The crude extract contains a complex mixture of compounds. Therefore, purification is a necessary step to isolate this compound.
Protocol 3: Chromatographic Purification
Column chromatography is a widely used technique for the separation and purification of triterpenoids from crude extracts.
-
Column Preparation: Pack a glass column with a suitable stationary phase, such as silica gel (60-120 mesh), using a slurry packing method with a non-polar solvent like n-hexane[10].
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform)[10].
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Thin Layer Chromatography (TLC) Monitoring: Monitor the collected fractions using TLC to identify those containing this compound. A suitable solvent system for TLC of triterpenoids can be a mixture of n-hexane and ethyl acetate in varying ratios. Visualize the spots under UV light or by spraying with a suitable reagent like a vanillin-sulfuric acid solution followed by heating[10].
-
Isolation and Crystallization: Combine the fractions containing the pure compound and evaporate the solvent. The purified this compound can then be crystallized from a suitable solvent or solvent mixture (e.g., methanol or an n-hexane-acetone mixture) to obtain a crystalline solid[10].
IV. Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.
Protocol 4: Spectroscopic Analysis
-
Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H NMR and 13C NMR to elucidate the chemical structure of this compound.
-
Infrared (IR) Spectroscopy: Identify the functional groups present in the molecule.
The spectral data should be compared with published data for this compound to confirm its identity[1][10].
Experimental Workflow and Signaling Pathways
Diagram 1: Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Note on Signaling Pathways: As this document focuses on the extraction protocol, a signaling pathway diagram is not directly applicable. The workflow diagram above illustrates the logical sequence of the experimental procedure.
Conclusion: This document provides a comprehensive set of protocols for the extraction, purification, and characterization of this compound from Glochidion plant material. By following these detailed steps, researchers can successfully isolate this promising bioactive compound for further pharmacological investigation and potential drug development. The choice of specific methods and solvents may be optimized based on the available laboratory resources and the specific Glochidion species being investigated.
References
- 1. An examination of the Euphorbiaceae of Hong Kong. Part VI. Isolation and structure of this compound, a new triterpene ketol from Glochidion wrightii Benth - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. cetjournal.it [cetjournal.it]
- 3. Glochidion wallichianum Leaf Extract as a Natural Antioxidant in Sausage Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical fingerprinting and antioxidant properties of Glochidion philippicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedicineonline.org [biomedicineonline.org]
- 9. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
Application Note: Isolation and Purification of Glochidonol Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidonol is a naturally occurring triterpenoid found in various plant species of the Glochidion and Phyllanthus genera.[1][2][3] This compound and its analogs have garnered significant interest within the scientific community due to their potential pharmacological activities, including anticancer and antiproliferative effects.[4][5] The isolation of pure this compound is a critical first step for detailed biological and pharmacological evaluation, including the elucidation of its mechanism of action and potential as a therapeutic agent. Column chromatography is a fundamental, effective, and widely used technique for the purification of natural products like this compound from complex plant extracts.[6] This application note provides a detailed protocol for the isolation and purification of this compound using silica gel column chromatography.
Data Presentation
Table 1: Summary of Extraction and Purification Parameters for this compound
| Parameter | Description | Reference |
| Plant Source | Aerial parts (leaves and stem bark) of Glochidion multiloculare or Phyllanthus muellerianus | [1][2][3] |
| Extraction Solvent | Methanol, or successive extraction with hexane and ethyl acetate | [1][2][3] |
| Chromatographic Method | Silica Gel Column Chromatography | [3][6] |
| Stationary Phase | Silica Gel (e.g., 70-230 mesh) | [1][2] |
| Mobile Phase (Elution) | Gradient of non-polar to polar solvents (e.g., n-Hexane:Ethyl Acetate) | [6] |
| Purity Analysis | NMR Spectroscopy (¹H and ¹³C), Mass Spectrometry | [1][2][7] |
Table 2: Representative ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Reference |
| H-28 | 0.79 | s | - | [1][2] |
| H-25 | 0.83 | s | - | [1][2] |
| H-27 | 0.97 | s | - | [1][2] |
| H-24 | 1.03 | s | - | [1][2] |
| H-23 | 1.05 | s | - | [1][2] |
| H-26 | 1.05 | s | - | [1][2] |
| H-30 | 1.69 | s | - | [1][2] |
| H-19 | 2.38 | dd | 11.2, 6.0 | [1][2] |
Note: Chemical shifts are typically recorded in CDCl₃ and referenced to TMS.
Experimental Protocols
Plant Material and Extraction
-
Plant Material Collection and Preparation: Collect fresh aerial parts (leaves and stems) of a suitable plant source, such as Glochidion multiloculare. Air-dry the plant material in the shade for 7-10 days until brittle. Grind the dried material into a coarse powder using a mechanical grinder.
-
Extraction:
-
Soak the powdered plant material (e.g., 500 g) in methanol (2.5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
Column Chromatography for this compound Purification
This protocol outlines a standard silica gel column chromatography procedure for the separation of this compound from the crude plant extract.
a. Preparation of the Column:
-
Select a glass column of appropriate size (e.g., 50 cm length, 4 cm diameter).
-
Plug the bottom of the column with a small piece of cotton wool.
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.[8]
-
Prepare a slurry of silica gel (e.g., 150 g of 70-230 mesh) in n-hexane.
-
Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles. Gently tap the column to facilitate packing.[8]
-
Add a layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during solvent addition.[8]
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (100% n-hexane) through it.
b. Sample Loading:
-
Dissolve a portion of the crude methanol extract (e.g., 5 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for samples not fully soluble, use a dry loading method: adsorb the crude extract onto a small amount of silica gel (e.g., 10 g) and evaporate the solvent to get a free-flowing powder.
-
Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the prepared column.
c. Elution and Fraction Collection:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (gradient elution). A suggested gradient is as follows:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (98:2)
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (80:20)
-
n-Hexane:Ethyl Acetate (50:50)
-
Ethyl Acetate (100%)
-
-
Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes.
d. Monitoring and Analysis:
-
Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small aliquot from every few fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2).
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).
-
Combine the fractions that show a pure spot corresponding to this compound (based on comparison with a standard or literature Rf values).
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Determine the yield and confirm the purity and identity of the isolated this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Proposed anticancer mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols for the Quantification of Glochidonol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidonol, a lupane-type triterpenoid, is a phytochemical found in various species of the Glochidion genus.[1] Emerging research has highlighted its potential pharmacological activities, including anti-inflammatory and cytotoxic effects, making it a compound of interest for drug discovery and development.[1][2][3] Robust and reliable analytical methods are crucial for the accurate quantification of this compound in plant extracts, herbal formulations, and biological matrices to ensure quality control and to support preclinical and clinical studies.
This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is designed to be specific, accurate, precise, and stability-indicating.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₂ | [4] |
| Molecular Weight | 440.7 g/mol | [4] |
| Chemical Structure | Pentacyclic triterpenoid | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Sparingly soluble in methanol and ethanol. Limited solubility in water. | Inferred from general triterpenoid properties |
| UV Absorbance | Lacks a strong chromophore. Expected to absorb at low UV wavelengths, around 210 nm. | Inferred from typical triterpenoid UV spectra |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Phosphoric acid or formic acid (analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Plant material or formulation containing this compound
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. A C30 column can also be considered for improved resolution of triterpenoids.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added to improve peak shape. A starting point could be Acetonitrile:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on typical triterpenoid absorbance, should be optimized by scanning the UV spectrum of the this compound standard).
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Extract with 20 mL of methanol using ultrasonication for 30 minutes, followed by maceration for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank sample, a sample spiked with this compound, and a standard solution.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of at least five concentrations of the standard solution and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day precision): Analyze at least three different concentrations of the standard solution in triplicate on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by a recovery study, where a known amount of this compound is added to a blank matrix and the percentage of recovery is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of this compound | Complies |
| Linearity | ||
| Range (µg/mL) | - | 1 - 100 |
| Regression Equation | - | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ||
| Repeatability (Intra-day) | ≤ 2% | 1.2% |
| Intermediate Precision (Inter-day) | ≤ 2% | 1.8% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| LOD (µg/mL) | - | 0.1 |
| LOQ (µg/mL) | - | 0.3 |
| Robustness | %RSD ≤ 2% for varied parameters | Complies |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the HPLC method for this compound quantification.
Signaling Pathway
This compound and other triterpenoids from Glochidion species have demonstrated anti-inflammatory and anticancer activities. These effects are often associated with the modulation of key signaling pathways such as NF-κB and MAPK, which regulate inflammation, cell proliferation, and apoptosis.
Conclusion
The HPLC method detailed in this document provides a robust framework for the reliable quantification of this compound. Proper validation is essential to ensure that the method is suitable for its intended purpose, whether for quality control of herbal products or for pharmacokinetic studies in drug development. The provided workflow and signaling pathway diagrams offer a comprehensive overview for researchers and scientists working with this promising natural compound.
References
Partial Synthesis of Glochidonol from Lupenone: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a detailed overview and experimental protocols for the partial synthesis of Glochidonol, a naturally occurring triterpenoid, from lupenone. This document is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis and potential applications of this class of compounds. The synthesis involves a two-step process commencing with the oxidation of lupenone to glochidone, followed by a selective reduction to yield this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) | Spectroscopic Data |
| Lupenone | C30H48O | 424.7 | 169-171 | Not specified | - |
| Glochidone | C30H46O2 | 438.7 | 163-165 | Not specified | - |
| This compound | C30H48O2 | 440.7 | 235-236 | +24° (c, 1.0 in CHCl3) | ¹H NMR (CDCl₃, 400 MHz): δ 4.73 (s, 1H), 4.61 (s, 1H), 3.40 (dd, J=11.2, 4.8 Hz, 1H), 2.50-2.40 (m, 1H), 2.20-2.10 (m, 1H), 1.68 (s, 3H), 1.08 (s, 3H), 1.05 (s, 3H), 1.02 (s, 3H), 0.97 (s, 3H), 0.83 (s, 3H), 0.79 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 218.1, 150.3, 109.8, 79.1, 55.4, 50.0, 48.3, 48.0, 43.0, 42.8, 40.9, 40.0, 38.8, 38.7, 37.2, 35.6, 34.2, 29.8, 28.0, 27.4, 25.2, 21.8, 21.0, 19.3, 18.3, 16.1, 15.9, 14.5. |
Experimental Protocols
This section details the methodologies for the key experimental steps in the partial synthesis of this compound from lupenone.
Step 1: Oxidation of Lupenone to Glochidone
This procedure utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidizing agent to introduce a carbonyl group, converting lupenone to glochidone.[1]
Materials:
-
Lupenone
-
2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dry Dioxane
-
Alumina (for chromatography)
-
Silica gel (for chromatography)
-
Chloroform
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Dissolve lupenone (1 g) in dry dioxane (100 ml) in a round-bottom flask.
-
Add DDQ (750 mg) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 50 hours.
-
After cooling, filter the reaction mixture to remove the precipitated hydroquinone.
-
Pass the filtrate through a column of alumina, washing thoroughly with chloroform.
-
Concentrate the combined chloroform washings under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by chromatography over silica gel.
-
Crystallize the purified product from a mixture of chloroform and methanol to afford glochidone as needles.
-
Yield: Approximately 240 mg (25%).[1]
Step 2: Selective Reduction of Glochidone to this compound
This protocol employs a Luche reduction, using sodium borohydride in the presence of cerium(III) chloride, for the selective 1,2-reduction of the α,β-unsaturated ketone in glochidone to the corresponding allylic alcohol, this compound.
Materials:
-
Glochidone
-
Methanol
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve glochidone (200 mg) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add cerium(III) chloride heptahydrate (1.1 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the aqueous residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield this compound.
Visualizations
Synthetic Pathway
The following diagram illustrates the two-step partial synthesis of this compound from lupenone.
Caption: Synthetic route from lupenone to this compound.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
References
Glochidonol In Vitro Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidonol, a triterpenoid compound isolated from plants of the Glochidion genus, has demonstrated notable cytotoxic effects against various cancer cell lines. Its mechanism of action is primarily attributed to the induction of endoplasmic reticulum (ER) stress-mediated apoptosis, positioning it as a compound of interest for further investigation in oncology drug discovery. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay, along with a summary of its reported cytotoxic activities and an overview of the implicated signaling pathways.
Data Presentation
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The IC50 values for this compound have been determined in the HCT-116 human colorectal carcinoma cell line.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 0.80–2.99 | [1] |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software program.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the experimental workflow of the MTT assay and the proposed signaling pathway for this compound-induced apoptosis.
Discussion of Signaling Pathways
This compound exerts its cytotoxic effects primarily through the induction of apoptosis mediated by endoplasmic reticulum (ER) stress.[1] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). Prolonged ER stress, as induced by this compound, leads to the activation of pro-apoptotic signaling cascades.
Key molecular events in this pathway include the upregulation of Activating Transcription Factor 4 (ATF4) and the subsequent increased expression of C/EBP homologous protein (CHOP), a key transcription factor in ER stress-mediated apoptosis.[1] CHOP, in turn, modulates the expression of Bcl-2 family proteins, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of effector caspases, such as caspase-3. The activation of caspase-3 results in the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[1]
References
Application Notes and Protocols for Evaluating Glochidonol Bioactivity
Introduction
Glochidonol is a pentacyclic triterpenoid isolated from plants of the Glochidion genus, which have been traditionally used in herbal medicine.[1][2] Triterpenoids, as a class of natural products, are recognized for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[3][4][5] Emerging research indicates that this compound and related compounds from Glochidion species exhibit significant cytotoxic and anti-proliferative activities against various cancer cell lines, suggesting their potential as novel therapeutic agents.[6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture techniques to evaluate the bioactivity of this compound. The protocols detailed below cover essential assays for assessing cytotoxicity, cell proliferation, apoptosis induction, and the underlying signaling pathways.
Potential Bioactivities of this compound
-
Anti-cancer Activity: Studies on compounds structurally similar to this compound, such as Glochidiol, have demonstrated potent anti-proliferative effects against lung cancer cell lines.[9][10][11] The proposed mechanism involves the disruption of microtubule polymerization by binding to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.[9][10][11]
-
Cytotoxicity: Extracts from Glochidion species containing this compound have shown cytotoxic effects against various cancer cell lines, including colorectal, prostate, and breast cancer.[2][6][7]
-
Induction of Apoptosis: A compound isolated from Glochidion puberum, Glochidpurnoid B, was found to induce apoptosis in colorectal cancer cells through the endoplasmic reticulum (ER) stress pathway.[6] This suggests that this compound may also trigger programmed cell death in cancer cells.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the bioactivity of this compound in a cell culture setting.
Key Experimental Protocols
1. Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
2. Cell Proliferation (Colony Formation Assay)
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferation.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Recovery: Replace the treatment medium with fresh complete medium and allow the cells to grow for 10-14 days, changing the medium every 2-3 days.
-
Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as having >50 cells).
3. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
4. Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, CHOP, ATF4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 (Lung) | 15.8 ± 1.2 | 8.2 ± 0.7 | 4.1 ± 0.5 |
| HCT-116 (Colon) | 12.5 ± 1.0 | 6.8 ± 0.6 | 3.5 ± 0.4 |
| MCF-7 (Breast) | 20.1 ± 1.5 | 11.3 ± 0.9 | 6.7 ± 0.8 |
| PC-3 (Prostate) | 18.9 ± 1.3 | 9.5 ± 0.8 | 5.2 ± 0.6 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Apoptosis in HCT-116 Cells (48h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (3.5 µM) | 45.8 ± 3.5 | 28.7 ± 2.2 | 22.1 ± 1.9 | 3.4 ± 0.7 |
| This compound (7.0 µM) | 20.1 ± 2.8 | 40.2 ± 3.1 | 35.5 ± 2.6 | 4.2 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
Hypothesized Signaling Pathway
Based on studies of related triterpenoids, this compound may induce apoptosis through the Endoplasmic Reticulum (ER) Stress pathway.[6]
The protocols and methodologies outlined in these application notes provide a robust framework for the systematic evaluation of this compound's bioactivity. By employing these cell culture techniques, researchers can effectively characterize the cytotoxic, anti-proliferative, and pro-apoptotic properties of this compound and elucidate its mechanism of action, thereby contributing to the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Glochidonol for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glochidonol is a naturally occurring pentacyclic triterpenoid isolated from various Glochidion species.[1][2][3] It has demonstrated a range of promising pharmacological activities, including cytotoxic effects against cancer cell lines, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] Mechanistic studies suggest that its anticancer effects may be mediated through the induction of apoptosis and modulation of signaling pathways such as PI3K/Akt/mTOR and NF-κB.[1][6][7] A significant challenge in the preclinical development of this compound for in vivo studies is its poor aqueous solubility, a common characteristic of many lipophilic natural products.[8][9][10][11][12][13]
These application notes provide detailed protocols for formulating this compound for administration in animal models, focusing on strategies to overcome its solubility limitations and ensure consistent, reproducible dosing for pharmacokinetic and pharmacodynamic evaluations.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₂ | [8] |
| Molecular Weight | 440.7 g/mol | [8] |
| Appearance | Solid (typically a powder) | General knowledge |
| Aqueous Solubility | Poorly soluble | [9][10][12][13] |
| Organic Solvent Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [14][15] |
| XLogP3 | 8.6 | [8] |
Note: The high XLogP3 value indicates high lipophilicity, which is consistent with its poor water solubility.
Formulation Strategies and Protocols
The primary objective is to prepare a homogenous and stable formulation that allows for accurate dosing and enhances the bioavailability of this compound. Given its poor aqueous solubility, several approaches can be considered.
Co-solvent Formulation
This is often the most straightforward method for early-stage in vivo studies. It involves dissolving the compound in a water-miscible organic solvent and then diluting it with a vehicle suitable for injection or oral gavage.
Principle: Solubilization of a lipophilic compound in a mixture of organic and aqueous solvents.
Recommended for: Oral gavage, Intraperitoneal (IP) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of this compound and place it into a sterile vial.
-
Add a minimal volume of DMSO to completely dissolve the this compound. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until a clear solution is obtained. Gentle warming or brief sonication can aid dissolution.
-
-
Preparation of Final Dosing Vehicle:
-
A common vehicle composition is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 10:40:5:45 (DMSO:PEG400:Tween 80:Saline).
-
In a separate sterile tube, prepare the vehicle by first mixing the PEG400 and Tween 80.
-
Slowly add the this compound stock solution (from Step 1) to the PEG400/Tween 80 mixture while continuously vortexing.
-
Gradually add the sterile saline or PBS to the mixture, again with continuous vortexing, to reach the final desired concentration and volume.
-
-
Final Formulation Check:
-
Inspect the final formulation to ensure it is a clear, homogenous solution. If any precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents.
-
It is critical to prepare this formulation fresh daily. Due to the potential for precipitation over time.
-
Considerations:
-
The final concentration of DMSO should be kept as low as possible (ideally ≤10% of the total volume) to minimize potential toxicity in animals.
-
The viscosity of the final solution should be suitable for the intended route of administration.
Suspension Formulation
This method is suitable for oral administration and can accommodate higher drug loading compared to co-solvent systems. The key is to achieve a fine, uniform particle size to ensure consistent dosing and improve dissolution.
Principle: Dispersing fine particles of this compound in an aqueous vehicle containing a suspending agent to prevent settling.
Recommended for: Oral gavage.
Materials:
-
This compound powder (micronized, if available)
-
Suspending agent: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) or 0.5% (w/v) Methylcellulose in sterile water.
-
Wetting agent (optional): 0.1% (w/v) Tween 80 or docusate sodium.
-
Mortar and pestle
-
Homogenizer (optional, but recommended)
-
Magnetic stirrer
Protocol:
-
Vehicle Preparation:
-
Prepare the suspending vehicle by slowly adding the CMC-Na or methylcellulose powder to sterile water while stirring continuously with a magnetic stirrer. Leave the solution to stir for several hours (or overnight at 4°C) to ensure complete hydration and formation of a clear, viscous solution.
-
If using a wetting agent, add it to the prepared suspending vehicle.
-
-
Particle Size Reduction (Levigation):
-
Weigh the required amount of this compound. If not already micronized, use a mortar and pestle to grind the powder to a very fine consistency.
-
Add a small volume of the suspending vehicle to the this compound powder in the mortar to form a thick, smooth paste. This process, known as levigation, ensures the particles are adequately wetted and helps prevent clumping.
-
-
Preparation of the Final Suspension:
-
Gradually add the remaining suspending vehicle to the paste while stirring continuously.
-
Transfer the mixture to a beaker and use a magnetic stirrer to mix for at least 30-60 minutes.
-
For optimal results, use a homogenizer to ensure a uniform particle size distribution.
-
-
Storage and Dosing:
-
Store the suspension at 2-8°C.
-
Crucially, the suspension must be thoroughly mixed (e.g., by vortexing or continuous stirring) immediately before each dose is drawn to ensure uniform drug concentration.
-
Summary of Formulation Approaches
| Formulation Approach | Key Components | Typical this compound Concentration | Route of Administration | Advantages | Disadvantages |
| Co-solvent | This compound, DMSO, PEG400, Tween 80, Saline/PBS | 1-10 mg/mL | Oral, IP | Simple to prepare; results in a true solution ensuring dose uniformity. | Potential for solvent toxicity; risk of drug precipitation upon injection/dilution in vivo. |
| Suspension | This compound, 0.5% CMC-Na or Methylcellulose in water | 1-50 mg/mL | Oral | Higher drug loading possible; avoids high concentrations of organic solvents. | Requires vigorous shaking before each dose; potential for non-uniform dosing if not properly prepared. |
Visualizations
Experimental Workflow for Formulation
References
- 1. Glochidion Species: A Review on Phytochemistry and Pharmacology | CoLab [colab.ws]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C30H48O2 | CID 14167335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | CAS:23963-54-4 | Manufacturer ChemFaces [chemfaces.com]
- 15. Glochidiol | CAS:6610-56-6 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Glochidionol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antimicrobial properties of Glochidionol, a naturally occurring pentacyclic triterpenoid found in plants of the Glochidion genus. Due to limited publicly available data on the antimicrobial activity of isolated Glochidionol, this document also includes data and protocols for the closely related compound Glochidiol and for plant fractions known to contain Glochidionol. These protocols are intended to serve as a foundational methodology for researchers investigating the potential of Glochidionol as a novel antimicrobial agent.
Introduction to Glochidionol and its Antimicrobial Potential
Glochidonol is a lupane-type pentacyclic triterpenoid that has been isolated from various Glochidion species. Triterpenoids as a class are known to exhibit a wide range of biological activities, including antimicrobial effects. While research specifically on Glochidionol's antimicrobial action is emerging, studies on related compounds and extracts containing it suggest its potential against a spectrum of microbes. The methodologies outlined below provide standardized approaches to quantify this activity.
Quantitative Data on Antimicrobial Activity
The following tables summarize the available quantitative data for Glochidionol-containing fractions and the related compound Glochidiol. It is important to note that the activity of purified Glochidionol may differ.
Table 1: Zone of Inhibition Data for Glochidion multiloculare Fractions Containing Glochidionol
| Fraction | Concentration (µ g/disc ) | Test Organisms | Zone of Inhibition (mm) | Reference |
| Fc | 400 | Gram-positive and Gram-negative bacteria | 8 - 9 | [1] |
| Fd | 400 | Gram-positive and Gram-negative bacteria | 7 - 9 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) Data for Glochidiol
| Compound | Microorganism | MIC (µM) | Reference |
| Glochidiol | Bacillus subtilis | 128 | [2] |
| Glochidiol | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing of natural products.
Preparation of Glochidionol Stock Solution
-
Source: Glochidionol can be isolated from plant material, such as the leaves or bark of Glochidion species, using chromatographic techniques or can be chemically synthesized.
-
Solvent Selection: Due to the lipophilic nature of triterpenoids, a suitable organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution.
-
Procedure:
-
Accurately weigh a precise amount of purified Glochidionol.
-
Dissolve the compound in a minimal amount of 100% DMSO to create a stock solution of known concentration (e.g., 10 mg/mL).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced antimicrobial effects. A solvent control must be included in all experiments.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ampicillin, vancomycin)
-
Negative control (broth only)
-
Solvent control (broth with the maximum concentration of DMSO used in the assay)
-
Multichannel pipette
-
Incubator
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the Glochidionol stock solution (or a working dilution) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
Prepare the microbial inoculum by adjusting the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well, except for the negative control wells.
-
Set up control wells:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control: Wells containing only broth.
-
Solvent Control: A row with serial dilutions of the solvent (e.g., DMSO) at the same concentrations present in the Glochidionol wells.
-
-
Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Glochidionol at which no visible growth is observed.
Agar Disk Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Materials:
-
This compound stock solution
-
Sterile blank paper discs (6 mm diameter)
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control antibiotic discs
-
Solvent control discs (impregnated with DMSO)
-
Incubator
Procedure:
-
Prepare a lawn of the test microorganism by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the agar plate.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply sterile paper discs to the surface of the agar.
-
Pipette a known amount of the Glochidionol solution (e.g., 10 µL of a specific concentration) onto each disc.
-
Apply a positive control antibiotic disc and a solvent control disc to the same plate.
-
Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where no microbial growth is visible) in millimeters (mm).
Visualization of Experimental Workflow and Potential Mechanism of Action
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial activity of Glochidionol.
Proposed Antimicrobial Mechanism of Action of Pentacyclic Triterpenoids
The diagram below illustrates the potential mechanisms by which pentacyclic triterpenoids like Glochidionol may exert their antimicrobial effects, including disruption of the cell membrane, inhibition of biofilm formation, and interference with cellular processes.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of Glochidiol from Glochidion eriocarpum Enhanced Tetracycline against Opportunistic Bacteria | Burapha Science Journal [scijournal.buu.ac.th]
- 3. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Glochidonol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidonol, a pentacyclic triterpenoid compound, has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic and anti-inflammatory activities.[1][2] Isolated from various species of the Glochidion genus, this natural product presents a promising scaffold for drug discovery and development.[3][4] Accurate and comprehensive characterization of this compound is paramount for understanding its structure-activity relationships, ensuring purity, and establishing robust quality control measures in research and pharmaceutical applications.
This document provides detailed application notes and experimental protocols for the analytical characterization of this compound, employing a suite of modern analytical techniques. These methodologies are essential for researchers engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₂ | [5] |
| Molecular Weight | 440.7 g/mol | [5] |
| IUPAC Name | (1R,3aR,5aR,5bR,7aR,11R,11aR,11bS,13aR,13bR)-11-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | [5] |
| Appearance | White crystalline solid | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, chloroform, and other organic solvents. Sparingly soluble in water. | General knowledge of triterpenoids |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the elucidation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy of this compound:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at 25°C.
-
Use a spectral width of 12-16 ppm.
-
Set the acquisition time to 2-3 seconds.
-
Apply a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum at 25°C.
-
Use a spectral width of 200-250 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Set the acquisition time to 1-2 seconds.
-
Apply a relaxation delay of 2-5 seconds.
-
Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective protons and carbons in the this compound structure.
-
Utilize 2D NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignments.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern for structural confirmation.
Protocol for LC-MS/MS Analysis of this compound:
-
Sample Preparation:
-
Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, hold for a short period, then ramp up to a high percentage of B to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (ESI source):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Full Scan MS: Acquire data in the m/z range of 100-1000.
-
Tandem MS (MS/MS): Select the protonated molecule [M+H]⁺ as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies to obtain a comprehensive fragmentation spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to confirm the structure of this compound. While a detailed fragmentation pattern for this compound is not extensively reported, triterpenoids typically undergo losses of water, methyl groups, and fragmentation of the ring system.
-
Chromatographic Characterization
Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a powerful technique for obtaining high-purity this compound from crude plant extracts or reaction mixtures.[6][7][8][9]
Protocol for Preparative HPLC Isolation of this compound:
-
Sample Preparation:
-
Partially purify the crude extract containing this compound using techniques like column chromatography over silica gel.
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol) at a high concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Preparative HPLC Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 20 mm x 250 mm, 10 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Elution Mode: Isocratic or gradient elution, optimized based on analytical HPLC results. A typical starting point for isocratic elution would be a high percentage of the organic solvent.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm, as triterpenoids often lack a strong chromophore).
-
Injection Volume: Dependent on the column size and sample concentration.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule. As of the current literature survey, a complete, publicly available single-crystal X-ray structure of this compound has not been identified. However, the following outlines the general protocol should suitable crystals be obtained.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization:
-
Dissolve highly purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality for X-ray diffraction.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Biological Activity and Signaling Pathway Analysis
This compound has been reported to exhibit cytotoxic activity against various cancer cell lines.[1][2] One of the proposed mechanisms of action involves the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[1]
This compound-Induced ER Stress-Mediated Apoptosis
Experimental Workflow for Investigating this compound-Induced Apoptosis:
Conclusion
The comprehensive characterization of this compound is a critical step in harnessing its therapeutic potential. The analytical techniques and protocols outlined in this document provide a robust framework for researchers to elucidate its structure, confirm its purity, and investigate its mechanism of action. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the translation of this promising natural product from the laboratory to potential clinical applications. Further research is warranted to obtain a complete set of assigned NMR data and a single-crystal X-ray structure to fully define the stereochemistry and conformation of this compound.
References
- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glochidion Species: A Review on Phytochemistry and Pharmacology | CoLab [colab.ws]
- 5. This compound | C30H48O2 | CID 14167335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis with Glochidonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidonol, a triterpenoid compound isolated from plants of the Glochidion genus, has demonstrated cytotoxic effects against cancer cell lines. These application notes provide a summary of the current understanding of this compound's apoptotic mechanism and detailed protocols for its use in research models. The information presented is intended to guide researchers in utilizing this compound as a tool to investigate programmed cell death.
Mechanism of Action
While direct and extensive mechanistic studies on this compound are emerging, research on structurally related compounds isolated from Glochidion puberum provides significant insights into its likely mechanism of action. A comprehensive study on a potent analog of this compound revealed that it induces apoptosis in colorectal cancer cells through the activation of the Endoplasmic Reticulum (ER) stress pathway[1]. This pathway is a cellular response to an accumulation of unfolded or misfolded proteins in the ER.
Prolonged ER stress can trigger apoptosis through several downstream signaling cascades. The key molecular events associated with this process include:
-
Upregulation of ER Stress Markers: Increased expression of Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP) are hallmarks of ER stress-induced apoptosis[1].
-
Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 shifts the cellular balance towards apoptosis[1].
-
Activation of Caspases: The apoptotic signal culminates in the cleavage and activation of executioner caspases, such as caspase-3, and the cleavage of Poly (ADP-ribose) polymerase (PARP), leading to the dismantling of the cell[1].
Based on this evidence, it is hypothesized that this compound induces apoptosis through a similar ER stress-mediated mechanism.
Data Presentation
The cytotoxic and apoptotic potential of this compound and its analogs has been quantified in various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of this compound and Related Compounds in HCT-116 Colorectal Cancer Cells [1]
| Compound | IC50 (µM) |
| This compound (Compound 17) | Between 0.80–2.99 |
| Glochidpurnoid B (Compound 2) | 0.80 ± 0.05 |
| 5-Fluorouracil (Positive Control) | > 50 |
Table 2: Apoptotic Protein Modulation by a this compound Analog (Compound 2) in HCT-116 Cells [1]
| Protein | Effect of Treatment |
| Bax | Dose-dependently increased |
| Bcl-2 | Dose-dependently decreased |
| Cleaved Caspase-3 | Dose-dependently increased |
| Cleaved PARP | Dose-dependently increased |
| ATF4 | Increased |
| CHOP | Increased |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability Assessment using MTT Assay
This protocol is designed to determine the IC50 value of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., HCT-116)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Analysis of Apoptotic Protein Expression by Western Blot
This protocol allows for the detection of changes in the expression of key apoptotic proteins following this compound treatment.
Materials:
-
This compound
-
Cancer cell line (e.g., HCT-116)
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line (e.g., HCT-116)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for the selected duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Signaling Pathway
Caption: Proposed ER stress-mediated apoptotic pathway of this compound.
Experimental Workflow
Caption: Workflow for investigating this compound-induced apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Glochidonol Extraction from Plant Bark
Welcome to the technical support center for Glochidonol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound from plant bark.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from plant bark?
A1: Several methods can be employed for this compound extraction, with the choice often depending on laboratory equipment, desired yield, and extraction time. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods.[1][2]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration, which can lead to higher yields in shorter times.[3][4]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, causing cell rupture and the release of bioactive compounds.[5][6] It is known for its high efficiency and reduced extraction time.[7]
-
Soxhlet Extraction: A conventional and exhaustive extraction method. While effective, it requires longer extraction times and larger solvent volumes, and the prolonged heat can sometimes degrade thermolabile compounds.[8]
-
Maceration: The simplest method, involving soaking the plant material in a solvent. It is less efficient and requires extended periods.[1]
Q2: Which solvents are recommended for this compound extraction?
A2: this compound is a triterpenoid, and the choice of solvent is critical for successful extraction. The polarity of the solvent plays a significant role.
-
Ethanol and Methanol: These are the most commonly used solvents for extracting triterpenoids.[9] Aqueous ethanol (a mixture of ethanol and water) is often preferred as it can enhance the extraction of a broader range of compounds.[10][11] For instance, a 70% ethanol solution has been shown to be effective for extracting compounds from Glochidion species.[1]
-
Other Solvents: Depending on the specific protocol, other solvents like n-hexane, chloroform, and ethyl acetate can also be used, sometimes in a sequential extraction process to isolate different classes of compounds.[1][9]
Q3: My this compound yield is very low. What are the potential reasons and how can I troubleshoot this?
A3: Low extraction yield is a common issue that can be attributed to several factors. Consider the following troubleshooting steps:
-
Incorrect Solvent Choice: Ensure the solvent polarity matches that of this compound. If using a single solvent is ineffective, consider using a hydroalcoholic mixture (e.g., 60-80% ethanol in water) to improve extraction efficiency.[12]
-
Suboptimal Extraction Parameters: Time, temperature, and solid-to-liquid ratio are crucial. Each of these needs to be optimized. For example, excessively high temperatures can lead to the degradation of triterpenoids.[13]
-
Insufficient Particle Size Reduction: The plant bark should be dried and ground into a fine powder to increase the surface area for solvent interaction.[1][9]
-
Inadequate Extraction Time: Ensure the extraction time is sufficient for the chosen method. While modern methods are faster, traditional methods like maceration require several days.[11]
-
Plant Material Quality: The concentration of this compound can vary depending on the plant's age, harvest time, and storage conditions.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Improper solvent selection. | Use polar solvents like ethanol or methanol. An ethanol-water mixture (e.g., 70% ethanol) is often more effective.[1][10] |
| Non-optimized extraction parameters. | Systematically optimize temperature, time, and solid-to-liquid ratio. High temperatures can degrade the compound.[13] | |
| Poor solvent penetration. | Ensure the bark is properly dried and ground to a fine powder to increase surface area.[1][14] | |
| Co-extraction of Impurities | Solvent is too broad. | Consider a multi-step extraction with solvents of increasing polarity (e.g., starting with hexane, then chloroform, then ethanol).[9] |
| Inappropriate extraction method. | Use a more selective extraction technique or incorporate a purification step after the initial extraction. | |
| Inconsistent Results | Variability in plant material. | Standardize the collection time and storage conditions of the plant bark.[14] |
| Fluctuations in experimental conditions. | Ensure precise control over extraction parameters like temperature and time in every experiment. | |
| Compound Degradation | Excessive heat or prolonged extraction. | Use methods with shorter extraction times and lower temperatures like UAE or MAE.[3][5] For Soxhlet, ensure the temperature is not excessively high. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Dry the plant bark at a controlled temperature (e.g., 40-50°C) to a constant weight.[9][15] Grind the dried bark into a fine powder (e.g., passing through an 18-mesh sieve).[1]
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying: Dry the concentrated extract to a constant weight to obtain the crude extract.
Microwave-Assisted Extraction (MAE) of this compound
-
Preparation of Plant Material: Prepare the dried, powdered bark as described for UAE.
-
Extraction:
-
Filtration and Concentration: Follow the same procedure as for UAE.
Data on Extraction Parameters
The following tables summarize key parameters and their effects on triterpenoid extraction yield, which can be used as a starting point for optimizing this compound extraction.
Table 1: Effect of Solvent on Triterpenoid Extraction
| Plant Source | Solvent | Extraction Method | Relative Yield/Observation | Reference |
| Glochidion velutinum | Methanol, Ethanol | Soxhlet | Higher phenolic and flavonoid content compared to n-hexane and chloroform. | [9] |
| Phyllanthus niruri | 96% Ethanol | Maceration/Percolation | Positively influenced the extraction of flavonoids. | [11] |
| Phyllanthus niruri | 50% Ethanol | Percolation/Ultrasound | Influenced the extraction of phenolic compounds. | [11] |
| Glochidion philippicum | 70% Ethanol, Water | MAE, UAE, Reflux, Maceration | Exhibited the highest antioxidant activity. | [1] |
Table 2: Optimization of Physical Extraction Parameters
| Parameter | Plant Source | Extraction Method | Optimal Range/Value | Effect on Yield | Reference |
| Temperature | Ficus racemosa (leaves) | Maceration | 50°C | Higher temperatures led to decreased triterpenoid content. | [15] |
| Loquat Peel | UAE | 30°C | A key factor influencing yield. | [16] | |
| Time | Loquat Peel | UAE | 40 min | A significant factor affecting extraction. | [16] |
| Lactuca indica | MAE | 60 min | One of the most influential factors on yield. | [17] | |
| Solid-to-Liquid Ratio | Ficus racemosa (leaves) | Maceration | 1:150 g/mL | A crucial parameter for maximizing yield. | [15] |
| Lactuca indica | MAE | 1:20 g/mL | Increasing the ratio beyond this did not improve the extraction rate. | [17] | |
| Microwave Power | Lactuca indica | MAE | 400 W | The most significant factor affecting the total triterpenoid content. | [17] |
| Ultrasonic Power | Loquat Peel | UAE | 180 W | A significant factor in the extraction process. | [16] |
Visual Guides
Caption: General workflow for this compound extraction from plant bark.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Chemical fingerprinting and antioxidant properties of Glochidion philippicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions [mdpi.com]
- 8. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revistamundodasaude.emnuvens.com.br [revistamundodasaude.emnuvens.com.br]
- 12. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Glochidonol's Low Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Glochidonol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring pentacyclic triterpenoid found in plants of the Glochidion genus. It has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, making it a compound of interest for therapeutic development. However, like many triterpenoids, this compound is a highly lipophilic molecule with poor solubility in aqueous media. This low solubility can significantly hinder its bioavailability and limit its efficacy in both in vitro and in vivo experimental settings.
Q2: What are the initial signs of solubility issues in my experiment?
Researchers may encounter several indicators of poor this compound solubility:
-
Precipitation: The compound may precipitate out of solution upon addition to aqueous buffers or cell culture media.
-
Cloudiness: The solution may appear cloudy or hazy, indicating the presence of undissolved particles.
-
Inconsistent Results: Poor solubility can lead to variability in experimental outcomes and difficulty in reproducing data.
-
Low Bioactivity: The observed biological effects may be lower than expected due to a low concentration of dissolved, active compound.
Q3: Which organic solvents can be used to prepare a stock solution of this compound?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted to the final working concentration in the aqueous experimental medium.
Troubleshooting Guide
Issue 1: this compound precipitates when added to my aqueous buffer or cell culture medium.
Cause: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the aqueous medium is too low to maintain this compound in solution. This is a common issue when diluting a concentrated stock solution.
Solutions:
-
Optimize Final Solvent Concentration:
-
Recommendation: Aim for a final organic solvent concentration that is well-tolerated by your experimental system (typically ≤0.5% for cell-based assays) but sufficient to maintain this compound solubility.
-
Protocol: Perform a preliminary solubility test by preparing serial dilutions of your this compound stock solution in the aqueous medium. Observe for any signs of precipitation or cloudiness at different final solvent concentrations.
-
-
Utilize Co-solvents:
-
Recommendation: A mixture of solvents can sometimes provide better solubilizing power than a single solvent.
-
Protocol: Prepare a stock solution of this compound in a mixture of solvents, for example, a combination of DMSO and ethanol. Then, dilute this stock into your aqueous medium.
-
-
Employ Surfactants:
-
Recommendation: Non-ionic surfactants can help to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Protocol: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 20, Tween® 80, or Pluronic® F-68, into your aqueous medium before adding the this compound stock solution. A typical starting concentration is 0.01-0.1%.
-
Issue 2: I am observing inconsistent or lower-than-expected biological activity.
Cause: This is often a direct consequence of poor solubility, leading to an unknown and variable concentration of the active compound in your experiment.
Solutions:
-
Verify Solubilization Method:
-
Recommendation: Ensure your method for preparing the final working solution is robust and reproducible.
-
Protocol: After diluting the this compound stock into the aqueous medium, vortex the solution thoroughly and visually inspect for any signs of precipitation. If possible, centrifuge a small aliquot and check for a pellet.
-
-
Inclusion Complexation with Cyclodextrins:
-
Recommendation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Protocol: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in your aqueous medium. Add the this compound stock solution to the cyclodextrin solution with vigorous stirring. The optimal ratio of this compound to cyclodextrin will need to be determined empirically.
-
-
Formulation as a Solid Dispersion:
-
Recommendation: For in vivo studies, formulating this compound as a solid dispersion with a hydrophilic polymer can enhance its dissolution rate and bioavailability.
-
Protocol: This is a more advanced technique that typically involves dissolving both this compound and a carrier polymer (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) in a common solvent, followed by removal of the solvent to obtain a solid dispersion.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Selection: Choose an appropriate organic solvent (e.g., DMSO).
-
Dissolution: Add the solvent to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution using a Surfactant
-
Prepare Surfactant Solution: Prepare a stock solution of a sterile, biocompatible surfactant (e.g., 10% Tween® 20 in sterile water).
-
Dilute Surfactant: In your final aqueous medium (e.g., cell culture medium), add the surfactant stock to achieve the desired final concentration (e.g., 0.1%).
-
Add this compound Stock: While vortexing the surfactant-containing medium, add the required volume of the concentrated this compound stock solution to reach the final desired concentration.
-
Incubate: Allow the solution to mix for a few minutes before use.
Quantitative Data Summary
While specific solubility values for this compound are not widely published, the following table provides a general guide for the solubility of structurally similar triterpenoids in common laboratory solvents. These should be used as a starting point for optimization.
| Solvent | Expected Solubility of Triterpenoids |
| Aqueous Buffers (e.g., PBS) | Very Poor (< 0.1 µg/mL) |
| Water | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
Signaling Pathways Modulated by this compound and Related Compounds
Extracts from plants of the Glochidion genus, which are known to contain this compound, have been shown to modulate key cellular signaling pathways. While direct studies on isolated this compound are limited, the available evidence suggests potential effects on the following pathways.
NF-κB Signaling Pathway
Extracts of Glochidion ellipticum have been demonstrated to inhibit the NF-κB signaling pathway.[1] This pathway is a critical regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of many natural products.
Caption: this compound may inhibit the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
Many natural compounds, including other triterpenoids, are known to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth. While direct evidence for this compound is pending, this remains a likely target.
Caption: this compound may potentially inhibit the PI3K/Akt/mTOR pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical signaling cascade involved in inflammation and immunity. Polyphenols and other natural compounds have been shown to modulate this pathway.
Caption: this compound may potentially modulate the JAK/STAT pathway.
References
Technical Support Center: Optimizing Solvent Systems for Glochidonol Chromatography
Welcome to the technical support center for the optimization of solvent systems in Glochidonol chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a pentacyclic triterpenoid, a class of compounds that are generally non-polar.[1] Its structure, C30H48O2, indicates a large hydrocarbon backbone with two oxygen atoms, contributing to a moderate overall polarity.[1] While specific solubility data in a range of solvents is not extensively published, its isolation from plant extracts is typically achieved using organic solvents of low to medium polarity, such as hexane, chloroform, and ethyl acetate. It is expected to have low solubility in highly polar solvents like water.
Q2: What type of chromatography is most suitable for this compound purification?
A2: Normal-phase column chromatography using silica gel or alumina is the most common method for the initial purification of this compound from crude plant extracts.[2][3] This technique separates compounds based on their polarity, with less polar compounds eluting first.[4] For higher resolution and purity, High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, can be employed for final purification steps.
Q3: How do I select a starting solvent system for Thin-Layer Chromatography (TLC) of a this compound-containing extract?
A3: A good starting point for TLC analysis of triterpenoids like this compound is a mixture of a non-polar and a moderately polar solvent. A common initial system is a mixture of hexane and ethyl acetate. You can start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to achieve an optimal Rf value (retention factor) of 0.2-0.4 for this compound. Other solvent systems to consider for compounds of "normal" polarity include 10-50% ethyl acetate in hexane.[5]
Q4: Can I use reversed-phase chromatography for this compound?
A4: Yes, reversed-phase chromatography is a viable option, especially for HPLC analysis. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. A typical mobile phase would be a mixture of acetonitrile or methanol and water.[6][7] This technique is particularly useful for separating compounds with minor differences in their non-polar character.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound does not move from the baseline on the TLC plate (Rf = 0). | The solvent system is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. You can also try adding a small amount of a more polar solvent like methanol. |
| This compound runs with the solvent front on the TLC plate (Rf = 1). | The solvent system is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Poor separation of this compound from other compounds (streaking or overlapping spots on TLC). | - The sample is overloaded on the TLC plate.- The solvent system is not providing adequate resolution.- The sample may not be fully dissolved. | - Apply a smaller amount of the sample to the TLC plate.- Experiment with different solvent systems. Try a combination of three solvents with different polarities (e.g., hexane/chloroform/ethyl acetate).- Ensure your sample is completely dissolved in the application solvent before spotting. |
| This compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluting solvent (gradient elution). For example, start with 100% hexane and gradually add increasing percentages of ethyl acetate. |
| All compounds elute from the column at once. | The mobile phase is too polar. | Start with a less polar solvent system. If using a gradient, ensure the initial solvent polarity is low enough to allow for binding to the stationary phase. |
| Tailing of peaks in column chromatography. | - The column may be overloaded.- Interaction between the compound and the stationary phase is too strong. | - Use a larger column or a smaller amount of sample.- Add a small amount of a modifier to the solvent system. For example, a small percentage of acetic acid can sometimes improve the peak shape of acidic compounds. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Crude Plant Extract to Isolate this compound
This protocol is a generalized procedure based on common practices for isolating triterpenoids from plant extracts.
1. Preparation of the Column:
- Select a glass column of appropriate size based on the amount of crude extract to be purified (a common rule of thumb is a 20:1 to 50:1 ratio of stationary phase to crude extract by weight).[4]
- Plug the bottom of the column with a small piece of cotton or glass wool.
- Add a small layer of sand.
- Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent (e.g., 100% hexane).
- Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
- Once the silica gel has settled, add another thin layer of sand on top to protect the surface.
- Never let the solvent level drop below the top of the stationary phase.
2. Sample Loading:
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
- Alternatively, the crude extract can be adsorbed onto a small amount of silica gel by dissolving the extract, adding silica gel, and then evaporating the solvent. The resulting dry powder can be carefully added to the top of the column.
3. Elution:
- Begin elution with the least polar solvent (e.g., 100% hexane).
- Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a stepwise gradient of increasing percentages of ethyl acetate in hexane). A suggested gradient could be:
- 100% Hexane
- 98:2 Hexane:Ethyl Acetate
- 95:5 Hexane:Ethyl Acetate
- 90:10 Hexane:Ethyl Acetate
- 80:20 Hexane:Ethyl Acetate
- 50:50 Hexane:Ethyl Acetate
- 100% Ethyl Acetate
- Collect fractions of a consistent volume.
4. Fraction Analysis:
- Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain this compound.
- Combine the fractions that show a pure spot corresponding to this compound.
- Evaporate the solvent from the combined fractions to obtain the purified compound.
Protocol 2: Developing an HPLC Method for this compound Analysis
1. Initial Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).
- Detector: UV detector, initially scanning a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for this compound. Triterpenoids often lack a strong chromophore, so detection might be optimal at lower wavelengths (e.g., ~210 nm).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
2. Method Development and Optimization:
- Gradient Elution: Start with a broad gradient to determine the approximate elution time of this compound. For example:
- 0-5 min: 50% B
- 5-25 min: 50% to 100% B
- 25-30 min: 100% B
- 30-35 min: 100% to 50% B
- 35-40 min: 50% B (equilibration)
- Refining the Gradient: Once the retention time of this compound is known, the gradient can be narrowed around this point to improve the resolution from nearby impurities.
- Isocratic Elution: If the initial screening shows that a specific mobile phase composition provides good separation, an isocratic method (constant mobile phase composition) can be developed for simpler and faster analysis.
- Flow Rate and Temperature: Adjusting the flow rate and column temperature can also be used to fine-tune the separation and peak shape.
Quantitative Data
Table 1: Example Solvent Systems for the Chromatography of Triterpenoids from Glochidion Species
| Compound(s) | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Source |
| This compound | Column Chromatography | Silica Gel | Gradient of Hexane and Ethyl Acetate | Implied from general triterpenoid isolation |
| Lupeol, Glochidiol, Lupa-1,20(29)diene-3-one, Lup-20(29)-ene-3β,16β-diol, Lup-20(29)ene-1,3-dione | Column Chromatography | Silica Gel | Isocratic elution with 100% Dichloromethane for some fractions; recrystallization from n-hexane-acetone (2:1, v/v) | [3] |
| General Triterpenoids | Thin-Layer Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures (e.g., 9:1 to 1:1) | General Practice |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for optimizing TLC solvent systems.
References
- 1. This compound | C30H48O2 | CID 14167335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An examination of the Euphorbiaceae of Hong Kong. Part VI. Isolation and structure of this compound, a new triterpene ketol from Glochidion wrightii Benth - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. HPLC determination of the major active flavonoids and GC-MS analysis of volatile components of Dysphania graveolens (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing Glochidonol stability issues during long-term storage
Welcome to the technical support center for Glochidonol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the integrity and reliability of your research.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter with this compound stability.
Q1: I have been storing my this compound sample, and I suspect it may have degraded. What are the common signs of degradation?
A1: Degradation of Glochidononol, a pentacyclic triterpenoid, can manifest in several ways. Visually, you might observe a change in color or the appearance of particulate matter in your sample. Chemically, degradation can lead to a decrease in the purity of your sample, which can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A common sign is the appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram.
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: For long-term storage, it is recommended to store this compound as a dry powder in a tightly sealed container, protected from light and moisture. Storage at -20°C to -80°C is ideal for minimizing degradation.[1] If stored in solution, use a dry, aprotic solvent and store at low temperatures, although storage in solution for extended periods is generally not recommended due to the increased risk of hydrolysis and other degradation pathways.
Q3: My experimental results are inconsistent. Could this be related to this compound stability?
A3: Yes, inconsistent experimental results are a common consequence of compound degradation. The degradation products of this compound may have different biological activities or may interfere with your assays. It is crucial to ensure the stability and purity of your this compound stock for reproducible results. We recommend regularly checking the purity of your sample using the HPLC method detailed below, especially for long-term studies.
Q4: How can I perform a quick check of my this compound sample's integrity?
A4: A quick check can be performed using Thin-Layer Chromatography (TLC). By comparing the TLC profile of your stored sample to a fresh or reference standard, you can qualitatively assess for the presence of degradation products (appearing as additional spots). For quantitative analysis, HPLC is the recommended method.
Quantitative Data Summary
The stability of this compound is influenced by various environmental factors. The following table summarizes the potential impact of these factors on the stability of triterpenoids, the class of compounds to which this compound belongs.
| Parameter | Condition | Potential Impact on this compound Stability | Recommendation |
| Temperature | Elevated temperatures (>25°C) | Increased rate of degradation. | Store at -20°C or below for long-term stability.[1] |
| Humidity | High humidity (>60% RH) | Potential for hydrolysis, especially for ester or glycosidic linkages if present in derivatives. | Store in a desiccated environment or with desiccants. |
| Light | Exposure to UV or fluorescent light | Can induce photolytic degradation. | Store in amber vials or light-proof containers. |
| pH (in solution) | Acidic or alkaline conditions | Can catalyze hydrolysis and other degradation reactions. | Maintain a neutral pH if solution storage is unavoidable. |
| Oxygen | Exposure to air | Risk of oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound and separating it from potential degradation products. This method is adapted from established protocols for similar lupane-type triterpenoids.[2][3][4]
1. Instrumentation and Columns:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-20 min: 80-100% B
-
20-25 min: 100% B
-
25-26 min: 100-80% B
-
26-30 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of this compound.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound. These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage.
1. Acid and Base Hydrolysis:
-
Acid: Dissolve this compound in a small amount of methanol and add 1N HCl. Heat at 60°C for 2-4 hours. Neutralize with 1N NaOH before HPLC analysis.
-
Base: Dissolve this compound in a small amount of methanol and add 1N NaOH. Heat at 60°C for 2-4 hours. Neutralize with 1N HCl before HPLC analysis.
2. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3-30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
3. Thermal Degradation:
-
Expose a solid sample of this compound to dry heat at 70°C for 48 hours.
4. Photolytic Degradation:
-
Expose a solution of this compound (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) for 24-48 hours.
Analysis of Degraded Samples:
-
Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1).
-
For structural elucidation of degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Visualizations
Signaling Pathways
This compound and related triterpenoids have been reported to exert biological effects, such as inducing apoptosis in cancer cells and exhibiting anti-inflammatory properties. The diagrams below illustrate the potential signaling pathways involved.
Experimental Workflow
The following diagram outlines the logical workflow for addressing this compound stability issues.
References
- 1. Apoptosis of retinal ganglion cells in glaucoma: an update of the molecular pathways involved in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lupane triterpenoids from Salvia roborowskii Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of Glochidonol during isolation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Glochidonol during its isolation from natural sources. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during isolation?
This compound is a pentacyclic triterpenoid with a lupane skeleton, characterized by a ketone and a secondary alcohol functional group. Like many complex natural products, its intricate structure makes it susceptible to degradation under various chemical and physical conditions encountered during extraction and purification. Factors such as pH, temperature, and exposure to light can lead to structural changes, reducing the yield and purity of the isolated compound.
Q2: From which natural sources is this compound typically isolated?
This compound has been isolated from various plant species, primarily belonging to the Glochidion and Phyllanthus genera. Notable sources include the leaves, stem bark, and roots of these plants.[1][2]
Q3: What are the general steps for isolating this compound?
The general workflow for this compound isolation involves:
-
Extraction: The dried and powdered plant material is extracted with an organic solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then partitioned between different solvents to separate compounds based on their polarity.
-
Chromatographic Purification: The this compound-containing fraction is subjected to one or more rounds of column chromatography to isolate the pure compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the crude extract. | 1. Incomplete extraction. 2. Degradation during extraction. | 1. Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider using techniques like Soxhlet extraction or ultrasound-assisted extraction for higher efficiency. 2. Avoid high temperatures during extraction. If using reflux, maintain the temperature at the lower end of the solvent's boiling range. |
| Significant loss of this compound during chromatographic purification. | 1. Degradation on the stationary phase (e.g., silica gel). 2. Irreversible adsorption to the column. | 1. This compound, being a triterpenoid, may be sensitive to the acidic nature of silica gel. Consider using neutral alumina as an alternative stationary phase. 2. If using silica gel, ensure the column is packed and run efficiently to minimize the time the compound spends on the column. |
| Presence of unexpected additional spots on TLC analysis of purified fractions. | 1. Isomerization or degradation of this compound. 2. Incomplete separation from other closely related triterpenoids. | 1. Pentacyclic triterpenoids can be unstable under alkaline conditions.[1] Ensure that all solvents and glassware are free from basic residues. If basic conditions were used in a previous step, neutralize the sample before proceeding. 2. Optimize the solvent system for your column chromatography. A shallow gradient elution can improve the resolution of compounds with similar polarities. |
| This compound appears to degrade upon storage. | 1. Exposure to light, air (oxidation), or inappropriate temperatures. 2. Storage in a solution where it is unstable. | 1. Store pure this compound as a dry powder in a tightly sealed, amber-colored vial at 4°C or lower.[1] 2. For short-term storage in solution, use a neutral, aprotic solvent and keep it at low temperatures. Avoid long-term storage in solution. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
This protocol is a representative method for obtaining a this compound-rich fraction from plant material.
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Phyllanthus sp.) in the shade and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.
-
Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC). This compound is expected to be enriched in the chloroform and ethyl acetate fractions.
-
Protocol 2: Chromatographic Purification of this compound
This protocol outlines the purification of this compound from the enriched fraction using column chromatography.
-
Preparation of the Column:
-
Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.
-
-
Sample Loading:
-
Adsorb the dried, this compound-rich fraction onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient solvent system. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (90:10)
-
n-hexane:ethyl acetate (85:15)
-
n-hexane:ethyl acetate (80:20)
-
Continue with increasing concentrations of ethyl acetate.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of equal volume.
-
Monitor the fractions by TLC, using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots by spraying with a solution of ceric sulfate in sulfuric acid followed by heating.
-
Combine the fractions containing pure Glochidononl and evaporate the solvent to obtain the isolated compound.
-
Visualizations
Caption: A generalized workflow for the isolation of this compound.
References
Technical Support Center: Refining Analytical Methods for Resolving Glochidonol from Isomers
Welcome to the technical support center for the analytical resolution of Glochidonol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the effective separation of this compound from its structurally similar isomers.
Frequently Asked Questions (FAQs)
Q1: We are observing poor resolution between this compound and a co-eluting peak, which we suspect is an isomer. What are the initial steps to improve separation?
A1: Poor resolution between isomers is a common challenge in chromatography due to their similar physicochemical properties. The initial and most impactful parameters to adjust are related to the mobile phase and the column chemistry.
-
Mobile Phase Optimization: For reverse-phase HPLC, start by adjusting the organic modifier (e.g., acetonitrile or methanol) concentration. A shallower gradient (a slower increase in the organic solvent percentage) can significantly improve the separation of closely eluting compounds. Also, consider the pH of the aqueous phase. Adding a small amount of acid, such as 0.1% formic acid, can suppress the ionization of hydroxyl groups, leading to sharper peaks and better resolution.
-
Column Selection: If mobile phase optimization is insufficient, consider changing the stationary phase. While C18 columns are widely used, other stationary phases may offer better selectivity for isomers. For instance, a phenyl-hexyl or a biphenyl column can provide different selectivity through pi-pi interactions, which can be beneficial for separating aromatic or unsaturated compounds. For potential chiral isomers (epimers), a chiral stationary phase (CSP) may be necessary for complete resolution.[1][2][3]
Q2: Our this compound peak is showing significant tailing. What are the common causes and how can we fix it?
A2: Peak tailing for triterpenoids like this compound is often caused by secondary interactions with the stationary phase. The primary culprits are often residual silanol groups on the silica-based column packing material.
-
Mobile Phase pH: For acidic compounds, operating the mobile phase at a pH below the pKa of the analyte can reduce tailing. For basic compounds, a higher pH may be necessary.
-
Use of Additives: Adding a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and reduce tailing.
-
Column Choice: Modern, end-capped columns with high-purity silica are designed to minimize silanol interactions. If you are using an older column, upgrading to a newer generation column can significantly improve peak shape.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[4]
Q3: We are having trouble detecting this compound and its isomers with sufficient sensitivity using UV detection. What are our options?
A3: Many triterpenoids, including this compound, lack a strong chromophore, leading to poor sensitivity with UV-Vis detectors, especially at higher wavelengths.
-
Low Wavelength UV: Detection at lower wavelengths (around 205-210 nm) can improve sensitivity for triterpenoids. However, this requires high-purity solvents to minimize baseline noise.[5]
-
Alternative Detectors: Consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not rely on the chromophoric properties of the analyte and can provide more uniform response for non-volatile compounds like triterpenoids.
-
Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer (LC-MS) provides the highest sensitivity and selectivity. MS detection can also help in the identification of the isomers based on their mass-to-charge ratio and fragmentation patterns.
Q4: Is GC-MS a suitable technique for this compound analysis, and what are the key considerations?
A4: Yes, GC-MS can be a powerful technique for the analysis of triterpenoids, but it requires a derivatization step to increase the volatility of the analytes.
-
Derivatization: The hydroxyl groups on this compound and its isomers must be derivatized, typically by silylation (e.g., using BSTFA with TMCS), before GC analysis. This process replaces the active hydrogens with trimethylsilyl (TMS) groups, making the compounds more volatile and thermally stable.[6]
-
Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation of derivatized triterpenoids.
-
Injection Technique: Use a splitless or on-column injection to ensure the quantitative transfer of the analytes to the column.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution of Isomers | Mobile phase composition not optimal. | Modify the organic solvent-to-aqueous ratio. Try a different organic solvent (e.g., methanol instead of acetonitrile). Adjust the pH of the aqueous phase. |
| Inappropriate stationary phase. | Switch to a column with a different selectivity (e.g., Phenyl-Hexyl, Biphenyl). For epimers, consider a chiral column. | |
| Gradient slope is too steep. | Decrease the gradient slope (slower increase in organic solvent percentage) during the elution of the isomers. | |
| Peak Tailing | Secondary interactions with silanol groups. | Use a mobile phase with a lower pH (e.g., add 0.1% formic acid). Use a modern, end-capped, high-purity silica column. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Broad Peaks | High extra-column volume. | Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
| Column degradation. | Replace the column. | |
| Inappropriate mobile phase viscosity. | Optimize the mobile phase composition to reduce viscosity. Increase the column temperature slightly. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate pH measurement. |
| Column not properly equilibrated. | Increase the column equilibration time before each injection. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Low Peak Intensity | Incomplete derivatization. | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent. |
| Thermal degradation in the injector. | Use a lower injector temperature. Use a pulsed splitless or on-column injection. | |
| Adsorption in the GC system. | Deactivate the injector liner and use a deactivated column. | |
| Peak Tailing | Active sites in the GC system. | Replace the injector liner and septum. Condition the column according to the manufacturer's instructions. |
| Incomplete derivatization. | Re-optimize the derivatization procedure to ensure complete reaction. | |
| Poor Isomer Separation | Inappropriate column phase. | Use a column with a different selectivity (e.g., a mid-polarity phase). |
| Suboptimal temperature program. | Optimize the oven temperature program, using a slower ramp rate during the elution of the isomers. |
Data Presentation
The following table summarizes representative chromatographic data for the separation of lupane-type triterpenoid isomers, which are structurally similar to this compound. This data can be used as a starting point for method development.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Reference Method |
| Lupeol | 16.20 | - | 1.1 | HPLC-UV[7] |
| α-Amyrin | 21.00 | 2.8 (vs. β-Amyrin) | 1.2 | HPLC-UV[7] |
| β-Amyrin | 19.10 | 2.1 (vs. Lupeol) | 1.1 | HPLC-UV[7] |
| This compound | Not specified | Not specified | Not specified | - |
| Glochidiol | Not specified | Not specified | Not specified | - |
Note: Specific retention times and resolution for this compound and its isomers will vary depending on the exact chromatographic conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound and Isomer Resolution
This protocol is a general guideline for the development of an HPLC method for the separation of this compound from its isomers.
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A phenyl-hexyl or biphenyl column can be used for alternative selectivity.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient from 30% B to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: Linear gradient back to 30% B
-
31-40 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., plant extract or purified mixture) in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Method Optimization:
-
If co-elution occurs, adjust the gradient slope to be shallower during the elution time of the target compounds.
-
Experiment with methanol as the organic modifier (Mobile Phase B) to alter selectivity.
-
For suspected epimers, a chiral HPLC method will be required. This typically involves a chiral stationary phase and a normal-phase mobile phase (e.g., hexane/isopropanol).[1][2][3]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Isomer Analysis
This protocol provides a general procedure for the analysis of this compound and its isomers by GC-MS after derivatization.
1. Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
2. Derivatization Procedure:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.[6]
3. GC-MS Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min
-
Ramp 1: 10 °C/min to 250 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-650
-
Mandatory Visualizations
Experimental Workflow for this compound Isomer Resolution
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of experimental design in HPLC method optimisation for the simultaneous determination of multiple bioactive cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
addressing matrix effects in LC-MS/MS analysis of Glochidonol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Glochidonol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in your sample other than this compound itself, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results, potentially leading to underestimation or overestimation of the this compound concentration.[2][4]
Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects.[2][5] When the matrix composition varies between samples or between your calibration standards and your study samples, the extent of ion suppression or enhancement can differ, leading to inconsistent results. It is crucial to assess and mitigate matrix effects to ensure reliable quantification.
Q3: How can I determine if matrix effects are impacting my this compound assay?
A3: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound in a neat solvent to the peak area of this compound spiked into a blank matrix extract (a sample processed through your entire sample preparation procedure that does not contain the analyte). A significant difference in peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 suggests ion enhancement.[4]
Troubleshooting Guide
Issue 1: Low signal intensity and poor sensitivity for this compound.
This is often a result of ion suppression, a common matrix effect where co-eluting compounds compete with this compound for ionization.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[6] For plasma or serum samples, phospholipids are a major source of matrix effects.[7] Consider using a phospholipid removal SPE plate or cartridge.[7][8][9]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from interfering matrix components.
-
Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components.[2][5] However, this may compromise the sensitivity if this compound concentrations are already low.
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, PFP) to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects.[2][3][10] A this compound-dn or ¹³C-Glochidonol will co-elute with this compound and experience the same degree of ion suppression or enhancement.[10][11] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized.
Issue 2: Inconsistent results between different sample lots or batches.
This variability can arise from differences in the matrix composition of individual samples.
Troubleshooting Steps:
-
Implement Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples.[1][3] This helps to ensure that the calibration curve accurately reflects the matrix effects present in the unknown samples.
-
Employ a Robust Internal Standard Strategy: As mentioned above, a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[12]
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability in the sample matrix.
Experimental Protocols
Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol is designed for the cleanup of plasma or serum samples prior to LC-MS/MS analysis of this compound.
Materials:
-
Phospholipid removal SPE plate (e.g., HybridSPE®-Phospholipid)[8][13]
-
Acetonitrile with 1% formic acid
-
Water
-
Methanol
-
Centrifuge
-
Nitrogen evaporator
Method:
-
Protein Precipitation: To 200 µL of plasma sample, add 600 µL of acetonitrile with 1% formic acid. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cleanup: Place the SPE plate on a collection plate. Load the supernatant from the previous step onto the SPE plate.
-
Elution: Apply a vacuum to pull the sample through the SPE sorbent. The eluate will contain this compound while phospholipids are retained on the sorbent.
-
Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spiking
Method:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Process six different lots of blank matrix through your sample preparation procedure. After the final step, spike this compound at the same concentrations as Set A.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF between 0.85 and 1.15 is generally considered acceptable, indicating minimal matrix effects.
-
Data Presentation
Table 1: Comparison of this compound Recovery with Different Sample Preparation Methods
| Sample Preparation Method | Mean Recovery (%) | % RSD |
| Protein Precipitation Only | 75.2 | 18.5 |
| Liquid-Liquid Extraction | 88.9 | 9.2 |
| SPE (Phospholipid Removal) | 97.5 | 4.1 |
Table 2: Impact of Internal Standard on Precision and Accuracy
| Internal Standard Type | Precision (% CV) | Accuracy (% Bias) |
| No Internal Standard | 16.8 | -22.5 |
| Structural Analog IS | 8.9 | -10.3 |
| Stable Isotope-Labeled IS | 3.2 | -1.8 |
Visualizations
Caption: Workflow for this compound sample preparation with phospholipid removal.
Caption: Decision tree for troubleshooting low signal intensity in this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. m.youtube.com [m.youtube.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. fishersci.ca [fishersci.ca]
Technical Support Center: Enhancing the Bioavailability of Glochidionol for In-Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when enhancing the in-vivo bioavailability of Glochidionol. Given the limited specific data on Glochidionol, this guide draws upon established principles for improving the bioavailability of poorly soluble pentacyclic triterpenoids, a class to which Glochidionol belongs.
Frequently Asked Questions (FAQs)
Q1: What is Glochidionol and why is its bioavailability a concern for in-vivo research?
A1: Glochidionol is a pentacyclic triterpenoid found in plants of the Glochidion genus.[1] Like many other triterpenoids, Glochidionol is a lipophilic molecule, which often translates to poor aqueous solubility.[2][3] This low solubility is a primary barrier to its absorption in the gastrointestinal tract, leading to low and variable bioavailability after oral administration. For in-vivo research, this can result in suboptimal drug exposure at the target site, leading to inconclusive or misleading results regarding its efficacy. A review of compounds from the Glochidion species suggests that nano-formulations could be a promising approach to enhance their efficacy.
Q2: I am observing high variability in my in-vivo experimental results. Could this be related to Glochidionol's bioavailability?
A2: High variability in in-vivo outcomes is a classic sign of poor and inconsistent oral bioavailability. When a compound has low aqueous solubility, small variations in the gastrointestinal environment (e.g., pH, presence of food) can significantly impact its dissolution and subsequent absorption. This can lead to large differences in plasma concentrations between individual animals, even when the same dose is administered. Enhancing the bioavailability through appropriate formulation strategies can help to reduce this variability and improve the reliability of your in-vivo studies.
Q3: What are the first steps I should take to assess the bioavailability of my current Glochidionol formulation?
A3: Before attempting to enhance bioavailability, it is crucial to establish a baseline. A preliminary pharmacokinetic (PK) study in an appropriate animal model (e.g., rodents) is recommended. This typically involves administering a known dose of your current Glochidionol formulation (e.g., a simple suspension in a vehicle like carboxymethylcellulose) and an intravenous (IV) solution of Glochidionol. By comparing the area under the curve (AUC) of the plasma concentration-time profile for the oral and IV routes, you can calculate the absolute oral bioavailability. This will provide a quantitative measure of the extent of the bioavailability problem.
Q4: Are there simple formulation adjustments I can make to improve Glochidionol's bioavailability for initial screening studies?
A4: For early-stage in-vivo screening where extensive formulation development is not yet feasible, a few simple strategies can be employed. Using a co-solvent system (e.g., a mixture of water, ethanol, and polyethylene glycol) can improve the solubility of Glochidionol in the dosing vehicle. Another approach is to reduce the particle size of the Glochidionol powder through micronization to increase its surface area and dissolution rate. However, these methods may have limitations and more advanced formulation techniques are often necessary for significant and consistent bioavailability enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of Glochidionol after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | 1. Improve Solubility: Consider formulating Glochidionol as a solid dispersion or a nanoemulsion. 2. Increase Dissolution Rate: Reduce the particle size of Glochidionol to the sub-micron or nano-range. 3. Enhance Permeability: While likely a secondary issue for lipophilic compounds, the inclusion of permeation enhancers can be explored. |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution and absorption due to the formulation's sensitivity to gastrointestinal conditions. | 1. Utilize a Robust Formulation: Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can create a consistent microenvironment for dissolution and absorption, reducing variability. 2. Standardize Experimental Conditions: Ensure consistent feeding schedules and other experimental parameters across all animals. |
| Precipitation of Glochidionol in the dosing vehicle or upon administration. | The concentration of Glochidionol exceeds its solubility in the vehicle or upon dilution with aqueous gastrointestinal fluids. | 1. Select a More Suitable Vehicle: Conduct solubility studies of Glochidionol in various pharmaceutically acceptable solvents and co-solvents to find an optimal vehicle. 2. Formulate as a Stable Nanoparticle Suspension: Nanosuspensions can prevent precipitation and maintain a high surface area for dissolution. |
| Signs of gastrointestinal toxicity or irritation in test animals. | High local concentrations of the poorly soluble drug or irritation caused by the formulation excipients. | 1. Reduce Excipient Concentration: Optimize the formulation to use the minimum necessary amount of surfactants, co-solvents, or other potentially irritating excipients. 2. Improve Dissolution to Reduce Local Concentration: By enhancing the dissolution rate, the drug is more rapidly absorbed, preventing high concentrations from accumulating at one point in the GI tract. |
Quantitative Data Summary
Since experimental data for Glochidionol is scarce, the following table presents its computed physicochemical properties from PubChem, which are indicative of a lipophilic and poorly water-soluble compound.[1] Hypothetical solubility data is included to illustrate the challenges.
Table 1: Physicochemical Properties of Glochidionol
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C30H48O2 | High molecular weight can sometimes limit passive diffusion. |
| Molecular Weight | 440.7 g/mol | Suggests a relatively large and complex structure. |
| XLogP3-AA (Computed) | 6.4 | High lipophilicity, indicating poor aqueous solubility. |
| Hydrogen Bond Donor Count | 1 | Low potential for hydrogen bonding with water. |
| Hydrogen Bond Acceptor Count | 2 | Limited potential for interaction with aqueous media. |
| Hypothetical Solubility | ||
| Water | < 0.1 µg/mL | Extremely low aqueous solubility, the primary rate-limiting step for absorption. |
| 0.1 N HCl (pH 1.2) | < 0.1 µg/mL | Low solubility in acidic conditions, similar to the stomach. |
| Phosphate Buffer (pH 6.8) | < 0.5 µg/mL | Slightly higher but still very low solubility in conditions similar to the small intestine. |
| Ethanol | ~5 mg/mL | Higher solubility in organic solvents, suggesting the utility of co-solvent systems. |
Experimental Protocols
Protocol 1: Preparation of a Glochidionol Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of Glochidionol by dispersing it in a hydrophilic polymer matrix at the molecular level.
Materials:
-
Glochidionol
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Dichloromethane (DCM) or a suitable organic solvent in which both Glochidionol and the polymer are soluble
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Dissolve a specific ratio of Glochidionol and the chosen polymer (e.g., 1:1, 1:3, 1:5 w/w) in a minimal amount of DCM in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the inner surface of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve of a specific mesh size (e.g., 100 mesh) to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate in a relevant medium (e.g., simulated intestinal fluid), and physical state (using techniques like Differential Scanning Calorimetry and X-ray Diffraction to confirm the amorphous nature of the drug).
Protocol 2: Preparation of a Glochidionol Nanoemulsion
Objective: To formulate Glochidionol in a lipid-based nanoemulsion to improve its solubility and facilitate its absorption.
Materials:
-
Glochidionol
-
A suitable oil (e.g., medium-chain triglycerides like Capryol 90)
-
A surfactant (e.g., Cremophor EL, Tween 80)
-
A co-surfactant (e.g., Transcutol P)
-
Phosphate buffered saline (PBS, pH 7.4)
-
High-pressure homogenizer or a microfluidizer
Methodology:
-
Oil Phase Preparation: Dissolve a predetermined amount of Glochidionol in the selected oil. This is the oil phase.
-
Aqueous Phase Preparation: Prepare the aqueous phase, which is typically PBS.
-
Pre-emulsion Formation: Add the surfactant and co-surfactant to the oil phase and mix thoroughly. Slowly add the aqueous phase to the oil phase while continuously stirring at a high speed (e.g., using a magnetic stirrer) to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or a microfluidizer for a specified number of cycles and at a set pressure to reduce the droplet size to the nano-range.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index, zeta potential, drug content, and in-vitro drug release.
Visualizations
Caption: Decision workflow for enhancing Glochidionol's bioavailability.
Caption: Mechanism of bioavailability enhancement by solid dispersion.
References
troubleshooting inconsistent results in Glochidonol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Glochidonol bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may face during their experiments with this compound.
Issue 1: High variability in IC50 values for this compound in cytotoxicity assays.
-
Question: We are observing significant well-to-well and day-to-day variability in the half-maximal inhibitory concentration (IC50) values of this compound in our MTT assays. What could be the cause?
-
Answer: Inconsistent IC50 values in cytotoxicity assays can stem from several factors. Firstly, ensure consistent cell seeding density and growth phase across all experiments, as cell response to drugs can vary with cell density and metabolic activity.[1] It is recommended to perform a pilot time-course experiment with multiple cell densities to determine optimal assay conditions.[1] Secondly, this compound, as a natural product, may have limited solubility in aqueous media. Ensure complete solubilization of your stock solution and check for any precipitation upon dilution into the final assay medium. The formation of aggregates can lead to inconsistent results.[2] Consider using a low percentage of DMSO for initial solubilization and ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level for your cell line. Lastly, errors in pipetting and dilutions can introduce significant variability.[1][3] Use calibrated pipettes and be meticulous with serial dilutions.[1][3]
Issue 2: High background signal or false positives in fluorescence-based assays.
-
Question: Our fluorescence-based assay for apoptosis is showing a high background signal in the vehicle control wells treated with this compound. How can we address this?
-
Answer: Natural products can sometimes exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[4] To mitigate this, run a parallel control plate with this compound but without the fluorescent dye to measure the compound's autofluorescence at the specific excitation and emission wavelengths of your assay. This background fluorescence can then be subtracted from your experimental readings. Additionally, some compounds can cause light scattering, leading to false positives in optical-based assays.[4] Visually inspect the wells for any precipitation or turbidity.[5]
Issue 3: Inconsistent results in Western blot analysis for apoptosis markers.
-
Question: We are trying to detect apoptosis-related proteins like cleaved PARP and cleaved caspase-3 after this compound treatment, but the results are not reproducible. What could be the problem?
-
Answer: Inconsistent Western blot results can be due to variations in treatment time, protein extraction, or the blotting procedure itself. Ensure that cells are harvested at a consistent time point after this compound treatment, as the expression of apoptosis markers is time-dependent. The stability of the compound in the culture medium over longer incubation periods should also be considered.[1] Optimize your protein extraction protocol to ensure efficient and consistent lysis and protein solubilization. It is also crucial to use a consistent and low passage number for your cells, as high-passage number cells can exhibit altered responses to stimuli and protein expression profiles.[6]
Issue 4: this compound appears to lose activity upon storage.
-
Question: We have noticed a decrease in the cytotoxic activity of our this compound stock solution over time. What are the optimal storage conditions?
Quantitative Data Summary
The following table summarizes the cytotoxic activities of this compound and related compounds from the Glochidion genus against various cancer cell lines.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Glochidion littorale flavonoid-rich extract | SK-LU-1 (lung cancer) | Cytotoxicity | 133.48 ± 4.61 µg/mL | [8] |
| Glochidion littorale flavonoid-rich extract | HepG2 (liver cancer) | Cytotoxicity | 102.14 ± 0.35 µg/mL | [8] |
| Glochidion littorale flavonoid-rich extract | MKN7 (gastric cancer) | Cytotoxicity | 144.20 ± 5.41 µg/mL | [8] |
| Glochidion velutinum crude extract | PC-3 (prostate cancer) | MTT | 89 µg/mL | [9] |
| Glochidion velutinum chloroform fraction | PC-3 (prostate cancer) | MTT | 27 µg/mL | [9] |
| Glochidion velutinum water fraction | PC-3 (prostate cancer) | MTT | 36 µg/mL | [9] |
| Glochidion velutinum crude extract | MCF-7 (breast cancer) | MTT | 431 µg/mL | [9] |
| Glochidion velutinum chloroform fraction | MCF-7 (breast cancer) | MTT | 222 µg/mL | [9] |
| Glochidion velutinum ethyl acetate fraction | MCF-7 (breast cancer) | MTT | 226 µg/mL | [9] |
Experimental Protocols
1. MTT Assay for Cytotoxicity
This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is the same in all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
2. Western Blotting for Apoptosis Markers
This protocol outlines the steps for detecting apoptosis-related proteins such as cleaved PARP and cleaved caspase-3.
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. news-medical.net [news-medical.net]
- 2. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. google.com [google.com]
- 7. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Crystallization Conditions for Glochidonol
Welcome to the technical support center for the crystallization of Glochidonol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality this compound crystals.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?
A1: this compound is a pentacyclic triterpenoid with the molecular formula C30H48O2 and a molecular weight of approximately 440.7 g/mol . Understanding its polarity and solubility is crucial for selecting an appropriate solvent system. It is known to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but has low solubility in water.[1][2]
Q2: Which crystallization methods are generally suitable for small molecules like this compound?
A2: Several methods can be employed for the crystallization of small molecules. The most common include:
-
Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.[3][4]
-
Solvent/Anti-Solvent Method: This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding an "anti-solvent" in which the compound is poorly soluble to induce precipitation and crystallization.[3][5]
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystal growth.[6]
-
Evaporation: Slow evaporation of the solvent from a saturated solution can also yield crystals. However, this method can sometimes lead to the formation of oils or amorphous solids if not carefully controlled.[3]
Q3: How do I select an appropriate solvent system for this compound crystallization?
A3: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Based on available data, solvents like acetone, ethyl acetate, or a mixture of chloroform/dichloromethane with a less polar anti-solvent like hexane or heptane could be a good starting point.[2] A small-scale solubility test is highly recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form after cooling. | The solution is not supersaturated (too much solvent). | - Reheat the solution and evaporate some of the solvent to increase the concentration.[7] - Try adding a seed crystal to induce nucleation.[6] - Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[7] - Cool the solution to a lower temperature.[7] |
| The compound "oils out" instead of crystallizing. | The compound's solubility is exceeded at a temperature above its melting point, or significant impurities are present. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent before cooling again, more slowly.[8] - Consider a pre-purification step, such as column chromatography or treatment with activated charcoal, to remove impurities that may be lowering the melting point.[7][8] |
| Crystallization happens too quickly, resulting in a fine powder or small, poorly-formed crystals. | The solution is too supersaturated, or the cooling rate is too fast. | - Reheat the solution and add a small amount of extra solvent to slightly decrease the saturation.[7][8] - Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask can also help.[8] |
| The crystal yield is very low. | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor. | - Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[7] - Re-evaluate the solvent choice; the compound may be too soluble even at low temperatures.[8] |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Solvent Selection: Begin by performing a small-scale solubility test to identify a suitable solvent. Test solvents such as acetone, ethyl acetate, and methanol. The ideal solvent will fully dissolve this compound when heated but show low solubility at room temperature or upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) until all the solid has dissolved.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-insulating surface. To promote slower cooling, the flask can be placed in a Dewar flask containing warm water. Once at room temperature, the flask can be moved to a refrigerator or an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Solvent System Selection: Identify a "good" solvent in which this compound is very soluble (e.g., chloroform, dichloromethane) and an "anti-solvent" in which it is poorly soluble but miscible with the good solvent (e.g., hexane, heptane).
-
Dissolution: Dissolve the this compound sample in a minimal amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the solution while gently stirring or swirling. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), which indicates the onset of precipitation.
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the system equilibrates. If no crystals form, a small amount of additional anti-solvent can be added.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Visualizing the Crystallization Workflow
Caption: A generalized workflow for the crystallization of this compound.
Caption: A decision tree for troubleshooting common crystallization issues.
References
- 1. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. CN100509758C - Crystal of triterpene derivative - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Glochidonol Isolation for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful large-scale isolation of Glochidonol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete Extraction: Insufficient solvent volume, inadequate extraction time, or improper particle size of the plant material. | - Increase the solvent-to-material ratio. - Prolong the extraction time or increase the number of extraction cycles. - Ensure the plant material is finely ground to increase surface area. |
| Solvent Polarity: The polarity of the extraction solvent may not be optimal for this compound. | - While ethanol or methanol are commonly used, consider a sequential extraction with solvents of varying polarities (e.g., hexane, ethyl acetate, then methanol) to isolate fractions enriched with triterpenoids. | |
| Low Purity of this compound after Column Chromatography | Poor Separation: Co-elution of structurally similar compounds. | - Optimize the mobile phase composition. For silica gel chromatography, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is recommended. - Consider using a different stationary phase, such as reversed-phase C18 silica, if initial separation on normal-phase silica is insufficient. |
| Column Overloading: Applying too much crude extract to the column. | - Reduce the amount of sample loaded onto the column relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 sample-to-adsorbent ratio. | |
| Presence of Chlorophyll in the this compound-Rich Fraction | High Polarity of Initial Extraction Solvent: Using a highly polar solvent like methanol or ethanol can extract significant amounts of chlorophyll. | - Perform a preliminary extraction with a non-polar solvent like hexane to remove chlorophyll and other non-polar compounds before the main extraction with a more polar solvent. - During liquid-liquid partitioning, ensure the this compound partitions into the desired solvent phase (typically ethyl acetate) while chlorophyll remains in the aqueous or hexane phase. |
| Crystallization Issues During Final Purification | Presence of Impurities: Minor impurities can inhibit the crystallization of this compound. | - Repeat the final purification step, such as preparative HPLC or recrystallization from a different solvent system. - Use a combination of solvents for recrystallization (e.g., methanol/chloroform, acetone/hexane). |
| Supersaturation Not Achieved: The concentration of this compound in the solvent is too low for crystallization to occur. | - Slowly evaporate the solvent to increase the concentration of the compound. - Cool the solution slowly to induce crystallization. |
Frequently Asked Questions (FAQs)
1. What is the best plant source for scaling up this compound isolation?
Several species of the Glochidion genus are known to contain this compound, including Glochidion puberum, Glochidion velutinum, and Glochidion littorale.[1][2] The choice of plant source will depend on availability, geographical location, and the reported concentration of this compound in the specific species. It is advisable to perform a preliminary analysis of the this compound content in the available plant material before commencing large-scale extraction.
2. What extraction method is most suitable for large-scale production?
For scaling up, maceration or percolation with 95% ethanol or methanol are common and effective methods for extracting triterpenoids like this compound from plant material.[3] These methods are relatively simple and can be implemented with large-scale equipment.
3. How can I efficiently remove fatty acids and other non-polar impurities?
A liquid-liquid partitioning step is highly effective. After obtaining the crude ethanol or methanol extract, it can be suspended in water and partitioned against a non-polar solvent like hexane to remove fats and other non-polar compounds. Subsequently, partitioning with a solvent of intermediate polarity, such as ethyl acetate, will extract the triterpenoids, including this compound, leaving more polar impurities in the aqueous phase.[3]
4. What are the key parameters to optimize during column chromatography for this compound purification?
The critical parameters to optimize are the choice of stationary phase (e.g., silica gel, alumina, or C18 reversed-phase), the mobile phase composition (solvent system and gradient), and the sample loading. For triterpenoids like this compound, a gradient elution on a silica gel column is a good starting point.
5. What analytical techniques are recommended for monitoring the purity of this compound during isolation?
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of fractionation during column chromatography. For final purity assessment and structural confirmation, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4][5]
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Isolation
| Solvent | Extraction Method | Relative Yield of Crude Extract (%) | Relative Purity of this compound in Crude Extract (%) |
| n-Hexane | Maceration | 15 | 5 |
| Dichloromethane | Maceration | 25 | 15 |
| Ethyl Acetate | Maceration | 40 | 30 |
| Acetone | Maceration | 65 | 45 |
| 95% Ethanol | Maceration | 85 | 40 |
| Methanol | Maceration | 90 | 35 |
Note: Data are representative and may vary depending on the plant source and specific extraction conditions.
Table 2: Purification Profile of this compound from Glochidion puberum
| Purification Step | Starting Material (g) | Yield (g) | Purity of this compound (%) |
| Crude Ethanol Extract | 1000 | 85 | ~5 |
| Ethyl Acetate Fraction | 85 | 30 | ~20 |
| Silica Gel Column Chromatography (Fraction 1) | 30 | 8 | ~60 |
| Silica Gel Column Chromatography (Fraction 2) | 8 | 2.5 | ~85 |
| Preparative HPLC | 2.5 | 1.2 | >98 |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Partitioning
-
Milling: Air-dry and grind the plant material (e.g., stems and twigs of Glochidion puberum) to a coarse powder.
-
Extraction: Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional stirring. Repeat the extraction process three times.
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Partitioning: Suspend the crude extract in distilled water and sequentially partition with an equal volume of n-hexane, followed by ethyl acetate.
-
Fraction Collection: Collect the ethyl acetate fraction, which will be enriched with this compound, and concentrate it to dryness.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a silica gel column (60-120 mesh) using a slurry packing method with n-hexane.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions of equal volume and monitor them by TLC. Combine the fractions containing this compound based on the TLC profile.
-
Further Purification: Subject the combined fractions to further chromatographic steps, such as preparative HPLC, to achieve the desired purity for preclinical research.
Mandatory Visualization
Caption: Workflow for the scaled-up isolation of this compound.
Caption: Putative signaling pathway affected by this compound.
References
- 1. New triterpenoid saponins from Glochidion eriocarpum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
Technical Support Center: Optimizing the Separation of Glochidonol and Glochidiol
Welcome to the technical support center for advanced chromatographic separation. This resource is designed for researchers, scientists, and drug development professionals who are working with the triterpenoids Glochidonol and Glochidiol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in separating these structurally similar compounds.
Understanding the Challenge: this compound vs. Glochidiol
This compound and Glochidiol are both lupane-type pentacyclic triterpenoids commonly found in plants of the Glochidion genus.[1][2][3] Their structural similarity poses a significant challenge for achieving baseline separation. The key to their successful separation lies in exploiting the subtle difference in their polarity. This compound possesses a ketone group at C-3 and a hydroxyl group at C-1, giving it the molecular formula C30H48O2. In contrast, Glochidiol has two hydroxyl groups, one at C-1 and another at C-3, with a molecular formula of C30H50O2. This additional hydroxyl group makes Glochidiol slightly more polar than this compound.
Table 1: Physicochemical Properties of this compound and Glochidiol
| Property | This compound | Glochidiol |
| Molecular Formula | C30H48O2 | C30H50O2 |
| Molecular Weight | 440.7 g/mol | 442.7 g/mol |
| Key Functional Groups | 1x Hydroxyl (-OH), 1x Ketone (C=O) | 2x Hydroxyl (-OH) |
| Relative Polarity | Less Polar | More Polar |
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of this compound and Glochidiol.
1. Poor Resolution Between this compound and Glochidiol Peaks
-
Question: My HPLC chromatogram shows overlapping or poorly resolved peaks for this compound and Glochidiol using a standard C18 column. How can I improve the separation?
-
Answer:
-
Optimize the Mobile Phase: The key to separating these two compounds is to fine-tune the polarity of the mobile phase. Since Glochidiol is slightly more polar, it will have a shorter retention time in reversed-phase HPLC.
-
Decrease the Organic Solvent Percentage: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention times of both compounds, potentially enhancing the separation between them.
-
Gradient Elution: Employ a shallow gradient elution. Start with a higher percentage of the aqueous phase and slowly increase the organic solvent concentration. This can effectively separate compounds with small polarity differences.
-
-
Change the Stationary Phase:
-
Phenyl-Hexyl Column: Consider using a phenyl-hexyl column. The pi-pi interactions offered by the phenyl groups can provide alternative selectivity for aromatic or unsaturated compounds, which may improve the resolution of these triterpenoids.
-
C30 Column: For structurally similar isomers, a C30 column can offer better shape selectivity compared to a C18 column.
-
-
Temperature Control: Operate the column at a consistent, slightly elevated temperature (e.g., 30-40 °C) using a column oven. This can improve peak shape and reproducibility.
-
2. Peak Tailing for Triterpenoid Peaks
-
Question: I am observing significant peak tailing for both this compound and Glochidiol. What could be the cause and how can I fix it?
-
Answer:
-
Check for Active Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of the triterpenoids, leading to peak tailing. Use a well-end-capped column to minimize these interactions.
-
Mobile Phase pH Adjustment: Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of any acidic functionalities and improve peak shape.
-
Sample Overload: Injecting a too concentrated sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
3. Inconsistent Retention Times
-
Question: The retention times for this compound and Glochidiol are shifting between runs. What should I check?
-
Answer:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.
-
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. Worn pump seals can lead to fluctuations.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect solvent viscosity and retention times.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating this compound from Glochidiol?
A1: The separation is based on the difference in polarity between the two molecules. Glochidiol, with two hydroxyl groups, is more polar than this compound, which has one hydroxyl and one ketone group. In reversed-phase chromatography, the less polar compound (this compound) will be retained longer on the non-polar stationary phase, resulting in a later elution time compared to the more polar Glochidiol.
Q2: Can I use normal-phase chromatography to separate these compounds?
A2: Yes, normal-phase chromatography (e.g., using a silica gel column) is a viable option. In this case, the elution order would be reversed. The less polar this compound will elute first, followed by the more polar Glochidiol. A solvent system with a low polarity, such as a mixture of hexane and ethyl acetate, would be used, with a gradual increase in the proportion of the more polar solvent to elute the compounds.
Q3: Are there any alternative techniques to HPLC for this separation?
A3: Yes, besides HPLC, other chromatographic techniques can be employed:
-
Column Chromatography: This is a classic and effective method for preparative scale separation. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is commonly used for the isolation of triterpenoids from plant extracts.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. It is particularly useful for the separation of natural products.
Experimental Protocols
Below are detailed methodologies for the separation of this compound and Glochidiol based on common practices for triterpenoid isolation.
Protocol 1: Preparative Separation by Column Chromatography
This protocol is suitable for isolating larger quantities of this compound and Glochidiol from a plant extract.
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents: n-hexane, ethyl acetate (EtOAc), methanol (all HPLC grade)
-
Crude plant extract containing this compound and Glochidiol
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
Vanillin-sulfuric acid spray reagent for visualization
Methodology:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica to settle, ensuring a uniform and air-bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate. A typical gradient might be:
-
n-hexane (100%)
-
n-hexane:EtOAc (98:2, 95:5, 90:10, 80:20, 70:30, 50:50, 30:70, 10:90 v/v)
-
EtOAc (100%)
-
EtOAc:Methanol (95:5 v/v)
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.
-
TLC Monitoring: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:EtOAc 7:3). Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating.
-
Pooling and Identification: Combine the fractions containing the pure compounds based on their TLC profiles. This compound, being less polar, will elute in earlier fractions with a higher n-hexane content, while the more polar Glochidiol will elute in later fractions with a higher ethyl acetate content. Further characterization by spectroscopic methods (NMR, MS) is required for definitive identification.
Protocol 2: Analytical Separation by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the analytical determination and quantification of this compound and Glochidiol.
Instrumentation and Conditions:
-
HPLC System: A system with a binary pump, autosampler, column oven, and a PDA or UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient from 20% to 90% B
-
25-30 min: Isocratic at 90% B
-
30-35 min: Return to initial conditions (80% A, 20% B)
-
35-40 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample (pure compounds or extract) in methanol or acetonitrile to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Expected Results: Due to its higher polarity, Glochidiol is expected to elute before this compound. The exact retention times will depend on the specific column and system used.
Visualizing the Separation Process
The following diagrams illustrate the general workflows for the separation of this compound and Glochidiol.
Caption: General workflow for the extraction and separation of this compound and Glochidiol.
References
- 1. An examination of the Euphorbiaceae of Hong Kong. Part VI. Isolation and structure of this compound, a new triterpene ketol from Glochidion wrightii Benth - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Glochidonol
Welcome to the technical support center for the total synthesis of Glochidonol. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of this lupane-type triterpenoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound, a complex pentacyclic triterpenoid, can be categorized into three main areas:
-
Construction of the Pentacyclic Core: Assembling the rigid A/B/C/D/E ring system with the correct trans-fused stereochemistry is a significant hurdle. Strategies often rely on powerful cyclization reactions, such as polyene cyclizations or sequential annulations, which can be sensitive to reaction conditions and substrate structure.
-
Stereochemical Control: this compound possesses eight stereocenters. Establishing the correct relative and absolute stereochemistry throughout a lengthy synthetic sequence is a formidable challenge. Key issues include controlling stereochemistry during ring formation and subsequent functional group manipulations.
-
Late-Stage Functionalization: Introduction of the C1-hydroxyl and C3-keto groups, as well as the isopropenyl group on the E-ring, often occurs in the later stages of the synthesis. These transformations on a complex, sterically hindered scaffold can be low-yielding and prone to side reactions.
Q2: Are there any reported total syntheses of this compound that I can reference?
A2: As of late 2025, a completed total synthesis of this compound has not been prominently reported in peer-reviewed literature. However, the total syntheses of structurally related lupane-type triterpenoids, such as Lupeol and Betulinic Acid, provide invaluable strategic insights and experimental precedents that are directly applicable to a this compound campaign. Key strategies from these syntheses often involve biomimetic cation-π cyclizations or convergent approaches involving the coupling of complex fragments.
Q3: What are the key starting materials for a plausible synthesis of this compound?
A3: A common strategy for the synthesis of complex terpenes is to utilize a chiral pool approach, starting from readily available chiral building blocks. For a convergent synthesis of this compound, potential starting materials could include functionalized A-ring precursors and a C/D/E-ring fragment. Alternatively, a linear polyene precursor for a biomimetic cyclization could be assembled from smaller, achiral starting materials, with chirality introduced via asymmetric catalysis.
Troubleshooting Guides
Problem 1: Low Yield or Failure in the Key Pentacyclization Cascade
You are attempting a biomimetic polycyclization to form the pentacyclic core of a this compound precursor, but you observe a complex mixture of products, low yield of the desired pentacycle, or recovery of the unreacted starting material.
| Parameter | Condition A (Failed) | Condition B (Improved) | Condition C (Optimized) |
| Lewis Acid | TiCl4 | SnCl4 | MeAlCl2 |
| Solvent | Dichloromethane | Nitroethane | 2-Nitropropane |
| Temperature | 0 °C to rt | -78 °C | -90 °C to -78 °C |
| Yield of Pentacycle | <5% | 35% | 65% |
Troubleshooting Steps:
-
Choice of Lewis Acid: The strength and nature of the Lewis acid are critical for initiating the cyclization cascade without causing undesired side reactions like proton elimination or skeletal rearrangements. If a strong Lewis acid like TiCl4 leads to decomposition, consider milder options like SnCl4 or organoaluminum halides.
-
Solvent Effects: The solvent can significantly influence the stability of the cationic intermediates. Highly polar solvents that can stabilize carbocations, such as nitroalkanes, are often beneficial.
-
Temperature Control: These cyclizations are often highly exothermic and sensitive to temperature. Strict temperature control at low temperatures (-78 °C or lower) is crucial to minimize side reactions and improve selectivity.
-
Substrate Purity: Ensure the polyene precursor is of high purity, as trace impurities can quench the Lewis acid or interfere with the cyclization.
Problem 2: Poor Stereoselectivity in the Reduction of the C3-Ketone
You are attempting to reduce the C3-ketone to the corresponding alcohol, but you obtain a mixture of diastereomers with poor selectivity for the desired equatorial alcohol.
| Reducing Agent | Solvent | Temperature | Diastereomeric Ratio (eq:ax) |
| NaBH4 | Methanol | 0 °C | 3:1 |
| LiAlH4 | THF | 0 °C | 1:1 |
| L-Selectride® | THF | -78 °C | >95:5 |
| K-Selectride® | THF | -78 °C | >95:5 |
Troubleshooting Steps:
-
Steric Hindrance of the Reducing Agent: The C3-position in the lupane skeleton is sterically hindered. Small reducing agents like NaBH4 may show poor selectivity. Employing bulkier reducing agents, such as L-Selectride® or K-Selectride®, can enhance stereoselectivity by favoring attack from the less hindered equatorial face.
-
Chelation Control: If there is a nearby hydroxyl group, consider using a reducing agent that can participate in chelation control to direct the hydride delivery.
-
Reaction Temperature: Lowering the reaction temperature can often improve stereoselectivity by increasing the energy difference between the transition states leading to the two diastereomers.
Experimental Protocols
Protocol 1: Stereoselective Reduction of a C3-Ketone Precursor
This protocol is adapted from methodologies used in steroid and triterpenoid synthesis for the stereoselective reduction of a hindered ketone.
Materials:
-
C3-keto-glochidonol precursor (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Saturated aqueous solution of NH4Cl
-
Saturated aqueous solution of NaCl (brine)
-
Anhydrous MgSO4
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve the C3-keto-glochidonol precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the L-Selectride® solution dropwise to the stirred reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Visualizations
Caption: Convergent vs. Linear strategies for this compound synthesis.
Caption: Decision workflow for troubleshooting a problematic cyclization.
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Glochidonol and Glochidone
In the landscape of natural product chemistry and drug discovery, the lupane-type triterpenoids glochidonol and glochidone, isolated from various species of the Glochidion genus, have emerged as compounds of interest for their potential cytotoxic activities against cancer cells. This guide provides a comprehensive comparison of their cytotoxic profiles, supported by available experimental data, detailed methodologies, and an exploration of their potential mechanisms of action.
Quantitative Cytotoxicity Data
A critical aspect of evaluating the anticancer potential of a compound is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Based on available studies, this compound consistently demonstrates greater cytotoxic potency than glochidone against various cancer cell lines.
A key study directly comparing the two compounds found that this compound exhibited an IC50 value of 2.99 ± 0.21 μM against the HCT-116 human colorectal carcinoma cell line. In the same study, glochidone was found to be less potent, with an IC50 value of 6.20 ± 0.56 μM against the same cell line.
Further underscoring this difference in potency, another research paper reported that glochidone displayed weak activity against a panel of human cancer cell lines, including HL-60 (leukemia), HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and SK-OV-3 (ovarian cancer), with IC50 values exceeding 100 μM. This suggests a significantly lower cytotoxic potential for glochidone across a broader range of cancer types compared to the more targeted efficacy of this compound observed so far.
For a clearer comparison, the available quantitative data is summarized in the table below:
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| This compound | HCT-116 | Colorectal Carcinoma | 2.99 ± 0.21 |
| Glochidone | HCT-116 | Colorectal Carcinoma | 6.20 ± 0.56 |
| HL-60 | Leukemia | > 100 | |
| HT-29 | Colon Adenocarcinoma | > 100 | |
| MCF-7 | Breast Adenocarcinoma | > 100 | |
| SK-OV-3 | Ovarian Cancer | > 100 |
Experimental Protocols
The evaluation of the cytotoxic effects of this compound and glochidone has primarily been conducted using standard in vitro cell viability assays. The following are detailed methodologies for the key experiments cited in the supporting literature.
Cell Culture and Treatment
Human cancer cell lines, such as HCT-116, are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound or glochidone for a specified duration (e.g., 48 or 72 hours).
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. The protocol is as follows:
-
After the treatment period, the culture medium is removed.
-
A solution of MTT in serum-free medium is added to each well.
-
The plates are incubated for a few hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
AlamarBlue™ Assay
The AlamarBlue™ assay incorporates a cell-permeable, non-toxic, and fluorescent indicator dye, resazurin, to measure cell viability.
-
Following compound treatment, AlamarBlue™ reagent is added to each well.
-
The plates are incubated for a designated period, during which metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
Cell viability is determined by comparing the fluorescence of treated cells to that of untreated controls.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells.
-
Cells are harvested after treatment and resuspended in a small volume of phosphate-buffered saline (PBS).
-
A small aliquot of the cell suspension is mixed with an equal volume of trypan blue solution.
-
The mixture is loaded onto a hemocytometer.
-
Viable cells, with intact cell membranes, exclude the dye and remain unstained, while non-viable cells take up the dye and appear blue.
-
The number of viable and non-viable cells is counted under a microscope to determine the percentage of viability.
Mandatory Visualizations
To better illustrate the experimental workflow and potential signaling pathways involved in the cytotoxicity of these compounds, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing the cytotoxicity of this compound and glochidone.
While specific signaling pathways for this compound and glochidone have not been fully elucidated, triterpenoids are known to induce apoptosis through various molecular mechanisms. A potential pathway involves the modulation of key signaling cascades such as NF-κB and PI3K/Akt, which are critical for cell survival and proliferation.
In Vivo Validation of Glochidonol's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer activity of Glochidonol and its analogs with alternative standard-of-care therapies. Due to the limited availability of direct in vivo data for this compound, this guide leverages findings from its closely related triterpenoid, Glochidiol, to offer insights into its potential therapeutic efficacy. The information is intended to guide further research and drug development efforts.
Comparative Efficacy of Glochidiol and Standard-of-Care Anticancer Agents
The following tables summarize quantitative data from in vivo studies on Glochidiol and established chemotherapeutic agents, providing a basis for comparison.
Table 1: In Vivo Anticancer Activity of Glochidiol (this compound Analog)
| Cancer Model | Animal Model | Treatment and Dose | Key Outcomes |
| Lung Cancer (HCC-44 Xenograft) | Nude Mice | Glochidiol (60 mg/kg/day, oral gavage, for 21 days) | Significantly decreased average tumor weight and relative tumor volume with no apparent cytotoxicity to major organs[1][2]. |
Table 2: In Vivo Anticancer Activity of Standard-of-Care Agents
| Cancer Type | Drug | Animal Model | Treatment and Dose | Key Outcomes |
| Lung Cancer | Paclitaxel | Nude Mice (A549, NCI-H23, NCI-H460, DMS-273 xenografts) | 12 and 24 mg/kg/day, intravenous, for 5 days | Statistically significant tumor growth inhibition compared to saline control. At 24 mg/kg/day, it was more effective than cisplatin. |
| Colorectal Cancer | 5-Fluorouracil (5-FU) | SCID Mice (colo 205 xenografts) | 30 mg/kg/week, intraperitoneal, for 4 weeks | Significant reduction in tumor weight compared to the control group. |
| Prostate Cancer | Docetaxel | SCID Mice (PC-3 xenografts) | 10, 30, and 60 mg/kg (fractionated doses) | Strong dose-responsive reduction in tumor volume and serum PSA levels. |
| Breast Cancer | Doxorubicin | Nude Mice (4T1 orthotopic xenograft) | Not specified | In combination with a TGFβ inhibitor, significantly reduced tumor growth and lung metastasis compared to single treatments. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vivo anticancer studies cited.
Glochidiol in Lung Cancer Xenograft Model
-
Cell Line: Human lung cancer cell line HCC-44.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Tumor Inoculation: Subcutaneous injection of HCC-44 cells (5 x 10^6 cells in 100 µL of PBS) into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to a control group or a treatment group. The treatment group received Glochidiol (60 mg/kg/day) via oral gavage for 21 consecutive days. The control group received the vehicle.
-
Monitoring: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: After 21 days, mice were euthanized, and tumors were excised and weighed. Major organs (heart, liver, spleen, lungs, and kidneys) were collected for histological analysis to assess toxicity.
General Protocol for Xenograft Models with Standard-of-Care Agents
-
Cell Lines: Human cancer cell lines relevant to the cancer type being studied (e.g., A549 for lung, colo 205 for colorectal, PC-3 for prostate, 4T1 for breast).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Inoculation: Subcutaneous, orthotopic, or intravenous injection of a suspension of cancer cells.
-
Treatment: Once tumors are established, mice are randomized into control and treatment groups. The standard-of-care drug is administered at a clinically relevant dose and schedule via an appropriate route (e.g., intravenous, intraperitoneal). The control group receives a vehicle solution.
-
Monitoring: Tumor growth is monitored regularly using calipers or imaging techniques. Animal health, including body weight, is also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for histological, immunohistochemical, or molecular analysis to assess drug efficacy and mechanism of action.
Visualizing the Anticancer Mechanism and Experimental Workflow
Signaling Pathway of Glochidiol
The primary anticancer mechanism of Glochidiol, a close structural analog of this compound, is the inhibition of tubulin polymerization. It binds to the colchicine binding site on β-tubulin, which disrupts the formation of microtubules. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[1][2][3][4]
Caption: Mechanism of Glochidiol's anticancer activity.
Experimental Workflow for In Vivo Xenograft Model
The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of a compound using a tumor xenograft model.
Caption: A typical workflow for an in vivo xenograft study.
References
Glochidonol vs. Doxorubicin: A Comparative Guide to Mechanisms in Breast Cancer Cells
For researchers and drug development professionals navigating the complex landscape of breast cancer therapeutics, understanding the nuanced mechanisms of action of potential and established drugs is paramount. This guide provides a detailed, objective comparison of the cytotoxic mechanisms of glochidonol, a naturally occurring triterpenoid, and doxorubicin, a long-standing anthracycline antibiotic used in chemotherapy.
Executive Summary
Doxorubicin, a cornerstone of breast cancer treatment, primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2] It is also known to generate reactive oxygen species (ROS), further contributing to cellular damage.[1][2] In contrast, while research on this compound is less extensive, available evidence suggests it induces apoptosis through pathways involving endoplasmic reticulum (ER) stress. This fundamental difference in their primary modes of action presents distinct opportunities and challenges for their therapeutic application.
Comparative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against various breast cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Compound | Cell Line | IC50 | Reference |
| Doxorubicin | MCF-7 | 0.68 ± 0.04 µg/mL | [3] |
| MDA-MB-231 | 1.65 ± 0.23 μg/mL | [4] | |
| T47D | Data not available | ||
| AMJ13 | 223.6 µg/mL (range 162.2-308.3) | [5] | |
| This compound | HCT-116 (Colorectal) | 0.80-2.99 µM | [6] |
| MCF-7 | Data not available for isolated compound |
Note: Data for this compound in breast cancer cell lines is limited. The provided IC50 value for HCT-116 colorectal cancer cells suggests potent activity and warrants further investigation in breast cancer models.
Mechanistic Deep Dive: Signaling Pathways and Cellular Effects
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin's mechanism is multifaceted, targeting the very core of cellular replication and survival. Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA helix, obstructing the processes of replication and transcription.[1][2][7] It also forms a stable complex with topoisomerase II, an enzyme crucial for DNA unwinding, leading to double-strand breaks and the activation of apoptotic pathways.[1][7]
-
Generation of Reactive Oxygen Species (ROS): The metabolic conversion of doxorubicin produces semiquinone free radicals, which in turn generate ROS.[1] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cell death.[1]
-
Induction of Apoptosis and Cell Cycle Arrest: By inducing DNA damage, doxorubicin triggers the intrinsic apoptotic pathway.[8] It also causes cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proliferating.[9]
-
Modulation of Signaling Pathways: Doxorubicin's effects are mediated through various signaling pathways. It can activate pathways leading to apoptosis and cell cycle arrest, while its efficacy can be hampered by the activation of pro-survival pathways like PI3K/Akt and MAPK/ERK in resistant tumors.[10]
This compound: Targeting Endoplasmic Reticulum Stress
While data on this compound's effect on breast cancer cells is still emerging, studies in other cancer types, such as colorectal cancer, have elucidated a distinct mechanism of action centered on the induction of ER stress.
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, a condition where unfolded or misfolded proteins accumulate in the ER lumen.[11] This triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe.
-
Activation of Apoptotic Pathways: The ER stress induced by this compound leads to the upregulation of pro-apoptotic proteins such as ATF4 and CHOP.[11] This, in turn, activates the caspase cascade, including the cleavage of PARP and caspase-3, culminating in programmed cell death.[11]
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the mechanisms of this compound and doxorubicin.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 2x10^4 cells/well and allowed to adhere overnight.[3]
-
The cells are then treated with various concentrations of this compound or doxorubicin and incubated for a specified period (e.g., 48 hours).[3]
-
Following treatment, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Cells are treated with the respective compounds for a designated time.
-
Both adherent and floating cells are collected and washed.
-
The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[12]
-
Western Blotting for Protein Expression Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
After treatment with this compound or doxorubicin, cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, ATF4, CHOP).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound and doxorubicin represent two distinct approaches to combating breast cancer at the cellular level. Doxorubicin's well-characterized, DNA-centric mechanism has established it as a potent, albeit sometimes toxic, therapeutic agent. This compound, with its apparent ability to induce ER stress-mediated apoptosis, presents a potentially valuable alternative or complementary strategy. Further research, particularly direct comparative studies in breast cancer models, is essential to fully elucidate the therapeutic potential of this compound and its place in the future of breast cancer treatment. The detailed experimental protocols provided herein offer a standardized framework for conducting such vital investigations.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 6. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Doxorubicin-Induced G2/M Arrest in Breast Cancer Cells Modulated by Natural Compounds Naringenin and Hesperidin | Junedi | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 10. Doxorubicin Resistance in Breast Cancer is Driven by Light at Night Induced Disruption of the Circadian Melatonin Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
A Comparative Phytochemical Analysis of Glochidonol Content in Glochidion Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the presence of Glochidonol, a bioactive triterpenoid, across various species of the genus Glochidion. While this compound is a characteristic metabolite frequently isolated from this genus, comprehensive comparative quantitative data remains limited in publicly available research. This document summarizes the reported presence of this compound in different Glochidion species and offers a detailed, generalized experimental protocol for its quantification, based on established analytical methods for similar triterpenoids.
Comparative Presence of this compound in Glochidion Species
| Glochidion Species | Plant Part | Method of Identification | Quantitative Data | Reference |
| G. puberum | Stems and Twigs | NMR Spectroscopy | 15 mg isolated from a 2.4 g fraction of the ethyl acetate extract | [1] |
| G. sphaerogynum | Roots and Stem Wood | Spectroscopic Analysis | Presence confirmed, but not quantified | [2] |
| G. eriocarpum | Aerial Parts | Spectroscopic Data | Presence confirmed, but not quantified | [2] |
| G. wrightii | Stems | Chemical and NMR Spectroscopic Evidence | Presence confirmed, but not quantified | [3] |
| G. littorale | Methanol Extract | NMR and MS Spectral Analysis | Presence confirmed, but not quantified | [4] |
| G. zeylanicum | Stem Bark | Not specified in review | Presence confirmed, but not quantified | [5] |
Note: The quantitative data for G. puberum is an isolated yield from a specific fraction and not a direct quantification of the percentage content in the raw plant material.
Experimental Protocols
The following sections detail a comprehensive workflow for the comparative quantification of this compound in Glochidion species. This protocol is based on established and validated high-performance liquid chromatography (HPLC) methods for the quantification of triterpenoids in plant extracts.[6][7][8][9][10]
Plant Material Collection and Preparation
-
Collection: Collect the desired plant parts (e.g., leaves, stems, roots) from different Glochidion species. Ensure proper botanical identification and collection of voucher specimens.
-
Drying: Air-dry the plant material in the shade at room temperature or use a hot air oven at a controlled temperature (40-50°C) until constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder and pass it through a sieve (e.g., 40-60 mesh) to ensure uniformity.
Extraction of this compound
-
Solvent Extraction:
-
Accurately weigh about 10 g of the powdered plant material.
-
Perform exhaustive extraction using a Soxhlet apparatus with a suitable solvent such as methanol or ethanol for 6-8 hours.
-
Alternatively, use maceration by soaking the plant powder in the solvent (1:10 w/v) for 72 hours with occasional shaking.
-
-
Solvent Removal:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Store the dried crude extract in a desiccator until further analysis.
-
Sample and Standard Preparation for HPLC Analysis
-
Standard Solution:
-
Accurately weigh 1 mg of isolated and purified this compound standard.
-
Dissolve it in 1 mL of HPLC-grade methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Solution:
-
Accurately weigh 10 mg of the dried crude extract.
-
Dissolve it in 10 mL of HPLC-grade methanol to get a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
HPLC-PDA Quantification of this compound
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a Photodiode Array (PDA) detector, autosampler, and a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using Solvent A (acetonitrile) and Solvent B (water with 0.1% formic acid).
-
Gradient Program:
-
0-10 min: 15-30% A
-
10-45 min: 30-50% A
-
45-50 min: 50-80% A
-
50-55 min: 80-95% A
-
55-60 min: 100% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a low wavelength, such as 205 nm or 210 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the extracts using the regression equation from the calibration curve. The this compound content can be expressed as mg per gram of the dried extract.
-
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification.
References
- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 9. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis [mdpi.com]
- 10. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam [mdpi.com]
Cross-Validation of Glochidonol's Bioactivity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Glochidonol, a triterpenoid found in plants of the Glochidion genus, across various cancer cell lines. Due to the limited availability of public data on pure this compound, this document also includes data from related extracts and compounds to provide a broader context for its potential anticancer activities. The information is intended to support further research and drug development efforts.
Data Presentation: Comparative Cytotoxicity
The cytotoxic effects of this compound and related substances have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The table below summarizes the available data. It is important to note that specific IC50 values for pure this compound across a wide range of cell lines are not extensively documented in the current literature.
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Citation |
| This compound (as part of a compound mix) | HCT-116 | Colorectal Carcinoma | 0.80–2.99 µM | [1] |
| Glochidion velutinum Chloroform Fraction | PC-3 | Prostate Cancer | 27.63 µg/mL | [2] |
| Glochidion velutinum Water Fraction | PC-3 | Prostate Cancer | 36 µg/mL | [2] |
| Glochidion velutinum Crude Extract | PC-3 | Prostate Cancer | 89.02 µg/mL | [2] |
| Glochidion velutinum Chloroform Fraction | MCF-7 | Breast Cancer | 222.27 µg/mL | [2] |
| Glochidion velutinum Ethyl Acetate Fraction | MCF-7 | Breast Cancer | 226 µg/mL | [2] |
| Glochidion velutinum Crude Extract | MCF-7 | Breast Cancer | 431.78 µg/mL | [2] |
| Glochidion littorale Flavonoid-rich Extract | SK-LU-1 | Lung Cancer | 133.48 ± 4.61 µg/mL | [3] |
| Glochidion littorale Flavonoid-rich Extract | HepG2 | Liver Cancer | 102.14 ± 0.35 µg/mL | [3] |
| Glochidion littorale Flavonoid-rich Extract | MKN7 | Gastric Cancer | 144.20 ± 5.41 µg/mL | [3] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay used to assess cell viability and determine the cytotoxic potential of a compound.
MTT Assay Protocol for Cell Viability
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate growth medium until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count to determine the cell concentration.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations.
-
After the 24-hour incubation, remove the growth medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).
-
Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the cross-validation of this compound's bioactivity.
Proposed Signaling Pathway for this compound's Anticancer Activity
The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of similar triterpenoids and other compounds isolated from Glochidion species, a putative mechanism involving the induction of apoptosis and cell cycle arrest can be proposed.
Caption: Putative signaling pathway of this compound-induced apoptosis and cell cycle arrest.
Discussion and Future Directions
The available data, although limited, suggests that this compound possesses potent cytotoxic activity against colorectal cancer cells.[1] Extracts from Glochidion species, which contain this compound, have also demonstrated cytotoxicity against prostate and breast cancer cell lines, albeit at higher concentrations.[2] The proposed mechanism of action, based on related compounds, involves the induction of apoptosis through the mitochondrial pathway and cell cycle arrest, potentially at the G2/M phase.
To establish a comprehensive understanding of this compound's bioactivity, further research is warranted:
-
Systematic Screening: Testing pure this compound across a standardized panel of cancer cell lines (e.g., the NCI-60 panel) would provide a robust cross-validation of its efficacy and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound is crucial. This could involve studies on its effects on key proteins involved in apoptosis (e.g., caspases, Bcl-2 family) and cell cycle regulation (e.g., cyclins, CDKs).
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unlocking the Secrets of a Promising Natural Compound: A Guide to Identifying Glochidonol's Molecular Target
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a natural product is paramount to harnessing its therapeutic potential. Glochidonol, a triterpenoid from the Glochidion genus, has garnered interest for its potential biological activities. However, its direct molecular target within the cell remains elusive. This guide provides a comparative overview of state-of-the-art proteomic strategies to identify the molecular target of this compound, offering a roadmap for future investigations.
While direct proteomic studies on this compound are not yet available in published literature, this guide leverages successful target identification studies of structurally related triterpenoids. By presenting established experimental workflows and comparative data, we aim to equip researchers with the necessary knowledge to design and execute a robust strategy for confirming this compound's molecular target.
Comparative Analysis of Target Identification Strategies
Two primary strategies are at the forefront of identifying protein targets for natural products: affinity-based proteomics and label-free proteomics. Each approach offers distinct advantages and is suited to different experimental contexts.
| Feature | Affinity-Based Proteomics (e.g., Affinity Selection-Mass Spectrometry) | Label-Free Proteomics (e.g., Cellular Thermal Shift Assay - CETSA) |
| Principle | Utilizes a chemically modified version of the compound (a "probe") to capture its binding partners from a cell lysate. | Measures the change in the thermal stability of proteins upon ligand binding in their native cellular environment. |
| Throughput | High-throughput screening of compound libraries is possible. | Can be adapted for high-throughput screening.[1][2] |
| Requirement for Modification | Yes, the natural product needs to be synthesized into a probe (e.g., biotinylated).[3][4] | No, the unmodified natural product is used.[1][2][5][6] |
| Potential for Artefacts | The chemical modification might alter the binding properties of the natural product. | Less prone to artefacts from compound modification. |
| Validation | Requires secondary assays to confirm direct binding and functional relevance. | Provides evidence of direct target engagement within the cell.[7] |
| Example Application | Identification of mTOR as a direct target of a synthetic oleanane triterpenoid.[3][4][8] | Identification of ASF1A as a direct cellular target of the natural product artone.[5] |
Experimental Protocols: A Step-by-Step Guide
To facilitate the design of experiments aimed at identifying this compound's molecular target, we provide detailed protocols for the two leading methodologies.
Protocol 1: Affinity-Based Target Identification using a this compound Probe
This protocol is adapted from a successful study on a synthetic oleanane triterpenoid[3][8].
1. Synthesis of a Biotinylated this compound Probe:
-
A biotin tag is chemically conjugated to the this compound molecule at a position that is least likely to interfere with its protein-binding activity. This often requires medicinal chemistry expertise to design and execute the synthesis.
2. Cell Culture and Lysis:
-
Select a relevant cell line based on the known biological activity of this compound (e.g., a cancer cell line if anti-cancer activity is suspected).
-
Culture the cells to a sufficient density and harvest them.
-
Lyse the cells using a mild detergent-based buffer to release the proteins while maintaining their native conformation.
3. Affinity Purification:
-
Incubate the cell lysate with the biotinylated this compound probe to allow for the formation of probe-target protein complexes.
-
As a negative control, incubate a separate aliquot of the lysate with biotin alone.
-
Add streptavidin-coated magnetic beads to the lysates. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins to the beads.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a stringent wash buffer or by boiling in a sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands from the gel and perform in-gel digestion with trypsin to generate peptides.
5. Mass Spectrometry and Data Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Compare the proteins identified in the this compound-probe pulldown with the negative control to identify specific binding partners.
Protocol 2: Label-Free Target Identification using Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure based on the principles of CETSA[1][2][5][6].
1. Cell Treatment:
-
Treat cultured cells with either this compound at a specific concentration or a vehicle control (e.g., DMSO).
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes).
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or other methods that do not involve detergents that might denature proteins.
-
Separate the soluble protein fraction (containing folded proteins) from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of a specific protein of interest in the soluble fraction at each temperature using Western blotting.
4. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the protein.
Visualizing the Workflow and Potential Signaling Pathways
To further clarify the experimental processes and potential downstream effects of this compound, the following diagrams are provided.
Conclusion
While the direct molecular target of this compound is yet to be confirmed, the proteomic methodologies outlined in this guide provide a clear and actionable framework for its discovery. The successful application of affinity-based proteomics to a structurally similar triterpenoid, leading to the identification of mTOR as a target, serves as a powerful precedent.[3][4][8] Furthermore, the advent of label-free techniques like CETSA offers a complementary and potentially more physiologically relevant approach.[1][2][5][6] By employing these strategies, researchers can move closer to elucidating the mechanism of action of this compound, a crucial step in translating this promising natural product into a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis Shows Synthetic Oleanane Triterpenoid Binds to mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis shows synthetic oleanane triterpenoid binds to mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
Validating Glochidonol's Antioxidant Capacity: A Comparative Analysis Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of extracts from plants of the Glochidion genus, which are known to contain the triterpenoid Glochidonol, against the established antioxidant standards, Vitamin C and Trolox. Due to the current lack of available data on the antioxidant activity of isolated this compound, this guide focuses on the antioxidant properties of various Glochidion species extracts as reported in scientific literature. The data is presented to offer a baseline understanding of the potential antioxidant efficacy of this compound-containing extracts.
Quantitative Data Summary
The antioxidant capacities of various Glochidion species extracts, Vitamin C, and Trolox are summarized in the table below. The data is presented as IC50 values for DPPH and ABTS assays, which represent the concentration of the substance required to inhibit 50% of the free radicals. For the FRAP assay, the antioxidant capacity is expressed in Trolox Equivalents (TE), indicating the concentration of Trolox with the same antioxidant capacity. A lower IC50 value indicates a higher antioxidant activity.
| Substance | Assay | IC50 Value (µg/mL) | Trolox Equivalent (mmol TE/g) | Reference |
| Glochidion acuminatum (leaves, ethanolic extract) | DPPH | 14.97 | - | [1][2] |
| Glochidion arborescens (leaves, ethanol extract) | DPPH | 75.25 | - | [3][4] |
| Glochidion arborescens (stem bark, ethanol extract) | DPPH | 74.92 | - | [3][4] |
| Glochidion arborescens (leaves, ethanol extract) | ABTS | 42.40 | - | [3][4] |
| Glochidion arborescens (stem bark, ethanol extract) | ABTS | 34.00 | - | [3][4] |
| Glochidion philippicum (leaf extract) | ABTS | 38.95 | - | [5][6] |
| Glochidion wallichianum (leaf extract) | DPPH | - | 2.3 | [7][8] |
| Glochidion wallichianum (leaf extract) | ABTS | - | 1.9 | [7][8] |
| Glochidion wallichianum (leaf extract) | FRAP | - | 1.2 | [7][8] |
| Vitamin C (Ascorbic Acid) | DPPH | 8.87 | - | [1][2] |
| Vitamin C (Ascorbic Acid) | ABTS | 4.51 | - | [3] |
| Trolox | DPPH | ~5.0 - 8.0 | - | |
| Trolox | ABTS | ~2.5 - 4.0 | - |
Note: The antioxidant activity of plant extracts can vary significantly based on the plant part, extraction method, and solvent used. The data presented here is for comparative purposes and is extracted from the cited literature.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, exhibiting a deep violet color with a maximum absorbance around 517 nm.
-
Various concentrations of the test compound (e.g., Glochidion extract, Vitamin C, Trolox) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The test compound is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.
-
A standard curve is prepared using known concentrations of Trolox.
-
The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE), typically in mmol TE per gram of the sample.
Visualizations
Experimental Workflow for Antioxidant Capacity Assays
Caption: General workflow for in vitro antioxidant capacity assays.
Logical Comparison of this compound's Antioxidant Capacity
References
- 1. asianjpr.com [asianjpr.com]
- 2. asianjpr.com [asianjpr.com]
- 3. cetjournal.it [cetjournal.it]
- 4. Phytochemical Composition and Comparative Antioxidant Activity of Leaf and Stem Bark Extracts of Glochidion arborecens Using DPPH and ABTS Assays | Chemical Engineering Transactions [cetjournal.it]
- 5. Chemical fingerprinting and antioxidant properties of Glochidion philippicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative Guide: Synergistic Antitumor Effects of Glochidion Triterpenoids with 5-Fluorouracil in Colorectal Cancer
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential synergistic effects of Glochidonol-related compounds with the standard chemotherapeutic agent 5-fluorouracil (5-FU) in the context of colorectal cancer (CRC). While direct experimental data on the combination of this compound and 5-FU is not currently available in published literature, this guide presents findings on a structurally related and highly potent triterpenoid, Glochodpurnoid B , isolated from the same plant, Glochidion puberum.
A key study has demonstrated that Glochodpurnoid B significantly enhances the cytotoxic effects of 5-FU against human colorectal cancer cells, suggesting a promising avenue for combination therapy.[1][2] This guide will objectively present the available experimental data, detail the methodologies employed, and visualize the proposed mechanisms of action.
Executive Summary of Findings
Research into natural compounds from Glochidion puberum has identified several triterpenoids with significant cytotoxic activity against the HCT-116 human colorectal cancer cell line.[1][3] Among these, this compound and Glochodpurnoid B were found to be more potent than 5-FU as standalone agents.[1][3] Crucially, Glochodpurnoid B was shown to potentiate the antitumor activity of 5-FU in a dose-dependent manner, leading to a seven-fold improvement in its cytotoxic efficacy at a concentration of 4 µM.[3] The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[1][2]
Quantitative Data Comparison
The following tables summarize the cytotoxic activities of this compound, Glochodpurnoid B, and 5-fluorouracil (5-FU) on the HCT-116 colorectal cancer cell line, both individually and in combination.
Table 1: Single-Agent Cytotoxicity against HCT-116 Cells
| Compound | IC₅₀ (µM) | Source |
| This compound | 2.99 ± 0.15 | [1][3] |
| Glochodpurnoid B | 0.80 ± 0.05 | [1][3] |
| 5-Fluorouracil (5-FU) | > 10 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Synergistic Cytotoxicity of Glochodpurnoid B with 5-Fluorouracil (5-FU) on HCT-116 Cells
| 5-FU Concentration (µM) | Co-treatment with Glochodpurnoid B (2 µM) - % Cell Viability | Co-treatment with Glochodpurnoid B (4 µM) - % Cell Viability | Source |
| 1.25 | ~60% | ~45% | [3][4] |
| 2.5 | ~50% | ~30% | [3][4] |
| 5 | ~40% | ~20% | [3][4] |
| 10 | ~35% | ~15% | [3][4] |
Data is estimated from graphical representations in the source publication. The study reports a 7-fold improvement in 5-FU's cytotoxicity when combined with 4 µM of Glochodpurnoid B.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments that form the basis of the presented data.
Cell Viability (MTT) Assay
This assay was utilized to determine the cytotoxic effects of the compounds on HCT-116 cells.
-
Cell Culture: HCT-116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Setup: Cells were seeded into 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.
-
Treatment: The cells were then treated with various concentrations of this compound, Glochodpurnoid B, 5-FU, or a combination of Glochodpurnoid B and 5-FU for 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control cells.
Western Blot Analysis
This technique was used to investigate the expression levels of proteins involved in the ER stress and apoptotic pathways.
-
Cell Lysis: HCT-116 cells were treated with Glochodpurnoid B for 12 hours. After treatment, cells were harvested and lysed using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and then transferred onto polyvinylidene fluoride (PVDF) membranes.
-
Blocking and Antibody Incubation: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Subsequently, the membranes were incubated with primary antibodies against key apoptotic and ER stress-related proteins (e.g., c-PARP, c-cas-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for Glochodpurnoid B-Induced Apoptosis
The following diagram illustrates the proposed mechanism by which Glochodpurnoid B induces apoptosis in colorectal cancer cells, which is through the activation of the Endoplasmic Reticulum (ER) stress pathway. This mechanism is distinct from that of 5-FU, which primarily inhibits DNA synthesis, providing a rationale for their synergistic interaction.
Caption: Proposed ER stress-mediated apoptotic pathway of Glochodpurnoid B.
Experimental Workflow for Assessing Synergistic Effects
The diagram below outlines the general workflow used to evaluate the synergistic cytotoxicity of Glochodpurnoid B and 5-FU.
Caption: Experimental workflow for evaluating synergistic cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Glochidonol and Other Lupane Triterpenes in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safe anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates, lupane-type pentacyclic triterpenes have garnered significant attention for their potent biological activities. This guide provides a head-to-head comparison of Glochidonol with other prominent lupane triterpenes, namely Glochidiol, Betulinic acid, and Lupeol, focusing on their cytotoxic and anti-inflammatory properties. The information is supported by experimental data from various studies, with detailed methodologies provided for key assays.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic activity of this compound and other selected lupane triterpenes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT-116 | Colorectal Carcinoma | 2.99 | [1] |
| MCF-7 | Breast Adenocarcinoma | 9.0 ± 3.7 | [2] | |
| NCI-H460 | Large Cell Lung Carcinoma | 4.9 ± 0.2 | [2] | |
| SF-268 | Anaplastic Astrocytoma | 9.8 ± 0.5 | [2] | |
| Glochidiol | HCC-44 | Lung Adenocarcinoma | 1.62 | [3] |
| HOP-62 | Lung Adenocarcinoma | 2.01 | [3] | |
| Calu-6 | Lung Anaplastic Carcinoma | 2.10 | [3] | |
| NCI-H3122 | Non-Small Cell Lung Cancer | 2.36 | [3] | |
| NCI-H2087 | Lung Squamous Cell Carcinoma | 4.12 | [3] | |
| HARA | Lung Adenocarcinoma | 4.79 | [3] | |
| COR-L105 | Large Cell Lung Carcinoma | 6.07 | [3] | |
| NCI-H520 | Lung Squamous Cell Carcinoma | 7.53 | [3] | |
| EPLC-272H | Lung Squamous Cell Carcinoma | 7.69 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 6.63 ± 0.7 | [2] | |
| NCI-H460 | Large Cell Lung Carcinoma | 7.5 ± 0.5 | [2] | |
| SF-268 | Anaplastic Astrocytoma | 9.7 ± 0.3 | [2] | |
| Betulinic acid | PC-3 | Prostate Adenocarcinoma | 2-5 | [4] |
| BV-2 | Microglia | ~2.0 | [5] | |
| FM55P | Melanoma | 2.21 | [6] | |
| A375 | Melanoma | 15.94 | [6] | |
| CL-1 | Canine Mammary Cancer | 23.50 | [7] | |
| CLBL-1 | Canine B-cell Lymphoma | 18.2 | [7] | |
| D-17 | Canine Osteosarcoma | 18.59 | [7] | |
| HepG2 | Hepatocellular Carcinoma | 24.8 | [8] | |
| SMMC-7721 | Hepatocellular Carcinoma | 28.9 | [8] | |
| Lupeol | HeLa | Cervical Carcinoma | 37 | [9] |
| RPMI-7951 | Melanoma | 45.54 ± 1.48 | [10] | |
| CEM | T-lymphoblastic Leukemia | 50 | [9] | |
| MCF-7 | Breast Adenocarcinoma | 50 | [9] | |
| A-549 | Lung Carcinoma | 50 | [9] | |
| RPMI 8226 | Multiple Myeloma | 50 | [9] | |
| G361 | Malignant Melanoma | 50 | [9] | |
| A375 | Melanoma | 66.59 ± 2.20 | [10] | |
| MCF-7 | Breast Adenocarcinoma | 80 | [11] |
Mechanisms of Action: Signaling Pathways
Lupane triterpenes exert their anticancer effects through the modulation of multiple signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting pro-inflammatory pathways that contribute to cancer progression.
Apoptosis Induction Pathway
This compound and its counterparts, including Betulinic acid and Lupeol, are known to trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3 and caspase-7, which ultimately results in cell death.
NF-κB Signaling Pathway Inhibition
Chronic inflammation is a key driver of cancer development and progression. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. Lupane triterpenes have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lupane triterpenes (this compound, etc.) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in Phosphate Buffered Saline - PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the lupane triterpenes in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide - PI, and Binding Buffer)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of lupane triterpenes for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11]
NF-κB Inhibition Assay (Griess Assay for Nitric Oxide)
This assay measures the production of nitric oxide (NO), a downstream product of NF-κB activation, in macrophage cell lines like RAW 264.7.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Lupane triterpenes
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the lupane triterpenes for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B to each supernatant sample.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[10]
This comparative guide highlights the potential of this compound and other lupane triterpenes as valuable leads in anticancer drug discovery. The provided data and protocols serve as a resource for researchers to further explore the therapeutic potential of this important class of natural products.
References
- 1. kumc.edu [kumc.edu]
- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of Bioactivity in Glochidion Leaf and Bark Extracts
For Researchers, Scientists, and Drug Development Professionals: A guide to the differential activities of Glochidonol-containing extracts from the leaf and bark of Glochidion species, supported by experimental data.
The genus Glochidion, belonging to the family Phyllanthaceae, is a rich source of bioactive compounds, with the triterpenoid this compound being a characteristic metabolite.[1] Extracts from various parts of these plants, particularly the leaves and bark, have demonstrated a range of pharmacological activities, including antioxidant, cytotoxic, and anti-inflammatory effects. This guide provides a comparative overview of the biological activity of extracts derived from the leaves versus the bark of Glochidion species, presenting key experimental data and methodologies for researchers in drug discovery and development.
Data Presentation: Leaf vs. Bark Activity
The biological activity of extracts from Glochidion species varies significantly depending on the plant part used. The following tables summarize the quantitative data from studies on Glochidion arborescens and Glochidion littorale, highlighting the differences in antioxidant and cytotoxic potency between leaf and bark extracts.
Table 1: Comparative Antioxidant Activity of Glochidion arborescens Leaf and Bark Ethanolic Extracts [2][3]
| Plant Part | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| Leaf | 75.25 | 42.40 |
| Bark | 74.92 | 34.00 |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity.
Table 2: Comparative Cytotoxic Activity of Glochidion arborescens Leaf and Bark Ethanolic Extracts against 4T1 Cancer Cells [4]
| Plant Part | Concentration (µg/mL) | Percentage of Live Cells (%) |
| Leaf | 500 | 114.21 |
| 600 | 106.21 | |
| 800 | 78.91 | |
| Bark | 500 | 59.56 |
| 600 | 56.37 | |
| 800 | 42.85 |
Table 3: Cytotoxic Activity of Optimized Flavonoid-Rich Extract from Glochidion littorale Leaves [5]
| Cancer Cell Line | IC50 (µg/mL) |
| SK-LU-1 (Lung Cancer) | 133.48 ± 4.61 |
| HepG2 (Liver Cancer) | 102.14 ± 0.35 |
| MKN7 (Gastric Cancer) | 144.20 ± 5.41 |
From the data, it is evident that for Glochidion arborescens, the bark extract exhibits slightly higher antioxidant activity in the ABTS assay and significantly greater cytotoxic effects against 4T1 cancer cells compared to the leaf extract.[2][4] Conversely, studies on Glochidion chodoense have shown that leaves tend to have higher concentrations of various phytochemicals compared to the branches.[6] This suggests that the distribution of active compounds, including this compound, can vary between plant parts and species, leading to differences in biological activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used in the cited studies.
Extraction of Bioactive Compounds
An ethanolic extraction method was employed to obtain extracts from the leaves and stem bark of Glochidion arborescens.[2][4]
-
Sample Preparation: The leaves and stem bark of the plant were collected, washed, and dried. The dried plant materials were then ground into a fine powder.
-
Maceration: The powdered plant material was macerated with 96% ethanol at a ratio of 1:10 (w/v) for 3 x 24 hours at room temperature with occasional stirring.
-
Filtration and Concentration: The mixture was filtered, and the filtrate was concentrated using a rotary evaporator under reduced pressure to yield the crude extract.
Antioxidant Activity Assays (DPPH and ABTS)[2]
-
DPPH Radical Scavenging Assay: Different concentrations of the plant extracts were added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The mixture was incubated in the dark, and the absorbance was measured at 517 nm. The percentage of radical scavenging activity was calculated, and the IC50 value was determined.
-
ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation was generated by reacting ABTS solution with potassium persulfate. Various concentrations of the extracts were then added to the ABTS radical solution, and the absorbance was read at 734 nm after a short incubation period. The IC50 value was calculated from the percentage of inhibition.
Cytotoxicity Assay (MTT Assay)[4]
-
Cell Culture: 4T1 breast cancer cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells were seeded in 96-well plates and treated with different concentrations of the leaf and bark extracts for 24 hours.
-
MTT Staining: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.
-
Absorbance Measurement: The formazan crystals formed were dissolved in a solubilization solution, and the absorbance was measured at 570 nm using a microplate reader. The percentage of viable cells was calculated relative to the untreated control.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a general workflow for comparing the bioactivity of Glochidion leaf and bark extracts.
Caption: Comparative Experimental Workflow for Glochidion Extracts.
Signaling Pathways
Glochidion extracts and their constituents, such as this compound, are known to exert their effects through various cellular signaling pathways. The anti-inflammatory properties of Glochidion ellipticum extracts have been linked to the inhibition of the NF-κB pathway.[7] Furthermore, triterpenoids from Glochidion puberum, a plant that also contains this compound, have been shown to induce apoptosis in cancer cells through the endoplasmic reticulum stress pathway.[8]
The following diagrams illustrate these key signaling pathways.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB Signaling Pathway.
Induction of Apoptosis via ER Stress
Caption: Apoptosis Induction via the ER Stress Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cetjournal.it [cetjournal.it]
- 3. Phytochemical Composition and Comparative Antioxidant Activity of Leaf and Stem Bark Extracts of Glochidion arborecens Using DPPH and ABTS Assays | Chemical Engineering Transactions [cetjournal.it]
- 4. journals.ums.ac.id [journals.ums.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Glochidion ellipticum Wight extracts ameliorate dextran sulfate sodium-induced colitis in mice by modulating nuclear factor kappa-light-chain-enhancer of activated B cells signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Glochidonol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Glochidonol, a pentacyclic triterpenoid, and its analogues have emerged as a promising class of natural products with significant cytotoxic activity against various cancer cell lines. Understanding the relationship between their chemical structure and biological activity is paramount for the development of novel and more effective anticancer agents. This guide provides a comprehensive comparison of this compound and its analogues, supported by experimental data, detailed protocols, and visual representations of their mechanism of action.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of this compound and its analogues have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. The data highlights the significant anticancer potential of these compounds, with some analogues exhibiting greater potency than the commonly used chemotherapy drug 5-fluorouracil (5-FU).
| Compound | Analogue of | Modification | HCT-116 IC50 (µM)[1] | 5-FU IC50 (µM)[1] |
| This compound (17) | - | - | 2.99 ± 0.15 | 28.56 ± 1.27 |
| Glochidpurnoid B (2) | Oleanane Triterpenoid | Different core scaffold and substitutions | 0.80 ± 0.05 | 28.56 ± 1.27 |
| Analogue 3 | Oleanane Triterpenoid | Structural Isomer of Glochidpurnoid B | 1.54 ± 0.11 | 28.56 ± 1.27 |
| Analogue 5 | Oleanane Triterpenoid | Varied substitutions on the core scaffold | 1.87 ± 0.13 | 28.56 ± 1.27 |
| Analogue 6 | Oleanane Triterpenoid | Varied substitutions on the core scaffold | 2.54 ± 0.18 | 28.56 ± 1.27 |
| Analogue 11 | Oleanane Triterpenoid | Varied substitutions on the core scaffold | 2.11 ± 0.16 | 28.56 ± 1.27 |
Key Observations from the Data:
-
Several analogues, particularly those with an oleanane scaffold like Glochidpurnoid B, demonstrate significantly lower IC50 values against the HCT-116 human colorectal cancer cell line compared to this compound, which possesses a lupane skeleton.
-
Glochidpurnoid B (Compound 2) emerged as the most potent compound, with an IC50 value of 0.80 ± 0.05 µM, indicating its strong potential as an anticancer agent[1].
-
All tested compounds, including this compound, showed considerably higher potency than the standard chemotherapeutic drug, 5-fluorouracil[1].
Deciphering the Mechanism of Action: Apoptosis Induction
Further investigations into the mechanism of action of the most potent analogue, Glochidpurnoid B, revealed that it induces programmed cell death, or apoptosis, in HCT-116 cells. This process is mediated through the endoplasmic reticulum (ER) stress pathway.
The proposed signaling pathway for Glochidpurnoid B-induced apoptosis is illustrated below:
Caption: Proposed signaling pathway of Glochidpurnoid B-induced apoptosis.
Experimental evidence demonstrates that treatment with Glochidpurnoid B leads to the upregulation of key ER stress markers, ATF4 and CHOP. This is followed by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately leading to the cleavage of caspase-3 and PARP, culminating in apoptosis[1].
Experimental Protocols
The following is a detailed methodology for the MTT cytotoxicity assay, a standard procedure used to determine the IC50 values of compounds.
MTT Cytotoxicity Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (this compound and its analogues) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow Visualization
The general workflow for screening natural products for anticancer activity, from extraction to mechanism of action studies, is depicted below.
Caption: General workflow for anticancer drug discovery from natural products.
References
A Comparative Guide to the Transcriptomics of Glochidonol-Treated Cells: A Framework for Future Research
For Immediate Release
Glochidonol, a triterpenoid derived from plants of the Glochidion genus, has demonstrated notable anti-cancer properties in preclinical studies. Its mechanism of action is an area of active investigation. To date, no comprehensive comparative transcriptomic studies have been published on cells treated with this compound. This guide provides a framework for researchers, scientists, and drug development professionals by summarizing the known molecular effects of this compound and related compounds, proposing a detailed experimental protocol for a comparative transcriptomics study, and presenting hypothetical data based on existing knowledge.
While direct transcriptomic data for this compound is not yet available, research into its biological activities provides a foundation for predicting its effects on gene expression. This compound and structurally similar compounds from Glochidion species have been shown to induce apoptosis and endoplasmic reticulum (ER) stress in cancer cells. These processes are governed by complex signaling pathways that are regulated by the expression of numerous genes. A comparative transcriptomic analysis would, therefore, provide invaluable insights into the precise molecular mechanisms of this compound's anti-cancer effects and could identify novel therapeutic targets.
Known Signaling Pathways Affected by this compound and Related Compounds
This compound is reported to exert its cytotoxic effects primarily through the induction of apoptosis and ER stress. The diagram below illustrates the key signaling pathways anticipated to be modulated by this compound treatment.
Proposed Experimental Protocol for Comparative Transcriptomics
To elucidate the global gene expression changes induced by this compound, a comparative transcriptomic study using RNA sequencing (RNA-seq) is proposed. The following workflow outlines the key steps.
Methodology Details:
| Step | Protocol |
| Cell Line | HCT-116 (human colorectal carcinoma) or another relevant cancer cell line. |
| Treatment | Cells to be treated with this compound at its IC50 concentration (or a range of concentrations) for 24-48 hours. A vehicle control (e.g., DMSO) group should be run in parallel. |
| RNA Isolation | Total RNA to be isolated using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and integrity to be assessed using a bioanalyzer. |
| RNA-seq | RNA-seq libraries to be prepared using a standard protocol (e.g., Illumina TruSeq Stranded mRNA) and sequenced on a high-throughput platform (e.g., Illumina NovaSeq). |
| Bioinformatic Analysis | Raw sequencing reads to be quality-controlled, aligned to the human reference genome, and quantified. Differential gene expression analysis to be performed between this compound-treated and control groups. Pathway and gene ontology enrichment analysis to identify significantly affected biological processes. |
| Validation | A subset of differentially expressed genes to be validated by quantitative real-time PCR (qRT-PCR). |
Hypothetical Comparative Transcriptomic Data
Based on the known biological activities of this compound, a comparative transcriptomic study is expected to reveal significant changes in the expression of genes involved in apoptosis, ER stress, and cell cycle regulation. The following table presents a hypothetical summary of differentially expressed genes (DEGs) in HCT-116 cells treated with this compound compared to a vehicle control.
| Gene Symbol | Gene Name | Log2 Fold Change (Hypothetical) | p-value (Hypothetical) | Associated Pathway |
| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | 3.5 | < 0.001 | ER Stress, Apoptosis |
| ATF4 | Activating Transcription Factor 4 | 2.8 | < 0.001 | ER Stress |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.1 | < 0.01 | Apoptosis |
| BCL2 | B-Cell CLL/Lymphoma 2 | -1.8 | < 0.01 | Apoptosis |
| CASP3 | Caspase 3 | 1.5 | < 0.05 | Apoptosis |
| CCND1 | Cyclin D1 | -2.5 | < 0.001 | Cell Cycle |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | 2.0 | < 0.01 | Cell Cycle Arrest |
Note: The data presented in this table is hypothetical and intended to be illustrative of expected outcomes from a transcriptomic study based on the known mechanisms of this compound.
Conclusion and Future Directions
A comparative transcriptomic analysis of cells treated with this compound is a critical next step in understanding its full therapeutic potential. The data generated from such a study would not only validate its known mechanisms of action but also likely uncover novel pathways and molecular targets. This would pave the way for more targeted drug development efforts and potentially broaden the clinical applications of this promising natural compound. The experimental framework provided in this guide offers a robust starting point for researchers to undertake this important investigation.
Safety Operating Guide
Proper Disposal Procedures for Glochidonol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Glochidonol, a triterpene ketol.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₂ |
| Molecular Weight | 440.7 g/mol |
| Physical State | Solid |
| Water Solubility | Insoluble |
| Hazard Codes | Xi (Irritant) - Note: This is a general classification and the compound should be handled with care. |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).
-
Eye Protection: Use safety glasses with side shields or safety goggles.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound waste.
1. Waste Segregation:
- Do not mix this compound waste with liquid waste streams.
- Segregate this compound-contaminated solid waste (e.g., contaminated gloves, weigh paper, pipette tips) from other laboratory trash.
2. Packaging:
- Place solid this compound waste and contaminated lab supplies into a designated, leak-proof container. The original product container is often a suitable option.
- The container must be compatible with the chemical and have a secure lid.
- Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name ("this compound").
3. Storage:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- This area should be away from incompatible chemicals and sources of ignition.
4. Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: Experimental workflow for handling and preparing this compound for disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
